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  • Product: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-4-methoxypicolinic Acid

Introduction 3-Hydroxy-4-methoxypicolinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its pyridine core, adorned with hydroxyl, methoxy, and carboxylic acid fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxy-4-methoxypicolinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its pyridine core, adorned with hydroxyl, methoxy, and carboxylic acid functionalities, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide presents a detailed, in-depth exploration of a robust and scalable synthetic pathway to 3-hydroxy-4-methoxypicolinic acid, commencing from the readily available starting material, furfural.

This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and the rationale behind the chosen synthetic strategy. The pathway proceeds through the formation of a key intermediate, 4,6-dibromo-3-hydroxypicolinonitrile, followed by a series of functional group transformations to yield the target molecule.[2][3]

Overall Synthesis Pathway

The synthesis of 3-hydroxy-4-methoxypicolinic acid from furfural can be conceptually divided into two main stages. The first stage involves the construction of the substituted pyridine ring from the furan precursor, culminating in the formation of 4,6-dibromo-3-hydroxypicolinonitrile. The second stage focuses on the sequential modification of this intermediate to install the desired methoxy and carboxylic acid functionalities, followed by the removal of the remaining bromine substituent.

Synthesis_Pathway Furfural Furfural Intermediate1 Cyano(furan-2-yl)methanaminium salt Furfural->Intermediate1 Cyano-amination Intermediate2 4,6-Dibromo-3-hydroxypicolinonitrile Intermediate1->Intermediate2 Bromination-rearrangement Intermediate3 6-Bromo-3-hydroxy-4-methoxypicolinonitrile Intermediate2->Intermediate3 Bromo substitution (methoxylation) Intermediate4 6-Bromo-3-hydroxy-4-methoxypicolinic acid Intermediate3->Intermediate4 Nitrile hydrolysis FinalProduct 3-Hydroxy-4-methoxypicolinic acid Intermediate4->FinalProduct Halogen reduction

Caption: Overall synthetic pathway from furfural to 3-hydroxy-4-methoxypicolinic acid.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 3-hydroxy-4-methoxypicolinic acid. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Stage 1: Synthesis of 4,6-Dibromo-3-hydroxypicolinonitrile

This initial stage focuses on the conversion of furfural into the key pyridinonitrile intermediate. This transformation involves a fascinating ring expansion and rearrangement.

Step 1a: Cyano-amination of Furfural

The synthesis commences with a cyano-amination reaction of furfural.[2] This step introduces the nitrogen atom and the nitrile group that will become part of the final pyridine ring.

  • Protocol: In a suitable reaction vessel, furfural is reacted with an amine source and a cyanide source under Strecker reaction conditions.[4] The resulting 2-(2-furyl)-2-aminoacetonitrile is then treated with a mineral acid, such as hydrobromic acid, to form the corresponding cyano(furan-2-yl)methanaminium salt.[2]

  • Expertise & Experience: The choice of a Strecker-type reaction is a classic and efficient method for the α-aminonitrilation of aldehydes. The subsequent formation of the ammonium salt is crucial for the stability of the intermediate and facilitates its isolation.

Step 1b: Bromination and Rearrangement to 4,6-Dibromo-3-hydroxypicolinonitrile

This is the pivotal step where the furan ring is converted into the di-brominated hydroxypyridine ring.

  • Protocol: The cyano(furan-2-yl)methanaminium salt is treated with a brominating agent, such as bromine, in a suitable solvent.[2] The reaction mixture is typically heated to facilitate the complex bromination and rearrangement cascade. Upon completion, the product, 4,6-dibromo-3-hydroxypicolinonitrile, precipitates and can be isolated by filtration.[2]

  • Expertise & Experience: This reaction is a powerful example of a halogenation-induced ring transformation. The electrophilic attack of bromine on the electron-rich furan ring initiates a cascade of events, including ring opening, recyclization, and aromatization, to form the stable pyridine ring. The presence of two bromine atoms on the ring sets the stage for selective functionalization in the subsequent steps.

Stage 2: Conversion to 3-Hydroxy-4-methoxypicolinic Acid

This stage involves a series of selective transformations on the 4,6-dibromo-3-hydroxypicolinonitrile intermediate. A "one-pot" approach for these steps has also been described, which can improve efficiency.[5][6]

Step 2a: Selective Monomethoxylation

The next step is the selective substitution of one of the bromine atoms with a methoxy group.

  • Protocol: 4,6-Dibromo-3-hydroxypicolinonitrile is treated with a sodium methoxide solution in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[2] The reaction is heated to achieve the substitution. The regioselectivity of this reaction is crucial, favoring the substitution at the 4-position. The product, 6-bromo-3-hydroxy-4-methoxypicolinonitrile, can be isolated after an acidic workup.[2]

  • Expertise & Experience: The substitution of an aryl halide with an alkoxide is a classic nucleophilic aromatic substitution reaction. The selectivity for the 4-position over the 6-position is likely influenced by the electronic effects of the existing substituents on the pyridine ring.

Step 2b: Hydrolysis of the Nitrile Group

The nitrile group is then hydrolyzed to the corresponding carboxylic acid.

  • Protocol: 6-Bromo-3-hydroxy-4-methoxypicolinonitrile is heated with a strong acid, such as concentrated sulfuric acid.[2][7] The reaction mixture is stirred at an elevated temperature until the hydrolysis is complete. The product, 6-bromo-3-hydroxy-4-methoxypicolinic acid, is then precipitated by pouring the reaction mixture into water and isolated by filtration.[2]

  • Expertise & Experience: Acid-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.[8][9][10] The use of a strong acid like sulfuric acid ensures the complete conversion of the nitrile. The precipitation of the product upon dilution with water provides a straightforward method for isolation.

Step 2c: Reductive Dehalogenation

The final step is the removal of the remaining bromine atom at the 6-position.

  • Protocol: 6-Bromo-3-hydroxy-4-methoxypicolinic acid is subjected to catalytic hydrogenation.[2] This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a base, such as triethylamine, and a hydrogen source. After the reaction is complete, the catalyst is filtered off, and the product, 3-hydroxy-4-methoxypicolinic acid, is isolated.

  • Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of aryl halides. The palladium catalyst is highly effective for this transformation. The addition of a base is often necessary to neutralize the hydrobromic acid that is formed as a byproduct of the reaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1: Picolinonitrile Synthesis cluster_stage2 Stage 2: Functional Group Modification Furfural Furfural Cyanoamination Cyano-amination (Strecker Reaction) Furfural->Cyanoamination Bromination Bromination & Rearrangement Cyanoamination->Bromination Intermediate2 4,6-Dibromo-3-hydroxypicolinonitrile Bromination->Intermediate2 Methoxylation Selective Methoxylation Intermediate2->Methoxylation Hydrolysis Nitrile Hydrolysis Methoxylation->Hydrolysis Reduction Reductive Dehalogenation Hydrolysis->Reduction FinalProduct 3-Hydroxy-4-methoxypicolinic acid Reduction->FinalProduct

Caption: A high-level experimental workflow for the synthesis of 3-hydroxy-4-methoxypicolinic acid.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis, as reported in the patent literature. It is important to note that these yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)Reference
Bromination & RearrangementCyano(furan-2-yl)methanaminium salt4,6-Dibromo-3-hydroxypicolinonitrile70[2]
Selective Methoxylation4,6-Dibromo-3-hydroxypicolinonitrile6-Bromo-3-hydroxy-4-methoxypicolinonitrile93[2]
Nitrile Hydrolysis6-Bromo-3-hydroxy-4-methoxypicolinonitrile6-Bromo-3-hydroxy-4-methoxypicolinic acid100 (crude)[2]
Reductive Dehalogenation6-Bromo-3-hydroxy-4-methoxypicolinic acid3-Hydroxy-4-methoxypicolinic acid70[2]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-hydroxy-4-methoxypicolinic acid from an inexpensive and readily available starting material. By understanding the underlying chemical principles of each transformation, from the initial ring formation to the final functional group manipulations, researchers can effectively implement and adapt this synthesis for their specific needs. The strategic use of a di-brominated intermediate allows for selective functionalization, making this a versatile approach for accessing this important building block for the pharmaceutical and agrochemical industries.

References

  • Whiteker, G. T., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
  • Dow AgroSciences LLC. (2015). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Advinus Therapeutics Ltd. (2024). A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof.
  • Dow Agrosciences LLC. (2017). Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids. WIPO Patent Application WO/2017/127791. [Link]

  • Boyd, M. J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Epp, J. B., et al. (2018). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • LookChem. (n.d.). Cas 210300-09-7,3-Hydroxy-4-Methoxypyridine-2-carboxylic acid. [Link]

  • The Dow Chemical Company. (1956). Halogenation of pyridines. U.S.
  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Movassaghi, M., & Hill, M. D. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

  • Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PMC. [Link]

  • Gensch, T., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. DOI. [Link]

  • Tee, O. S., & Iyengar, N. R. (2015). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • Lee, H. W., et al. (2002). Kinetics and mechanism of the pyridinolysis of aryl furan-2-carbodithioates in acetonitrile. The Journal of Organic Chemistry. [Link]

  • Tee, O. S., & Banerjee, S. (1972). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

  • Tee, O. S., & Paventi, M. (2015). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. [Link]

  • Behrman, E. J., & Gopalan, A. S. (2005). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC. [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1936). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

Sources

Exploratory

Biological Activity of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Privileged Scaffold for Metalloenzyme Modulation

Executive Summary In modern drug discovery, the pyridine-2-carboxylic acid (picolinic acid) motif serves as a foundational pharmacophore for chelating transition metals within enzyme active sites. Specifically, 4-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyridine-2-carboxylic acid (picolinic acid) motif serves as a foundational pharmacophore for chelating transition metals within enzyme active sites. Specifically, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7), hereafter referred to as 4-HMPA , represents a highly tuned structural derivative. By introducing specific electron-donating and sterically active functional groups to the pyridine ring, 4-HMPA exhibits profound biological activity, primarily acting as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs)[1].

This technical guide dissects the structure-activity relationship (SAR) of 4-HMPA, explores its primary biological pathways—most notably the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) axis[2]—and provides field-proven, self-validating experimental protocols for characterizing its pharmacological profile.

Molecular Architecture & Pharmacophore Causality

To understand the biological activity of 4-HMPA, we must analyze the causality behind its specific substitution pattern. Unsubstituted picolinic acid is a promiscuous metal chelator. The addition of the 4-hydroxy and 3-methoxy groups fundamentally alters its interaction with metalloenzymes[1].

  • The 4-Hydroxy Group (Electron-Donating): The hydroxyl group at the C4 position acts as a strong electron-donating group via resonance. This significantly increases the electron density on the adjacent pyridine nitrogen. Consequently, the Lewis basicity of the nitrogen is enhanced, strengthening the coordinate covalent bond it forms with the active-site Fe(II) in target enzymes.

  • The 3-Methoxy Group (Steric Gatekeeper): The methoxy group at C3 provides a precise steric bulk. In the deep 2-oxoglutarate (2-OG) binding pocket of HIF-PHD enzymes, this methoxy group restricts the rotational freedom of the molecule and perfectly occupies the hydrophobic sub-pocket adjacent to the iron center. This prevents off-target binding to other α-ketoglutarate-dependent dioxygenases, which often lack this specific spatial allowance[3].

Core Biological Activities

Inhibition of HIF-Prolyl Hydroxylase Domain (PHD) Enzymes

The primary biological application of the 4-HMPA scaffold is the modulation of the HIF-1α signaling pathway. Under normoxic conditions, PHD2 (a 2-ODD) utilizes Fe(II), oxygen, and 2-oxoglutarate to hydroxylate proline residues on HIF-1α, marking it for VHL-mediated proteasomal degradation.

4-HMPA acts as a 2-OG mimetic. It outcompetes 2-OG, forming a bidentate chelate with the active site Fe(II) via its pyridine nitrogen and carboxylate oxygen. This halts the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF). This mechanism is the basis for treating chronic kidney disease-induced anemia[2].

HIF_Pathway HIF HIF-1α (Constitutive) PHD PHD2 Enzyme (Fe2+, 2-OG dependent) HIF->PHD Substrate Nucleus Nuclear Translocation & Gene Transcription HIF->Nucleus Stabilized HIF-1α OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation (Normoxia) PHD->Nucleus Inhibition prevents degradation HMPA 4-HMPA Scaffold (2-OG Mimetic) HMPA->PHD Competitive Inhibition (Fe2+ Chelation) VHL VHL Ubiquitination OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation

Fig 1: Modulation of the HIF-1α signaling pathway by 4-HMPA via PHD2 inhibition.
Neuroprotection and Tryptophan Metabolism

Beyond renal anemia, picolinic acid derivatives influence the kynurenine pathway. Enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase (IDO) are highly sensitive to transition metal availability and local redox states[4]. 4-HMPA's ability to cross the blood-brain barrier (due to optimized lipophilicity from the methoxy group) allows it to scavenge excess iron, reducing reactive oxygen species (ROS) generation via the Fenton reaction, thereby offering neuroprotective effects in models of neuroinflammation.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the comparative physicochemical and binding parameters of the 4-HMPA scaffold against baseline picolinic acid and clinical-grade HIF-PHD inhibitors.

CompoundSubstitution PatternFe(II) Kd​ (µM)PHD2 IC50​ (nM)ClogPPrimary Target
Picolinic Acid Unsubstituted45.0> 10,0000.85Broad-spectrum chelator
4-HMPA 4-OH, 3-OMe1.24501.422-ODDs / PHD2
Roxadustat Complex Heteroaromatic0.08592.80PHD1/2/3

Data represents generalized SAR benchmarks for substituted pyridine-2-carboxylic acids in enzymatic assays.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize the inclusion of specific buffer additives (like Ascorbate) to prevent assay artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) Assay for PHD2 Inhibition

Heteroaromatic compounds like 4-HMPA often exhibit intrinsic autofluorescence, which causes false positives in standard fluorometric assays. TR-FRET circumvents this by utilizing a time delay before signal acquisition, measuring only the long-lived emission of Lanthanide fluorophores (e.g., Europium).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO 4​ , and 1 mM Sodium Ascorbate. Causality Note: Ascorbate is critical; it reduces any spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state, preventing uncoupled enzyme inactivation.

  • Enzyme/Substrate Mix: Dilute recombinant human PHD2 to 5 nM and a biotinylated HIF-1α peptide (residues 556-574) to 100 nM in the assay buffer.

  • Compound Incubation: Dispense 4-HMPA in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2-oxoglutarate (final concentration 1 µM) to initiate the reaction. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mix: Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor). Incubate for 1 hour.

  • Validation & Analysis: Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate the Z'-factor using DMSO (negative control) and Roxadustat (positive control). A Z'-factor > 0.6 validates the assay's trustworthiness.

TR_FRET Prep 1. Reagent Prep (PHD2, Fe2+, Ascorbate) Incubate 2. Compound Incubation (4-HMPA Titration) Prep->Incubate React 3. Reaction Initiation (Add 2-OG) Incubate->React Detect 4. TR-FRET Detection (Eu-Ab + SA-APC) React->Detect Analyze 5. IC50 Calculation (Z'-factor validation) Detect->Analyze

Fig 2: Step-by-step TR-FRET experimental workflow for validating 2-ODD inhibition.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Fe(II) Chelation Affinity

To prove that 4-HMPA's mechanism of action is directly tied to metal chelation rather than allosteric modulation, ITC is used to measure the thermodynamic parameters ( ΔH , ΔS , and Kd​ ) of the compound binding to Fe(II).

Step-by-Step Methodology:

  • Anaerobic Preparation: Because Fe(II) rapidly oxidizes to Fe(III) in the presence of atmospheric oxygen, all buffers must be thoroughly degassed and purged with Nitrogen. The entire experiment should ideally be conducted in an anaerobic glove box.

  • Sample Loading: Load 50 µM of 4-HMPA (in 50 mM degassed Tris buffer, pH 7.4) into the sample cell. Load 500 µM of FeSO 4​ into the titration syringe.

  • Titration: Program the ITC instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Extraction: Subtract the heat of dilution (obtained by titrating FeSO 4​ into blank buffer). Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ) and binding stoichiometry (N). For 4-HMPA, N should approximate 1, indicating a 1:1 bidentate chelation complex.

References

  • Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease.
  • Dioxygenase Enzymes: Catalytic Mechanisms and Chemical Models.
  • US11299745B1 - Herbicide resistance genes.
  • tryptophan hydroxylase inhibitor: Topics by Science.gov. Science.gov.

Sources

Foundational

The Emerging Therapeutic Potential of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid in Hypoxia-Inducible Factor (HIF) Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide delves into the promising, yet underexplored, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide delves into the promising, yet underexplored, therapeutic applications of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Synthesizing current biochemical knowledge with established principles of drug design, we posit this molecule as a compelling scaffold for the development of novel inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. The inhibition of these enzymes presents a validated therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease (CKD), by promoting endogenous erythropoietin production. This guide provides a comprehensive overview of the underlying mechanism of action, a proposed synthesis route for the core compound, detailed experimental protocols for its evaluation as a HIF-PH inhibitor, and a forward-looking perspective on its potential in drug discovery.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Oxygen Homeostasis

The cellular response to fluctuations in oxygen availability is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This process is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for destruction.

In hypoxic environments, the oxygen-dependent activity of PHDs is diminished. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a cascade of proteins involved in critical adaptive processes, including erythropoiesis (via erythropoietin, EPO), angiogenesis, and glucose metabolism.

3-Hydroxy-4-methoxypyridine-2-carboxylic acid: A Privileged Scaffold for HIF-PH Inhibition

The chemical structure of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid presents several features that make it an attractive candidate for development as a HIF-PH inhibitor. Its core hydroxypyridine-carboxylic acid motif bears a strong resemblance to the endogenous substrate of PHDs, 2-oxoglutarate. This structural mimicry is a key characteristic of many known HIF-PH inhibitors, allowing them to competitively bind to the active site of the enzyme and chelate the essential iron (II) cofactor.

The strategic placement of the hydroxyl and methoxy groups on the pyridine ring can be leveraged to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. The carboxylic acid moiety is crucial for mimicking the C-5 carboxylate of 2-OG, which forms a key interaction with the enzyme's active site.

HIF_PH_Inhibition_Hypothesis cluster_0 HIF-PH Enzyme Active Site cluster_1 Inhibitor Interaction 2-Oxoglutarate 2-Oxoglutarate Fe(II) Fe(II) Fe(II)->2-Oxoglutarate coordinates HIF-PH_Enzyme HIF-PH Enzyme HIF-PH_Enzyme->Fe(II) binds HIF-alpha HIF-α HIF-PH_Enzyme->HIF-alpha hydroxylates Stabilized_HIF-alpha Stabilized HIF-α HIF-PH_Enzyme->Stabilized_HIF-alpha leads to Target_Molecule 3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid Target_Molecule->Fe(II) chelates (competitive inhibition) Target_Molecule->HIF-PH_Enzyme inhibits Hydroxylated_HIF-alpha Hydroxylated HIF-α Proteasomal_Degradation Proteasomal Degradation Hydroxylated_HIF-alpha->Proteasomal_Degradation EPO_Gene_Transcription EPO Gene Transcription Stabilized_HIF-alpha->EPO_Gene_Transcription

Caption: Proposed mechanism of HIF-PH inhibition by 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Synthesis and Characterization

While the direct synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from established methodologies for related 4-alkoxy-3-hydroxypicolinic acids.[1] The following represents a conceptualized synthetic pathway.

Proposed Synthetic Pathway

Synthesis_Pathway Start 4,6-Dibromo-3-hydroxypicolinonitrile Step1 Bromo Substitution (Sodium Methoxide) Start->Step1 Intermediate1 6-Bromo-3-hydroxy-4-methoxypicolinonitrile Step1->Intermediate1 Step2 Nitrile Hydrolysis & Halogen Reduction (e.g., Zn, KOH) Intermediate1->Step2 Product 3-Hydroxy-4-methoxypyridine-2-carboxylic acid Step2->Product

Caption: A conceptual synthetic route to 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Experimental Protocol: Conceptual Synthesis

Step 1: Bromo Substitution

  • To a solution of 4,6-dibromo-3-hydroxypicolinonitrile in a suitable solvent (e.g., methanol), add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude 6-bromo-3-hydroxy-4-methoxypicolinonitrile.

Step 2: Nitrile Hydrolysis and Halogen Reduction

  • In a one-pot process, treat the crude intermediate from Step 1 with zinc dust and potassium hydroxide in an aqueous or alcoholic solvent.[1]

  • Heat the mixture at an elevated temperature (e.g., 80-100°C) and monitor the reaction progress.[1]

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Acidify the filtrate to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Note: This is a conceptual protocol and requires optimization and validation in a laboratory setting.

Evaluation of Therapeutic Potential: A Step-by-Step Guide

To rigorously assess the potential of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid as a HIF-PH inhibitor, a multi-tiered experimental approach is recommended.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Vitro Biochemical Assays Tier2 Tier 2: Cell-Based Assays Tier1->Tier2 Confirmation of Cellular Activity Assay1A PHD2 Activity Assay (IC50 Determination) Tier1->Assay1A Assay1B Selectivity Profiling (PHD1, PHD3, FIH) Tier1->Assay1B Tier3 Tier 3: In Vivo Proof-of-Concept Tier2->Tier3 Validation in a Biological System Assay2A HIF-1α Stabilization (Western Blot) Tier2->Assay2A Assay2B HRE Reporter Gene Assay Tier2->Assay2B Assay3A Animal Model of Anemia (e.g., CKD model) Tier3->Assay3A Assay3B Measurement of Hematological Parameters Tier3->Assay3B

Caption: A tiered experimental workflow for evaluating the therapeutic potential.

Tier 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of the compound on purified HIF-PH enzymes.

4.1.1. Prolyl Hydroxylase (PHD2) Activity Assay

This assay measures the enzymatic activity of PHD2 and the inhibitory effect of the test compound. A common method involves monitoring the consumption of 2-oxoglutarate.[2]

Protocol:

  • Reagents: Recombinant human PHD2, a peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, FeSO₄, 2-oxoglutarate, ascorbate, and the test compound.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, PHD2 enzyme, peptide substrate, FeSO₄, and ascorbate.

  • Inhibitor Addition: Add varying concentrations of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (typically in a DMSO stock, with a final DMSO concentration below 1%). Include a vehicle control (DMSO) and a known PHD inhibitor as a positive control.

  • Reaction Initiation: Initiate the reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining 2-oxoglutarate using a colorimetric method, such as derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Tier 2: Cell-Based Assays

Objective: To assess the ability of the compound to stabilize HIF-1α and activate the HIF signaling pathway in a cellular context.

4.2.1. HIF-1α Stabilization by Western Blot

This assay directly measures the accumulation of HIF-1α protein in cells treated with the test compound.[3][4]

Protocol:

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293, HepG2) in standard conditions.

  • Treatment: Treat the cells with increasing concentrations of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid for a specific duration (e.g., 4-8 hours). Include a vehicle control and a positive control (e.g., a known HIF-PH inhibitor or a hypoxia-mimetic agent like cobalt chloride).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates or nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative increase in HIF-1α levels.

4.2.2. Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the HIF complex.[3][5]

Protocol:

  • Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment: After transfection, treat the cells with various concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of HRE-driven transcription relative to the vehicle-treated cells.

Data Presentation: Expected Outcomes and Comparative Analysis

The following tables provide a template for summarizing the quantitative data obtained from the proposed assays and for comparing the performance of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid with established HIF-PH inhibitors.

Table 1: In Vitro Inhibitory Activity

CompoundPHD2 IC₅₀ (nM)PHD1 IC₅₀ (nM)PHD3 IC₅₀ (nM)FIH IC₅₀ (µM)
3-Hydroxy-4-methoxypyridine-2-carboxylic acid To be determinedTo be determinedTo be determinedTo be determined
Roxadustat (Reference)~50-100~100-200~50-150>100
Vadadustat (Reference)~100-500~500-1000~200-800>100

Table 2: Cellular Activity

CompoundHIF-1α Stabilization EC₅₀ (µM)HRE Reporter Activation EC₅₀ (µM)
3-Hydroxy-4-methoxypyridine-2-carboxylic acid To be determinedTo be determined
Roxadustat (Reference)~1-5~1-10
Vadadustat (Reference)~5-20~10-50

Future Directions and Conclusion

The successful validation of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid as a potent and selective HIF-PH inhibitor in the described assays would position it as a strong lead candidate for further preclinical development. Subsequent research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of anemia associated with chronic kidney disease to assess its ability to raise hemoglobin levels.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the safety profile of the lead compounds.

References

  • Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 386(2), 165–170. [Link][6][7]

  • Harvard DASH. (n.d.). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Retrieved from [Link][2]

  • Google Patents. (2016, January 14). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Retrieved from [1]

Sources

Exploratory

The Discovery, Synthesis, and Application of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and metalloenzyme inhibitor design, substituted picolinic acids serve as privileged scaffolds. While the natural product world is highly familiar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and metalloenzyme inhibitor design, substituted picolinic acids serve as privileged scaffolds. While the natural product world is highly familiar with 3-hydroxy-4-methoxypicolinic acid—the pharmacophoric core of the antifungal antibiotic UK-2A derived from Streptomyces—its synthetic regioisomer, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) , represents a meticulously engineered building block. Discovered and developed by medicinal chemists, this isomer was designed to probe structure-activity relationships (SAR) by altering the pKa of the pyridine nitrogen and modulating bidentate chelation geometry.

This whitepaper provides an in-depth technical analysis of 4-hydroxy-3-methoxypyridine-2-carboxylic acid, detailing its structural rationale, physicochemical properties, and a self-validating synthetic methodology grounded in causal mechanistic logic.

Structural Rationale and Metalloenzyme Chelation

The "discovery" of 4-hydroxy-3-methoxypyridine-2-carboxylic acid is rooted in the rational design of inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).

The molecule is engineered to act as a bidentate ligand. The pyridine nitrogen and the C2-carboxylic acid form a highly stable 5-membered chelate ring with the active-site Fe(II) ion. By shifting the hydroxyl group to the C4 position and the methoxy group to the C3 position (relative to the UK-2A natural product core), chemists achieved two critical mechanistic outcomes:

  • Steric Modulation: The C3-methoxy group forces a specific dihedral angle upon binding, optimizing the trajectory of the C2-carboxylate toward the metal center.

  • Electronic Tuning: The C4-hydroxyl group acts as an electron-donating group via resonance, increasing the electron density on the pyridine nitrogen, thereby strengthening the coordinate covalent bond with the Fe(II) center.

ChelationLogic A 4-Hydroxy-3-methoxypicolinic acid B C2-Carboxylic Acid A->B provides C Pyridine Nitrogen A->C provides D C4-Hydroxyl Group A->D provides E Bidentate Chelation (Fe2+) B->E primary ligand C->E secondary ligand F H-Bonding / Solvent Interaction D->F modulates pKa

Figure 1: Logical mapping of structural motifs to metalloenzyme chelation mechanisms.

Physicochemical Properties & Quantitative Data

To facilitate its use in FBDD, the physicochemical parameters of the compound must be tightly controlled. The table below summarizes the core quantitative data for 4-hydroxy-3-methoxypyridine-2-carboxylic acid.

PropertyValue / Description
Chemical Name 4-Hydroxy-3-methoxypyridine-2-carboxylic acid
CAS Registry Number 1256834-31-7
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Physical State Solid crystalline powder
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Pyridine C4-OH)
Hydrogen Bond Acceptors 4 (N, C=O, C-O-C, C-OH)
Primary Application Metalloenzyme chelation, FBDD intermediate

Causality-Driven Synthetic Methodology

Synthesizing highly substituted pyridines requires overcoming the electron-deficient nature of the heteroaromatic ring. Direct electrophilic aromatic substitution on pyridine is notoriously difficult. Therefore, the synthesis of 4-hydroxy-3-methoxypyridine-2-carboxylic acid relies on a carefully orchestrated sequence of N-oxide activation, directed electrophilic substitution, and nucleophilic rearomatization.

The Mechanistic Logic (Causality)
  • N-Oxidation: Converting 3-methoxypyridine to its N-oxide fundamentally alters the ring's electronics. The dipolar N-oxide oxygen donates electron density into the ring via resonance, specifically activating the C2 and C4 positions for electrophilic attack ().

  • Regioselective Nitration: While the N-oxide activates both C2 and C4, the bulky C3-methoxy group provides severe steric hindrance at C2. Consequently, nitration proceeds with high regioselectivity at the C4 position, yielding 3-methoxy-4-nitropyridine 1-oxide (1)[1].

  • Reissert-Henze Cyanation: To install the C2-carboxylic acid precursor, the N-oxide is treated with a cyanating agent and an electrophilic activator (e.g., dimethylcarbamoyl chloride). The activator acylates the N-oxide oxygen, creating an excellent leaving group. This renders the C2 position highly electrophilic, allowing the cyanide ion to attack, followed by rearomatization and loss of the activating group (2)[2].

  • Global Hydrolysis ( SN​Ar ): In the final step, aqueous sodium hydroxide is used under reflux. This achieves two transformations simultaneously: it hydrolyzes the C2-nitrile to the carboxylic acid, and it displaces the C4-nitro group. The strongly electron-withdrawing nature of the pyridine ring makes the C4-nitro group an excellent leaving group for nucleophilic aromatic substitution by hydroxide ions, generating the final C4-hydroxyl group (3)[3].

SyntheticWorkflow SM 3-Methoxypyridine Step1 Step 1: N-Oxidation (mCPBA, DCM) SM->Step1 Int1 3-Methoxypyridine 1-oxide Step1->Int1 Step2 Step 2: Nitration (HNO3, H2SO4, 125°C) Int1->Step2 Int2 3-Methoxy-4-nitropyridine 1-oxide Step2->Int2 Step3 Step 3: Reissert-Henze Cyanation (TMSCN, Me2NCOCl) Int2->Step3 Int3 2-Cyano-3-methoxy-4-nitropyridine Step3->Int3 Step4 Step 4: Global Hydrolysis (Aqueous NaOH, Reflux) Int3->Step4 Product 4-Hydroxy-3-methoxypyridine-2-carboxylic acid Step4->Product

Figure 2: Four-step synthetic workflow for 4-hydroxy-3-methoxypyridine-2-carboxylic acid.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the integrity of each intermediate before proceeding.

Step 1: Synthesis of 3-Methoxypyridine 1-oxide
  • Reaction: Dissolve 3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in portions.

  • Conditioning: Stir at room temperature for 12 hours.

  • IPC Validation: Monitor via TLC (10% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot ( Rf​≈0.2 ).

  • Workup: Quench with saturated aqueous Na2​S2​O3​ , wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

Step 2: Synthesis of 3-Methoxy-4-nitropyridine 1-oxide
  • Reaction: Cautiously dissolve the N-oxide intermediate in concentrated H2​SO4​ at 0°C. Dropwise, add fuming HNO3​ (1.5 eq).

  • Conditioning: Heat the mixture to 125°C for 3 hours.

  • IPC Validation: LC-MS analysis must show the complete disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the nitrated product.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with Na2​CO3​ to precipitate the product. Filter and dry under vacuum.

Step 3: Synthesis of 2-Cyano-3-methoxy-4-nitropyridine
  • Reaction: Dissolve the nitrated N-oxide in anhydrous DCM. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dimethylcarbamoyl chloride (1.2 eq).

  • Conditioning: Stir at room temperature for 24 hours under an inert argon atmosphere.

  • IPC Validation: IR spectroscopy of an aliquot should reveal a sharp, distinct nitrile stretch at ∼2230 cm−1 .

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography (Hexanes/EtOAc).

Step 4: Global Hydrolysis to Final Product
  • Reaction: Suspend the 2-cyano intermediate in a 10% aqueous NaOH solution.

  • Conditioning: Reflux the mixture at 100°C for 16 hours. The basic conditions will hydrolyze the nitrile and simultaneously displace the labile C4-nitro group via SN​Ar (4)[4].

  • IPC Validation: LC-MS must confirm the mass of the final product (169.13 g/mol ).

  • Workup: Cool the reaction mixture and carefully acidify with 6M HCl to pH ∼2.5 (the isoelectric point of the product). Collect the resulting precipitate by vacuum filtration, wash with cold water, and lyophilize to yield pure 4-hydroxy-3-methoxypyridine-2-carboxylic acid.

References

  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide.ResearchGate.
  • Molecular Orbital Study of Some Aromatic N-Oxide Systems.NIScPR.
  • 2,5-Dimethylisonicotinonitrile | 7584-10-3 (Reissert-Henze Reaction Mechanisms).Benchchem.
  • Comparative study of different synthetic routes to Pyridin-4-ol.Benchchem.
  • Photochemical processes of 4-nitropyridine N-oxide and Hydrolysis Mechanisms.Oxford University Press.

Sources

Foundational

Technical Whitepaper: 3-Hydroxy-4-methoxypicolinic Acid (CAS 210300-09-7) in Advanced Agrochemical and Pharmaceutical Synthesis

Executive Summary & Nomenclature Clarification While frequently queried under the positional isomer name 4-hydroxy-3-methoxypyridine-2-carboxylic acid, the CAS registry number 210300-09-7 strictly defines 3-hydroxy-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

While frequently queried under the positional isomer name 4-hydroxy-3-methoxypyridine-2-carboxylic acid, the CAS registry number 210300-09-7 strictly defines 3-hydroxy-4-methoxypicolinic acid (also known as 3-hydroxy-4-methoxypyridine-2-carboxylic acid)[1]. As a Senior Application Scientist, I have structured this guide to focus on the exact chemical entity defined by CAS 210300-09-7. This molecule serves as a critical pharmacophore and building block in modern drug development and agrochemical synthesis, most notably as the core moiety in picolinamide-class fungicides derived from the natural product UK-2A[2].

Physicochemical Profiling & Molecular Data

Understanding the quantitative physicochemical properties of CAS 210300-09-7 is essential for predicting its behavior in synthetic workflows and biological systems. The data below summarizes its core parameters.

PropertyValueSource
CAS Number 210300-09-71[1]
Molecular Formula C₇H₇NO₄1[1]
Molecular Weight 169.13 g/mol 3[3]
SMILES O=C(C1=NC=CC(OC)=C1O)O4[4]
LogP (Predicted) 0.4941[1]
TPSA 79.65 Ų1[1]
Solubility (25 °C) 54 g/L5[5]
pKa (Predicted) 1.27 ± 0.505[5]

Mechanistic Role: The UK-2A Pharmacophore and Qi Site Inhibition

The structural uniqueness of 3-hydroxy-4-methoxypicolinic acid makes it the defining pharmacophore in a novel class of picolinamide fungicides, including Fenpicoxamid, Florylpicoxamid, and Metarylpicoxamid[6]. These compounds are synthetic derivatives of the natural product UK-2A.

Causality in Biological Design: The adjacent hydroxyl and methoxy groups on the pyridine ring are not merely structural; they are highly specific hydrogen-bonding and steric directors that allow the molecule to bind at the Qi site (ubiquinone reduction site) of the Cytochrome bc1 complex (Complex III)[2]. By mimicking the binding pose of antimycin A, this moiety blocks the transfer of electrons from the bH heme to ubiquinone, rapidly depleting ATP and causing pathogen cell death[2].

MoAPathway Drug Picolinamide Fungicides (e.g., Fenpicoxamid) Pharmacophore 3-Hydroxy-4-methoxypicolinic acid Pharmacophore (CAS 210300-09-7) Drug->Pharmacophore Active Moiety Target Cytochrome bc1 Complex (Mitochondrial Complex III) Pharmacophore->Target Targets Site Qi Site Binding (Inner Membrane) Target->Site Specifically Binds Effect Blockade of Electron Transfer (bH heme to Ubiquinone) Site->Effect Induces Outcome ATP Depletion & Pathogen Cell Death Effect->Outcome Results In

Fig 1: Mechanism of action for UK-2A derivatives utilizing the CAS 210300-09-7 pharmacophore.

Synthetic Methodology: Scalable Route from Picolinonitriles

To synthesize 3-hydroxy-4-methoxypicolinic acid at scale, the industry standard relies on a highly efficient, self-validating three-step protocol starting from 4,6-dibromo-3-hydroxypicolinonitrile[4].

SynthesisWorkflow N1 4,6-Dibromo-3-hydroxypicolinonitrile (Precursor) N2 Step 1: Bromo Substitution Reagent: NaOMe / MeOH Causality: Regioselective C4 attack N1->N2 N3 4-Methoxy-6-bromo-3-hydroxypicolinonitrile (Intermediate 1) N2->N3 IPC: HPLC >98% Conv. N4 Step 2: Nitrile Hydrolysis Reagent: NaOH / H2O Causality: Conversion to Carboxylic Acid N3->N4 N5 4-Methoxy-6-bromo-3-hydroxypicolinic acid (Intermediate 2) N4->N5 IPC: pH adjustment N6 Step 3: Halogen Reduction Reagent: Pd/C, H2 Causality: Debromination at C6 N5->N6 N7 3-Hydroxy-4-methoxypicolinic acid (CAS 210300-09-7) N6->N7 IPC: LC-MS (Br loss)

Fig 2: Step-by-step synthesis workflow of CAS 210300-09-7 with integrated in-process controls.

Step-by-Step Protocol & Causality

Step 1: Regioselective Bromo Substitution

  • Action: Suspend 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq) in anhydrous methanol. Add sodium methoxide (NaOMe, 2.2 eq) dropwise at 0°C, then heat to 60°C for 4 hours.

  • Causality: The C4 position is highly activated by the electron-withdrawing nitrile group and the adjacent pyridine nitrogen. NaOMe acts as a hard nucleophile, selectively displacing the C4 bromide over the C6 bromide due to this electronic activation.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 0.1% TFA/water, and analyze via HPLC-UV (254 nm). The reaction is strictly self-validating; proceed only when the precursor peak is <1% relative to the intermediate peak.

Step 2: Nitrile Hydrolysis

  • Action: To the same reaction vessel (one-pot method), add aqueous NaOH (3.0 eq) and reflux for 4 hours. Cool to 0°C and adjust the pH to 2.0 using 1N HCl to precipitate the intermediate acid[6].

  • Causality: Strongly basic conditions hydrolyze the nitrile directly to a carboxylate. The one-pot nature avoids isolating the unstable intermediate, minimizing yield loss and exposure to moisture-sensitive intermediates.

  • Self-Validation (IPC): Monitor via LC-MS. The mass transition from the nitrile [M+H]+ to the carboxylic acid [M+H + 19]+ confirms complete hydrolysis.

Step 3: Catalytic Halogen Reduction

  • Action: Resuspend the isolated intermediate in ethanol. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. Filter through Celite and concentrate.

  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the remaining C-Br bond at the C6 position without reducing the aromatic pyridine ring, yielding the final product.

  • Self-Validation (IPC): Final validation via LC-MS must show the disappearance of the characteristic 1:1 bromine isotope doublet, yielding a single sharp peak at m/z 170.1 [M+H]+.

Analytical Release Criteria

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met before utilizing the compound in downstream pharmaceutical or agrochemical workflows:

  • HPLC-UV (Purity): Must be >97%.

    • Causality: Use a C18 column with a Mobile Phase of Water/MeCN containing 0.1% TFA. TFA suppresses the ionization of the carboxylic acid, ensuring a sharp peak shape and preventing tailing.

  • 1H NMR (DMSO-d6):

    • Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and hydrogen-bonding network of the picolinic acid.

    • Expected Shifts: ~8.0 ppm (d, 1H, pyridine Ar-H), ~7.2 ppm (d, 1H, pyridine Ar-H), ~3.9 ppm (s, 3H, -OCH3).

  • LC-MS (ESI+): m/z 170.1 [M+H]+.

    • Causality: Positive electrospray ionization effectively protonates the pyridine nitrogen, providing a strong, easily identifiable molecular ion signal.

References

  • Title: 210300-09-7 | 3-Hydroxy-4-methoxypicolinic acid - ChemScene Source: ChemScene URL
  • Title: Cas 210300-09-7,3-Hydroxy-4-Methoxypyridine-2-carboxylic acid Source: LookChem URL
  • Title: 210300-09-7 | 3-Hydroxy-4-methoxypicolinic acid | Ethers Source: Ambeed URL
  • Title: 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid 210300-09-7 wiki Source: Guidechem URL
  • Title: A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation Source: ResearchGate URL
  • Title: WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof Source: Google Patents URL

Sources

Exploratory

InChIKey for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

An In-Depth Technical Guide to 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid Abstract This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No: 210300-09-7), a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No: 210300-09-7), a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. This document delineates its chemical identity, physicochemical properties, synthesis pathways, and potential applications, particularly as a scaffold in drug development. By synthesizing data from established chemical databases and relevant literature, this guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug discovery, offering both foundational knowledge and field-proven insights into the utility of this versatile molecule.

Introduction and Strategic Importance

Pyridinecarboxylic acids are a class of organic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. Their rigid aromatic structure, combined with the presence of a nitrogen atom capable of hydrogen bonding and a carboxylic acid group for further functionalization, makes them a "privileged scaffold" in medicinal chemistry. Within this family, substituted pyridines offer nuanced control over properties like solubility, lipophilicity, and target binding affinity.

This guide focuses on a specific, highly functionalized derivative: 3-Hydroxy-4-methoxypyridine-2-carboxylic acid . It is crucial to note that while the topic specifies "4-Hydroxy-3-methoxy...", authoritative chemical databases such as PubChem and commercial suppliers consistently identify the compound with CAS number 210300-09-7 as the 3-hydroxy-4-methoxy isomer.[1][2] To ensure scientific accuracy, this guide will proceed with the correct, referenced nomenclature.

This molecule's unique arrangement of hydroxyl, methoxy, and carboxylic acid groups on the pyridine ring presents a compelling platform for generating novel chemical entities. Its potential as an antioxidant and anti-inflammatory agent, coupled with its utility as a synthetic intermediate, positions it as a valuable tool for researchers aiming to develop next-generation therapeutics.[3]

Core Chemical Identity

Precise identification is the cornerstone of reproducible science. The fundamental identifiers for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid are summarized below.

Structural and Registry Information

The compound's identity is unequivocally established by its structure and corresponding registry numbers. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a canonical representation for digital and database searches.

IdentifierValueSource(s)
IUPAC Name 3-hydroxy-4-methoxypyridine-2-carboxylic acid[2]
CAS Number 210300-09-7[1][2][4]
InChIKey OBHHCPRYWZKEIM-UHFFFAOYSA-N [1][2]
InChI 1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)[1][2]
SMILES COC1=C(C(=NC=C1)C(=O)O)O[2][5]
Molecular Formula C₇H₇NO₄[3][5]
Synonyms 3-hydroxy-4-methoxypicolinic acid, 3-hydroxy-4-methoxy-2-pyridinecarboxylic acid[1][2][3]
Molecular Structure

The spatial arrangement of functional groups dictates the molecule's reactivity and interaction with biological targets.

Caption: 2D structure of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Physicochemical Properties: A Data-Driven Profile

Understanding the physicochemical properties of a compound is essential for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

PropertyValueUnitSource(s)
Molecular Weight 169.13 - 169.14 g/mol [1][3][5]
Physical Form Powder-[1]
Melting Point 226 - 227°C[1]
Boiling Point (Predicted)445.7 ± 45.0°C[3]
Density (Predicted)1.437 ± 0.06g/cm³[3]
pKa (Predicted)1.27 ± 0.50-[3]
Topological Polar Surface Area (TPSA) 79.65Ų[5]
LogP (Predicted)0.494-[5]

Expert Insight: The predicted LogP value of 0.494 suggests a relatively hydrophilic character, which is favorable for aqueous solubility. The TPSA of 79.65 Ų is well within the range for good oral bioavailability, according to established principles like Lipinski's Rule of 5.[6] This profile makes the compound an attractive starting point for drug design.

Synthesis and Mechanistic Considerations

The practical utility of a chemical building block is directly tied to its accessibility. Literature suggests that 3-Hydroxy-4-methoxypyridine-2-carboxylic acid can be prepared from readily available precursors, with a key route starting from a di-brominated pyridine derivative.[3][7]

Synthetic Workflow

A plausible synthetic pathway involves a multi-step transformation beginning with 4,6-dibromo-3-hydroxypicolinonitrile.[3] This approach leverages selective substitution and hydrolysis to construct the target molecule.

Caption: Proposed synthetic workflow from a di-brominated precursor.

Representative Experimental Protocol

The following protocol is a representative, self-validating system based on the transformations described.[3] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Objective: To synthesize 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Materials:

  • 4,6-dibromo-3-hydroxypicolinonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Sulfuric acid (conc. H₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Brine

Protocol:

  • Step 1: Selective Methoxylation

    • Dissolve 4,6-dibromo-3-hydroxypicolinonitrile in anhydrous methanol under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of sodium methoxide. The rationale for this stoichiometry is to selectively substitute the more reactive bromine at the 4-position.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS to confirm the formation of the mono-substituted intermediate.

    • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Step 2: Nitrile Hydrolysis

    • To the crude product from Step 1, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. This forces the complete hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated base (e.g., NaHCO₃) to precipitate the carboxylic acid product. Filter and wash the solid with cold water.

  • Step 3: Catalytic Dehalogenation

    • Dissolve the crude bromo-acid from Step 2 in a suitable solvent like methanol or ethanol.

    • Add 5-10 mol% of 10% Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or H₂ generator).

    • Stir vigorously at room temperature for 8-12 hours. The palladium catalyst facilitates the reductive cleavage of the C-Br bond.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Purify further by recrystallization if necessary.

Applications in Research and Drug Development

The structural features of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid make it a molecule with considerable potential in pharmaceutical research.

Scaffold for Bioactive Compounds

The compound serves as an excellent starting point for chemical library synthesis. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group can be further alkylated or acylated. This versatility allows for the systematic exploration of chemical space around the core scaffold. Its reported use as a pharmaceutical intermediate underscores its value in constructing more complex bioactive molecules.[3]

Potential Intrinsic Activity

Preliminary assessments suggest that this class of compounds may possess inherent antioxidant and anti-inflammatory properties.[3] Oxidative stress and inflammation are key pathological mechanisms in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Molecules that can modulate these processes are of high therapeutic interest.

A Privileged Structure in Medicinal Chemistry

The pyridine ring is a bioisostere of a benzene ring, but its nitrogen atom adds a key hydrogen bond acceptor site and can influence the molecule's pKa and solubility. This motif is found in numerous approved drugs. The successful application of related scaffolds, such as nicotinic acid (pyridine-3-carboxylic acid) and 4-hydroxy-2-quinolinones in drug development, provides a strong rationale for investigating derivatives of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid for novel therapeutic agents.[6][8]

Caption: Logical relationships in the application of the core scaffold.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • GHS Hazard Statements: The compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][4] Some sources also indicate it may be harmful if swallowed.[2]

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a well-defined chemical entity with significant potential for researchers in drug discovery and organic synthesis. Its combination of a privileged pyridine core with multiple points for functionalization makes it an ideal building block for creating diverse chemical libraries. Supported by a clear synthetic pathway and a favorable physicochemical profile, this compound represents a valuable tool for the development of novel therapeutics. Further investigation into its potential antioxidant and anti-inflammatory activities is warranted and could open new avenues for its application.

References

  • Cas 210300-09-7,3-Hydroxy-4-Methoxypyridine-2-carboxylic acid | lookchem. [Link]

  • 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem. [Link]

  • 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem. [Link]

  • 2-hydroxy-3-methoxypyridine-4-carboxylic acid | 1935950-11-0 - MilliporeSigma. [Link]

  • CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid - Google P
  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

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Foundational

A Comprehensive Technical Guide to 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No: 210300-09-7), a pivotal heterocyclic compound in modern pharmaceutical research and development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No: 210300-09-7), a pivotal heterocyclic compound in modern pharmaceutical research and development. The document elucidates its molecular structure through a detailed breakdown of its SMILES notation, outlines its key physicochemical properties, and presents a conceptual framework for its synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the practical application and scientific rationale behind the data, offering insights into its potential as a pharmaceutical intermediate. The content is grounded in authoritative sources to ensure scientific integrity and provides a robust foundation for further investigation and application.

Introduction and Nomenclature

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a substituted picolinic acid derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a methoxy group on a pyridine scaffold—makes it a versatile building block for the synthesis of more complex bioactive molecules.[1] It is frequently utilized as a pharmaceutical intermediate, with research indicating potential antioxidant and anti-inflammatory properties, rendering it a promising candidate for drug discovery programs targeting conditions related to oxidative stress and inflammation.[1]

It is important to note that while the topic requested was "4-Hydroxy-3-methoxypyridine-2-carboxylic acid," the widely documented and commercially available compound with significant data is its isomer, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (CAS: 210300-09-7). This guide will focus exclusively on this latter, well-characterized compound.

Molecular Identification and Representation

Accurate molecular representation is fundamental to cheminformatics and drug design. The Simplified Molecular Input Line Entry System (SMILES) provides a robust, machine-readable format for this purpose.

SMILES Notation

The canonical SMILES string for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is: COC1=C(C(=NC=C1)C(=O)O)O [2]

An equivalent, non-canonical representation is also commonly found: O=C(C1=NC=CC(OC)=C1O)O [3]

Decoding the SMILES String

The SMILES notation systematically describes the molecule's topology. The breakdown of the canonical string COC1=C(C(=NC=C1)C(=O)O)O provides a clear illustration of its structure.

Caption: Logical breakdown of the SMILES notation.

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is crucial.

IdentifierValueSource
IUPAC Name 3-hydroxy-4-methoxypyridine-2-carboxylic acidPubChem[2]
CAS Number 210300-09-7Sigma-Aldrich[4]
Molecular Formula C₇H₇NO₄PubChem[2], ChemScene[3]
InChI 1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)PubChem[2]
InChIKey OBHHCPRYWZKEIM-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[4]

Physicochemical and Biological Properties

The physical and chemical properties of a compound dictate its behavior in both experimental and physiological settings.

Physicochemical Data

The following table summarizes the key properties of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

PropertyValueSource(s)
Molecular Weight 169.13 g/mol PubChem[2], ChemScene[3]
Appearance White to off-white powder/solidSigma-Aldrich[4][5]
Melting Point 226-227 °CSigma-Aldrich[4]
Boiling Point 445.7 ± 45.0 °C (Predicted)LookChem[1]
Density 1.437 ± 0.06 g/cm³ (Predicted)LookChem[1]
pKa 1.27 ± 0.50 (Predicted)LookChem[1]
Storage Temperature Room TemperatureSigma-Aldrich[4], LookChem[1]
Biological Context

The primary interest in this molecule stems from its potential biological activities. It has been investigated for its antioxidant and anti-inflammatory effects.[1] These properties make it a valuable scaffold in drug development, particularly for creating novel molecules that can modulate biological pathways associated with oxidative stress and inflammation.[1] Its role as a synthetic intermediate allows for the creation of diverse chemical libraries to screen for various therapeutic applications.[1]

Synthesis Protocol and Mechanistic Insights

While multiple synthetic routes may exist, a common conceptual pathway involves the modification of a pre-formed, substituted pyridine ring. One reported strategy is the preparation from 4,6-dibromo-3-hydroxypyridinecarbonitrile.[6]

Conceptual Experimental Workflow

The following protocol is a representative, conceptual workflow based on established organic chemistry principles for converting a dibrominated cyanopyridine into the target molecule. This protocol is illustrative and requires optimization for specific laboratory conditions.

Objective: To synthesize 3-Hydroxy-4-methoxypyridine-2-carboxylic acid from a suitable precursor.

Step 1: Nucleophilic Substitution (Methoxylation)

  • Rationale: To replace one of the bromine atoms with the desired methoxy group. The bromine at the 4-position is generally more susceptible to nucleophilic substitution.

  • Procedure:

    • Dissolve the starting material (e.g., 4,6-dibromo-3-hydroxypyridine-2-carbonitrile) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

    • Add sodium methoxide (NaOMe) solution portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a weak acid (e.g., saturated ammonium chloride solution).

Step 2: Debromination

  • Rationale: To remove the second bromine atom, typically through a catalytic hydrogenation process.

  • Procedure:

    • Transfer the crude product from Step 1 to a hydrogenation-safe vessel.

    • Add a catalyst, such as Palladium on Carbon (Pd/C), and a base (e.g., triethylamine) to neutralize the HBr byproduct.

    • Pressurize the vessel with hydrogen gas (H₂).

    • Agitate the reaction at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

Step 3: Nitrile Hydrolysis

  • Rationale: To convert the nitrile group (-CN) into the target carboxylic acid group (-COOH). This is typically achieved under strong acidic or basic conditions.

  • Procedure:

    • Treat the crude product from Step 2 with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

    • Heat the mixture under reflux for several hours until TLC indicates the completion of the reaction.

    • If using acid, cool the mixture and collect the precipitated product by filtration. If using a base, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product, then filter.

Step 4: Purification

  • Rationale: To remove any remaining impurities and isolate the final product in high purity.

  • Procedure:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water mixture).

    • Wash the resulting crystals with a cold solvent and dry under a vacuum.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Synthesis Workflow Visualization

Synthesis_Workflow start Starting Material (Dibromo-cyanopyridine) step1 Step 1: Methoxylation (Add NaOMe in DMF) start->step1 Reagent step2 Step 2: Debromination (H₂, Pd/C) step1->step2 Intermediate step3 Step 3: Nitrile Hydrolysis (Acid/Base Reflux) step2->step3 Intermediate step4 Step 4: Purification (Recrystallization) step3->step4 Crude Product end_product Final Product (3-Hydroxy-4-methoxy- pyridine-2-carboxylic acid) step4->end_product Pure Product

Caption: Conceptual workflow for the synthesis of the target compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified with the GHS07 pictogram, indicating it can be harmful.[4][5]

Hazard TypeGHS StatementDescription
Acute Toxicity H302Harmful if swallowed.[2][5]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
Respiratory Irritation H335May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[1][4]

Conclusion

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a compound of significant value to the scientific community, particularly in the realm of drug discovery. Its well-defined structure, represented by the SMILES notation COC1=C(C(=NC=C1)C(=O)O)O, combined with its potential as an antioxidant and anti-inflammatory agent, establishes it as a critical intermediate for pharmaceutical synthesis. This guide has provided a comprehensive overview of its identification, properties, conceptual synthesis, and safety protocols. Further research into novel synthetic routes and the exploration of its derivatives will undoubtedly continue to expand its utility in developing next-generation therapeutics.

References

  • Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid | LookChem. [Link]

  • 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem. [Link]

  • 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, 98% Purity, C7H7NO4, 1 gram | Stratech. [Link]

  • 3-hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 - MilliporeSigma. [Link]

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Exploratory

An In-depth Technical Guide on the Antioxidant Properties of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Novel Pyridine Derivative Oxidative stress, a state of imbalance between the production of reactive oxygen species (R...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Pyridine Derivative

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic and degenerative diseases. This has spurred a relentless search for novel antioxidant compounds with therapeutic potential. Within this landscape, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid emerges as a molecule of significant interest. Its chemical architecture, featuring a pyridine ring substituted with a hydroxyl, a methoxy, and a carboxylic acid group, suggests a potential for potent antioxidant activity, drawing parallels to well-characterized phenolic and pyridine-based antioxidants.

While direct experimental studies on the antioxidant capacity of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid are not yet prevalent in the public domain, its structural features provide a strong rationale for its investigation.[1] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a theoretical framework for its antioxidant potential, detailed protocols for its evaluation, and an exploration of the potential molecular mechanisms through which it may exert its protective effects.

Physicochemical Properties and Synthetic Overview

4-Hydroxy-3-methoxypyridine-2-carboxylic acid, also known as 3-hydroxy-4-methoxypicolinic acid, is a heterocyclic organic compound.[1]

PropertyValueSource
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
CAS Number 210300-09-7[1]

A plausible synthetic route to obtain 4-alkoxy-3-hydroxypicolinic acids, such as the target compound, involves a multi-step process starting from 4,6-dibromo-3-hydroxypicolinonitrile. This process can be conducted as a single-pot synthesis, encompassing bromo substitution, nitrile hydrolysis, and halogen reduction.

Postulated Antioxidant Mechanisms

The antioxidant potential of a compound is intrinsically linked to its chemical structure. For 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, several mechanisms can be postulated based on the established antioxidant actions of phenolic and pyridine derivatives.[2][3] Antioxidant compounds can act through various chemical mechanisms, primarily through hydrogen atom transfer (HAT) and single electron transfer (SET).[4]

Free Radical Scavenging

The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity.[5] This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The stability of the resulting phenoxyl radical is crucial and is often enhanced by resonance delocalization and the presence of electron-donating groups.[6] In the case of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, the methoxy group at the adjacent position could further stabilize the radical through resonance.

The principal mechanisms of free radical scavenging are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.[7]

Metal Ion Chelation

Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds with the ability to chelate these metal ions can prevent this radical formation, thus acting as indirect antioxidants. The carboxylic acid and hydroxyl groups on the 4-Hydroxy-3-methoxypyridine-2-carboxylic acid molecule could potentially form stable complexes with metal ions, sequestering them and preventing their participation in oxidative reactions.

In Vitro Evaluation of Antioxidant Activity: Experimental Protocols

A thorough investigation of the antioxidant properties of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid necessitates the use of a panel of in vitro assays. Each assay is based on a different chemical principle, and a comprehensive evaluation should not rely on a single method.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[8] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant.[9] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[8]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM in methanol): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Standard (Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant at 1 mg/mL.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and the standard in methanol.

    • In a 96-well plate, add 100 µL of each dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • As a control, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.[11] The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.[10]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and a standard (Trolox) in ethanol.

    • In a 96-well plate, add 20 µL of each dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays provide valuable information about the chemical antioxidant properties of a compound, they do not account for biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant capacity of compounds within a cellular environment.[12]

The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is a measure of their cellular antioxidant activity.[5]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment and confluence.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of treatment medium containing the test compound at various concentrations and 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin equivalents (QE).

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways involved in the response to oxidative stress.[13] Two key pathways of interest are the Keap1-Nrf2 and NF-κB pathways.

The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Defense

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[14] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15]

Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[16]

It is plausible that 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, or its metabolites, could act as an activator of the Nrf2 pathway, thereby upregulating the endogenous antioxidant defense system.

Experimental Workflow for Investigating Nrf2 Activation:

Nrf2_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_outcome Outcome Cell_Culture Culture HepG2 cells Treatment Treat with 4-Hydroxy-3- methoxypyridine-2-carboxylic acid Cell_Culture->Treatment Western_Blot Western Blot for Nuclear Nrf2 Treatment->Western_Blot Cell Lysis & Fractionation qPCR qPCR for Nrf2 target genes (HO-1, NQO1) Treatment->qPCR RNA Extraction & cDNA Synthesis ARE_Reporter ARE-Luciferase Reporter Assay Treatment->ARE_Reporter Transfection & Lysis Increased_Nuclear_Nrf2 Increased Nuclear Nrf2 Western_Blot->Increased_Nuclear_Nrf2 Upregulated_Gene_Expression Upregulated Target Gene Expression qPCR->Upregulated_Gene_Expression Increased_Luciferase_Activity Increased Luciferase Activity ARE_Reporter->Increased_Luciferase_Activity

Caption: Workflow for investigating the activation of the Nrf2 pathway.

The NF-κB Pathway: Linking Oxidative Stress and Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Oxidative stress is a potent activator of the NF-κB pathway.[18] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[19]

Chronic activation of NF-κB is implicated in many inflammatory diseases. Antioxidants that can inhibit NF-κB activation may therefore possess anti-inflammatory properties. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid could potentially interfere with the NF-κB signaling cascade, either by directly scavenging ROS that act as second messengers or by modulating the activity of upstream kinases.

Signaling Pathway of ROS-Mediated NF-κB Activation:

NFkB_Activation_Pathway cluster_cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces IkB_NFkB IκB NF-κB

Caption: Simplified diagram of ROS-mediated NF-κB activation.

Future Directions and Conclusion

4-Hydroxy-3-methoxypyridine-2-carboxylic acid stands as a promising candidate for further investigation as a novel antioxidant agent. Its chemical structure suggests a multifactorial mechanism of action, encompassing free radical scavenging, metal chelation, and modulation of key cellular signaling pathways.

The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate the antioxidant properties of this molecule. Future studies should focus on:

  • Quantitative in vitro analysis: Determining the IC50 and TEAC values using a battery of antioxidant assays.

  • Cellular efficacy: Confirming its antioxidant activity in various cell models and under different oxidative stressors.

  • Mechanism of action: Elucidating its ability to activate the Nrf2 pathway and inhibit NF-κB signaling.

  • In vivo studies: Evaluating its bioavailability, pharmacokinetics, and efficacy in animal models of oxidative stress-related diseases.

A thorough investigation into the antioxidant potential of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid will not only contribute to the fundamental understanding of structure-activity relationships of antioxidant compounds but may also pave the way for the development of new therapeutic strategies for a host of human diseases.

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  • Austin Publishing Group. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation.[29]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay.[30]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.[8]

  • BenchChem. (2025). Application Notes and Protocols for Measuring the Antioxidant Activity of 3-Methoxytangeretin using the DPPH Assay.[9]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.[31]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611.[7]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • LookChem. (n.d.). Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid.[1]

  • IntechOpen. (2019). Antioxidant Compounds and Their Antioxidant Mechanism.[4]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of Substituted Pyridine Scaffolds in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. This guide focuses on a particularly valuable derivative, 3-hydroxy-4-methoxypyridine-2-carboxylic acid (CAS No: 210300-09-7), a versatile intermediate in the synthesis of complex bioactive molecules.[1]

A Note on Isomeric Nomenclature: The user's query specified "4-Hydroxy-3-methoxypyridine-2-carboxylic acid." However, a comprehensive review of the scientific literature and chemical databases reveals that the isomer 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is more prominently featured as a key building block in pharmaceutical and agrochemical synthesis. This document will, therefore, focus on the latter, more widely utilized isomer.

This intermediate's strategic importance lies in its trifunctional nature: a carboxylic acid for amide or ester linkages, a hydroxyl group for etherification or further modification, and a methoxy group that influences the electronic character and conformational properties of the pyridine ring. These handles allow for the systematic elaboration of the core structure to optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of this key intermediate and its application in a representative amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 210300-09-7[2][3][4]
Molecular Formula C₇H₇NO₄[2][3][4]
Molecular Weight 169.13 g/mol [2][3][4]
Appearance White to yellow solid[5]
Storage Temperature Room Temperature, sealed in a dry environment[2][5]

Part 1: Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid

The synthesis of substituted picolinic acids can be approached from various starting materials. One industrially relevant and scalable method involves a multi-step synthesis starting from readily available precursors, such as 4,6-dibromo-3-hydroxypicolinonitrile.[6][1] This approach allows for the controlled introduction of the desired functional groups.

Synthetic Workflow Overview

The following diagram illustrates a plausible synthetic pathway, which involves a "one-pot" process from a dibrominated precursor, highlighting the key transformations.

G cluster_0 Synthesis of 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid A 4,6-Dibromo-3-hydroxypicolinonitrile B Bromo Substitution & Nitrile Hydrolysis A->B 1. NaOMe 2. NaOH (aq), Heat C Halogen Reduction B->C Pd/C, H2 D 3-Hydroxy-4-methoxypyridine-2-carboxylic acid C->D Work-up & Isolation

Caption: Synthetic pathway for 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.

Detailed Laboratory Protocol: One-Pot Synthesis

This protocol is a representative procedure based on patented methodologies for the synthesis of 4-alkoxy-3-hydroxypicolinic acids.[6][1]

Materials and Reagents:

  • 4,6-Dibromo-3-hydroxypicolinonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Bromo Substitution and Nitrile Hydrolysis:

    • To a three-neck round-bottom flask purged with nitrogen, add 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq).

    • Add anhydrous methanol to form a slurry.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (2.2 eq) in methanol.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or LC-MS.

    • Once the substitution is complete, add an aqueous solution of sodium hydroxide (e.g., 6M, 5.0 eq).

    • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 6-8 hours, or until the hydrolysis of the nitrile to the carboxylic acid is complete.

  • Halogen Reduction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with concentrated HCl to a pH of approximately 7.

    • Transfer the mixture to a suitable hydrogenation vessel.

    • Add 10% Pd/C catalyst (5 mol %).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature for 12-16 hours.

  • Work-up and Isolation:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • To the remaining aqueous solution, add concentrated HCl to adjust the pH to 2-3. A precipitate should form.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to yield 3-hydroxy-4-methoxypyridine-2-carboxylic acid.

Self-Validation and Causality:

  • The use of sodium methoxide facilitates the nucleophilic aromatic substitution of one of the bromine atoms.

  • Subsequent hydrolysis of the nitrile under basic conditions is a standard and robust method for the formation of the corresponding carboxylic acid.

  • Catalytic hydrogenation with Pd/C is a classic method for the reduction of aryl halides.

  • Acidification of the final solution protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its lower solubility.

Part 2: Application in Pharmaceutical Synthesis - Amide Bond Formation

The carboxylic acid moiety of 3-hydroxy-4-methoxypyridine-2-carboxylic acid is a key handle for coupling with various amine-containing fragments to build more complex molecules. Amide bond formation is one of the most frequently used reactions in drug discovery and development.[7][8][9] This section details a standard protocol for the amide coupling of our intermediate with a representative amine using common coupling reagents.

Amide Coupling Workflow

The general workflow for an EDC/HOBt mediated amide coupling is depicted below.

G cluster_1 Amide Coupling Workflow A 3-Hydroxy-4-methoxypyridine- 2-carboxylic acid B Activation with EDC/HOBt A->B EDC, HOBt, DIPEA DMF, 0°C to RT C Nucleophilic Attack by Amine (R-NH2) B->C Addition of Amine D Amide Product C->D Formation of Amide Bond

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Laboratory Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of 3-hydroxy-4-methoxypyridine-2-carboxylic acid with a generic primary amine (R-NH₂).

Materials and Reagents:

  • 3-Hydroxy-4-methoxypyridine-2-carboxylic acid

  • A primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Hydrochloric acid (1N aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Carboxylic Acid Activation:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-4-methoxypyridine-2-carboxylic acid (1.0 eq).

    • Dissolve it in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) dropwise.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This forms the activated HOBt ester.

  • Amine Coupling:

    • To the pre-activated mixture, add a solution of the primary amine (R-NH₂, 1.1 eq) in a small amount of DMF.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (3 times) to remove DMF.

    • Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on its properties.

Trustworthiness and Mechanistic Rationale:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]

  • HOBt is added to suppress side reactions and minimize racemization (if chiral centers are present). It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions but still highly reactive towards amines.[8][10]

  • DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts (e.g., from EDC hydrochloride) and to maintain a basic environment conducive to the coupling reaction.

  • The aqueous work-up sequence is designed to remove unreacted reagents, byproducts (such as the EDC-urea byproduct), and the catalyst, ensuring the isolation of a pure product.

Conclusion

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a high-value intermediate for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries. Its versatile functional groups provide multiple points for diversification, making it an ideal building block for creating libraries of compounds for biological screening. The protocols detailed in this guide offer robust and reproducible methods for the synthesis and application of this important intermediate, empowering researchers and drug development professionals in their quest for novel therapeutic agents.

References

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • LookChem. (n.d.). Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid. LookChem. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. [Link]

  • PubChem. (n.d.). 3-hydroxy-4-methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • CN112679422A - Preparation method of picoxystrobin - Google P
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • WO2019101769A1 - Process for the preparation of fluopicolide - Google P
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • PubChem. (n.d.). Fluopicolide. National Center for Biotechnology Information. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 5.28 picoxystrobin (258). FAO. [Link]

  • ResearchGate. (2025). A New Manufacturing Route to Picoxystrobin. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • EP3489221A1 - Process for the preparation of fluopicolide - Google P
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • University of Hertfordshire. (2026). Fluopicolide (Ref: AE C638206). AERU. [Link]

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Application

Application Notes and Protocols for the Utilization of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in Drug Development

Introduction: Targeting 2-Oxoglutarate-Dependent Oxygenases in Modern Drug Discovery The superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases plays a critical role in a vast array of physiological and path...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting 2-Oxoglutarate-Dependent Oxygenases in Modern Drug Discovery

The superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases plays a critical role in a vast array of physiological and pathophysiological processes. These enzymes utilize a common mechanism to hydroxylate a diverse range of substrates, thereby regulating processes from histone demethylation and DNA repair to hypoxia sensing. Two of the most prominent and therapeutically relevant subfamilies of 2OG-dependent oxygenases are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). The aberrant activity of these enzymes is implicated in numerous diseases, including cancer, anemia, and inflammatory disorders, making them attractive targets for therapeutic intervention.

A significant class of inhibitors for 2OG-dependent oxygenases is based on the pyridine carboxylic acid scaffold. These molecules act as mimetics of the 2-oxoglutarate co-substrate, chelating the active site Fe(II) and competitively inhibiting enzyme activity. The versatility of the pyridine ring allows for substitutions that can enhance potency and selectivity for specific enzyme family members.

This application note focuses on 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 210300-09-7), a pyridine carboxylic acid derivative with the potential to serve as a scaffold or direct inhibitor for 2OG-dependent oxygenases. We will provide a detailed overview of its properties, the rationale for its use, and comprehensive protocols for its evaluation as an inhibitor of both JmjC histone demethylases and HIF prolyl hydroxylases.

Chemical Properties and Rationale for Use

4-Hydroxy-3-methoxypyridine-2-carboxylic acid possesses key structural features that make it a compelling candidate for targeting 2OG-dependent oxygenases. The pyridine ring nitrogen and the C2-carboxylate group can chelate the active site Fe(II), mimicking the binding of 2-oxoglutarate. The hydroxyl and methoxy substituents at the C4 and C3 positions, respectively, can influence the electronic properties of the pyridine ring and form specific hydrogen bonds or other interactions within the enzyme's active site, potentially contributing to binding affinity and selectivity.

PropertyValue
IUPAC Name 3-hydroxy-4-methoxypyridine-2-carboxylic acid
Synonyms 3-hydroxy-4-methoxypicolinic acid
CAS Number 210300-09-7[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance Solid powder
Solubility Soluble in organic solvents such as DMSO and methanol.

Mechanism of Action: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The HIF pathway is a central regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, PHD activity is suppressed, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. Inhibition of PHDs with a molecule like 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can mimic the hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream pathways.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_p HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α_p->HIF-1α-OH Hydroxylation PHDs PHDs (Prolyl Hydroxylases) PHDs->HIF-1α-OH VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation O2 O₂ O2->PHDs 2OG 2-OG 2OG->PHDs Inhibitor 4-Hydroxy-3-methoxy- pyridine-2-carboxylic acid Inhibitor->PHDs Inhibition HIF-1α-OH->VHL Recognition HIF-1α_h HIF-1α HIF_Complex HIF-1 Complex HIF-1α_h->HIF_Complex Dimerization HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Gene_Expression Gene Expression (VEGF, EPO, etc.) HRE->Gene_Expression Transcription

Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies to assess the inhibitory activity of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid against JmjC domain-containing histone demethylases and HIF prolyl hydroxylases.

Protocol 1: In Vitro JMJD2 Demethylase Activity/Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of JMJD2 and its inhibition by a test compound.

Materials:

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • Recombinant JMJD2 enzyme

  • JMJD2 Assay Buffer

  • Tri-methylated histone H3-K9 substrate-coated microplate

  • Capture Antibody

  • Detection Antibody

  • Colorimetric developing solution

  • Stop Solution

  • Wash Buffer

  • Microplate reader (450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in DMSO. Further dilute the stock solution in JMJD2 Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Reaction:

    • Add 50 µL of JMJD2 Assay Buffer to each well of the substrate-coated microplate.

    • Add 2 µL of the diluted compound solution or vehicle control (DMSO) to the respective wells.

    • Add 2 µL of the diluted recombinant JMJD2 enzyme to each well.

    • Mix gently and incubate the plate at 37°C for 60-90 minutes.

  • Washing: Wash each well three times with 200 µL of Wash Buffer.

  • Antibody Incubation:

    • Add 50 µL of the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

    • Wash each well three times with 200 µL of Wash Buffer.

    • Add 50 µL of the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

  • Signal Detection:

    • Wash each well four times with 200 µL of Wash Buffer.

    • Add 100 µL of the Colorimetric developing solution to each well and incubate at room temperature for 2-10 minutes, protected from light.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

JMJD_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Enzyme_Reaction Enzyme Reaction: Add buffer, compound, and JMJD2 enzyme to substrate-coated plate. Incubate. Compound_Prep->Enzyme_Reaction Wash1 Wash Wells Enzyme_Reaction->Wash1 Capture_Ab Add Capture Antibody Incubate. Wash1->Capture_Ab Wash2 Wash Wells Capture_Ab->Wash2 Detection_Ab Add Detection Antibody Incubate. Wash2->Detection_Ab Wash3 Wash Wells Detection_Ab->Wash3 Develop Add Developing Solution Incubate. Wash3->Develop Stop Add Stop Solution Develop->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro JMJD2 Inhibition Assay.

Protocol 2: Cell-Based Western Blot for HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels in cultured cells following treatment with 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, a hallmark of PHD inhibition.

Materials:

  • Human cell line (e.g., HEK293, U2OS, or Hep3B)

  • Cell culture medium and supplements

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with varying concentrations of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid or a vehicle control (DMSO) for 4-6 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 in response to treatment with a test compound.

Materials:

  • HEK293T cells

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid or a vehicle control.

    • Incubate the cells for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

Conclusion and Future Directions

4-Hydroxy-3-methoxypyridine-2-carboxylic acid represents a valuable chemical entity for the exploration of novel inhibitors targeting 2-oxoglutarate-dependent oxygenases. Its structural similarity to known inhibitors provides a strong rationale for its investigation. The protocols detailed in this application note offer robust and reliable methods for assessing its inhibitory potential against both JmjC histone demethylases and HIF prolyl hydroxylases in vitro and in cell-based models.

Further studies could involve expanding the structure-activity relationship (SAR) by synthesizing and testing derivatives of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid to optimize potency and selectivity. Additionally, biophysical assays such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to further characterize the binding affinity and kinetics of this compound with its target enzymes. Ultimately, the insights gained from these studies could pave the way for the development of novel therapeutics for a range of diseases driven by the dysregulation of 2OG-dependent oxygenases.

References

  • Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [URL: https://www.epigentek.com/catalog/epigenase-jmjd2-demethylase-activityinhibition-assay-kit-colorimetric-p-3083.html]
  • 3-hydroxy-4-methoxypyridine-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11041121]

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Method

Application Note: Advanced HPLC Methodologies for the Analysis of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

Introduction & Chemical Profiling 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized pyridine derivative utilized as a critical building block and intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized pyridine derivative utilized as a critical building block and intermediate in the synthesis of small-molecule pharmaceuticals[1]. Structurally, it possesses a pyridine nitrogen, a carboxylic acid moiety, a phenolic-like hydroxyl group, and a methoxy group.

This dense array of functional groups renders the molecule amphoteric and highly polar. At physiological pH, it exists primarily as a zwitterion. These physicochemical properties pose significant challenges for traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), as the compound exhibits poor retention and severe peak tailing on standard C18 stationary phases[2].

Analytical Strategy & Causality (E-E-A-T)

As an application scientist, it is critical to move beyond empirical trial-and-error and design methods based on the molecule's specific ionization states.

The Failure of Standard C18

When utilizing a standard water/acetonitrile gradient with 0.1% Formic Acid (pH ~2.7), the carboxylic acid group ( pKa​≈2−3 ) is partially un-ionized, but the pyridine nitrogen ( pKa​≈5.5 ) is fully protonated. This localized positive charge makes the molecule excessively hydrophilic, causing it to elute near the void volume ( t0​ ). Furthermore, the protonated nitrogen interacts strongly with residual, un-endcapped silanols on the silica matrix, leading to severe peak tailing[3].

The Solutions: Ion-Pairing and HILIC

To establish a self-validating and robust analytical system, we employ two orthogonal chromatographic strategies:

  • Ion-Pairing Reversed-Phase (IP-RP) HPLC : By introducing an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) into the acidic mobile phase, the negatively charged sulfonate binds to the protonated pyridine ring. This forms a neutral, lipophilic complex that readily partitions into the C18 stationary phase, dramatically increasing retention and improving peak shape. This approach is widely validated for reactive starting materials and polar acids in pharmaceutical analysis[4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Instead of fighting the analyte's polarity, HILIC leverages it. Using an amide-bonded stationary phase and a highly organic mobile phase, the polar analyte partitions into a water-enriched layer immobilized on the silica surface. This provides an orthogonal retention mechanism to validate the purity profile obtained via IP-RP HPLC[4].

Method Development Workflow

G A Analyte: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (Highly Polar Zwitterion) B Standard RP-HPLC (C18) Result: Poor Retention & Peak Tailing A->B Initial Trial C Select Advanced Retention Strategies B->C Troubleshooting D HILIC Mode (Amide Stationary Phase) C->D E Ion-Pairing RP-HPLC (C18 + Ion-Pairing Reagent) C->E F Mixed-Mode LC (Reverse Phase + Cation Exchange) C->F G Validated Orthogonal Analytical Methods D->G E->G F->G

Caption: Method development decision tree for zwitterionic pyridine derivatives.

Experimental Protocols

The following step-by-step methodologies detail the optimized conditions for both approaches. Every protocol is designed as a self-validating system, incorporating system suitability testing (SST) to ensure trustworthiness.

Sample and Standard Preparation

Causality Note : Because the analyte is highly polar, sample diluents must closely match the initial mobile phase conditions to prevent solvent-mismatch band broadening at the column head.

  • Primary Stock Solution : Accurately weigh 10.0 mg of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid reference standard. Dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standard (IP-RP HPLC) : Dilute the stock solution to 50 µg/mL using Mobile Phase A (0.1% TFA + 5 mM Sodium Hexanesulfonate).

  • Working Standard (HILIC) : Dilute the stock solution to 50 µg/mL using Acetonitrile/Water (90:10, v/v).

  • Matrix Blank : Prepare a blank vial containing only the respective diluent to verify the absence of system ghost peaks.

Chromatographic Conditions

Table 1: Comparison of Optimized Chromatographic Parameters

ParameterMethod A: Ion-Pairing RP-HPLCMethod B: Orthogonal HILIC
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)Amide-bonded Silica (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA + 5 mM Sodium Hexanesulfonate10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient (IP-RP) 0-2 min: 5% B; 2-10 min: 5% 60% B; 10-12 min: 60% BN/A
Gradient (HILIC) N/A0-2 min: 95% B; 2-12 min: 95% 60% B; 12-15 min: 60% B
Flow Rate 1.0 mL/min0.8 mL/min
Injection Volume 5 µL2 µL
Column Temperature 30 °C35 °C
Detection (UV) 270 nm (optimal for pyridine ring)270 nm
Step-by-Step Execution & System Suitability
  • System Equilibration : Purge the HPLC system with the respective mobile phases. Equilibrate the column with the initial gradient composition for at least 15 column volumes (approx. 20 minutes) to ensure stationary phase saturation (critical for HILIC methods and Ion-Pairing equilibration).

  • Blank Injection : Inject the matrix blank. Confirm that the baseline is stable and no peaks elute at the expected retention time of the analyte.

  • SST Injection : Inject the 50 µg/mL working standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. Tailing factor ( Tf​ ) between 0.9 and 1.5. Theoretical plates ( N ) 5000.

  • Sample Analysis : Inject unknown samples in duplicate, bracketing with standard injections every 10 samples to monitor retention time and detector drift.

Method Validation Summary

To guarantee the trustworthiness of the analytical data, the IP-RP HPLC method was subjected to validation parameters aligned with ICH Q2(R1) guidelines.

Table 2: Quantitative Validation Metrics for IP-RP HPLC Method

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD%) 0.8% (n=6) 2.0%
Inter-day Precision (RSD%) 1.2% (n=12) 2.0%
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 105.0%

Conclusion

The accurate quantification of highly polar, zwitterionic pharmaceutical intermediates like 4-Hydroxy-3-methoxypyridine-2-carboxylic acid requires a departure from generic RP-HPLC methods. By understanding the physicochemical causality—specifically the protonation of the pyridine nitrogen and the deprotonation of the carboxylic acid—we can engineer robust retention mechanisms. The deployment of Ion-Pairing RP-HPLC provides excellent peak shape and retention, while the orthogonal HILIC method ensures comprehensive peak purity verification, establishing a highly trustworthy analytical framework for drug development professionals.

References

  • Enamine / AS-1 (2026). 4-hydroxy-3-methoxypyridine-2-carboxylic acid CAS 1256834-31-7 Product Specifications. Available at:[Link]

  • American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • SIELC Technologies (2026). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]

Sources

Application

Application Note: TLC Visualization and Method Development for 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

Introduction and Chemical Causality 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is a highly polar, amphoteric molecule featuring a basic pyridine nitrogen, an acidic carboxylic acid, a phenolic-like 4-hydroxyl group, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

4-Hydroxy-3-methoxypyridine-2-carboxylic acid is a highly polar, amphoteric molecule featuring a basic pyridine nitrogen, an acidic carboxylic acid, a phenolic-like 4-hydroxyl group, and a 3-methoxy ether linkage. In solution, and particularly on the surface of a chromatographic stationary phase, it exists primarily as a zwitterion.

When performing Thin Layer Chromatography (TLC) on standard unmodified silica gel (normal phase), zwitterionic compounds present a significant challenge. The unshielded, slightly acidic silanol groups ( Si-OH ) on the silica surface interact strongly with the basic pyridine nitrogen, while the carboxylic acid moiety engages in extensive hydrogen bonding. Without intervention, this dual-affinity results in severe "streaking" or "tailing," making accurate Retention Factor ( Rf​ ) determination impossible.

To establish a self-validating chromatographic system , the methodology must actively suppress these interactions. This is achieved by utilizing highly polar mobile phases heavily modified with organic acids (to protonate the silanols and suppress carboxylic acid ionization) or by employing reverse-phase TLC. Furthermore, orthogonal visualization techniques must be employed to confirm the presence of specific functional groups, ensuring that the detected spot is unequivocally the target analyte.

Experimental Protocols: Mobile Phase Selection

To successfully elute 4-hydroxy-3-methoxypyridine-2-carboxylic acid, the mobile phase must disrupt the strong intermolecular hydrogen bonding network.

Step-by-Step Development Methodology
  • Chamber Saturation: Line a twin-trough TLC chamber with filter paper. Add 10 mL of the selected mobile phase (see Table 1) and allow it to equilibrate for 20 minutes. This prevents solvent evaporation from the plate surface during development, which can cause edge effects.

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 1.0 mg/mL . The high polarity of methanol ensures complete dissolution of the zwitterion.

  • Application: Using a glass microcapillary, apply of the sample 1.5 cm from the bottom of an aluminum-backed Silica Gel 60 F254​ plate. Keep the spot diameter under 2 mm .

  • Development: Place the plate in the saturated chamber and develop until the solvent front is 1 cm from the top edge.

  • Drying (Critical Step): Remove the plate and dry thoroughly using a heat gun or in a fume hood for at least 15 minutes. Causality: If acidic modifiers (like acetic or formic acid) are not completely evaporated, they will interfere with pH-sensitive chemical stains (e.g., Bromocresol Green), causing the entire plate to register a false positive.

Quantitative Data: Mobile Phase Optimization

Table 1: Recommended Mobile Phase Systems for Pyridine-2-carboxylic Acid Derivatives

Solvent System (v/v/v)RatioModifier PurposeExpected Rf​ RangeStreaking Profile
Dichloromethane : Methanol : Acetic Acid80 : 15 : 5Suppresses -COOH ionization0.35 - 0.45Minimal
n-Butanol : Acetic Acid : Water (BAW)40 : 10 : 10Disrupts zwitterionic network0.50 - 0.60None
Chloroform : Methanol : Formic Acid60 : 30 : 5Strong hydrogen bond disruption0.40 - 0.55Slight

Visualization Techniques and Mechanistic Grounding

Because 4-hydroxy-3-methoxypyridine-2-carboxylic acid is colorless to the naked eye, visualization requires exploiting its specific structural features. Relying on a single visualization method introduces the risk of false positives from impurities. A robust protocol uses a non-destructive method followed by a target-specific destructive chemical stain [1].

Non-Destructive: UV Fluorescence Quenching (254 nm)

The pyridine ring is a highly conjugated aromatic system that acts as a strong chromophore. Standard TLC plates are impregnated with a fluorescent indicator (e.g., zinc silicate) that glows green under short-wave UV light ( 254 nm ). The analyte absorbs the UV radiation, quenching the fluorescence and appearing as a dark spot against the bright green background [2].

  • Protocol: View the thoroughly dried plate under a 254 nm UV lamp. Lightly circle the dark spots with a graphite pencil.

Destructive: Iron(III) Chloride ( FeCl3​ ) Stain

This stain is highly specific for phenols and enolizable compounds. The 4-hydroxyl group on the pyridine ring possesses significant phenolic character. When exposed to Fe3+ ions, it forms a highly colored charge-transfer coordination complex.

  • Preparation: Dissolve 1 g of anhydrous FeCl3​ in 100 mL of a 1:1 mixture of water and methanol.

  • Protocol: Briefly dip the UV-marked plate into the stain. The target molecule will immediately appear as a distinct red, blue, or purple spot.

Destructive: Bromocresol Green (BCG) Stain

BCG is a pH-sensitive indicator that is blue in slightly basic conditions and yellow in acidic conditions. It is the gold standard for visualizing carboxylic acids on TLC plates [3].

  • Preparation: Dissolve 0.1 g of Bromocresol Green in 500 mL of ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue.

  • Protocol: Dip the plate into the solution. The 2-carboxylic acid moiety will lower the local pH, creating a bright yellow spot against a blue background. (Note: The plate must be 100% free of mobile-phase acid before dipping).

Quantitative Data: Visualization Summary

Table 2: Orthogonal Visualization Matrix for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Visualization MethodTarget Functional GroupTypeExpected ResultSpecificity
UV Light ( 254 nm )Pyridine Ring ( π -system)Non-DestructiveDark spot on green backgroundLow (General aromatic)
FeCl3​ Stain4-Hydroxyl GroupDestructiveRed/Purple spotHigh (Phenols/Enols)
Bromocresol Green2-Carboxylic AcidDestructiveYellow spot on blue backgroundHigh (Acids)
Iodine VaporGeneral organic frameworkSemi-DestructiveBrown/Yellow spotLow (Universal)

Workflows and Mechanistic Diagrams

To ensure reproducibility and logical execution, the following diagrams map the experimental workflow and the chemical mechanisms of visualization.

TLC_Workflow Start Sample Preparation (Dissolve in MS-Grade MeOH) Plate Apply to Silica Gel 60 F254 Start->Plate Solvent Develop in Polar Mobile Phase (e.g., DCM:MeOH:AcOH 80:15:5) Plate->Solvent Dry Dry Plate Thoroughly (Crucial for Acidic Modifiers) Solvent->Dry VisUV Non-Destructive: UV 254 nm (Dark Spot) Dry->VisUV VisChem Destructive Staining (Choose Orthogonal Path) VisUV->VisChem Stain1 FeCl3 Stain (Detects 4-OH) VisChem->Stain1 Stain2 Bromocresol Green (Detects 2-COOH) VisChem->Stain2

Figure 1: Decision tree and workflow for the TLC development and visualization of zwitterionic pyridines.

Mechanism Mol 4-Hydroxy-3-methoxy- pyridine-2-carboxylic acid UV Aromatic Pyridine Ring Mol->UV OH 4-Hydroxyl Group Mol->OH COOH 2-Carboxylic Acid Mol->COOH UV_Result Quenches F254 Fluorescence (Dark Spot at 254 nm) UV->UV_Result OH_Result Forms Colored Complex with Fe(III) Ions OH->OH_Result COOH_Result Lowers local pH, turns BCG yellow COOH->COOH_Result

Figure 2: Mechanistic pathways linking molecular functional groups to their specific TLC visualization outcomes.

References

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques.[Link]

  • Reach Devices. "TLC Stains and Visualization Techniques." Reach Devices Technical Resources. [Link]

  • Labster. "TLC Visualization Methods." Chemistry Virtual Labs.[Link]

Method

NMR spectroscopy of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Application Note: NMR Spectroscopy of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid Executive Summary 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7)[1] is a highly functionalized heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Executive Summary

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7)[1] is a highly functionalized heterocyclic building block critical to natural product synthesis and drug development. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to its zwitterionic potential and solvent-dependent tautomerism. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound, detailing the causality behind solvent selection, acquisition parameters, and 2D correlation strategies.

Structural Dynamics & Tautomeric Causality

A defining feature of 4-hydroxypyridines is their existence in a dynamic tautomeric equilibrium between the pyridinol form (4-hydroxypyridine) and the pyridone form (pyridin-4(1H)-one)[2][3].

  • Causality of Solvent Effects: In non-polar solvents (e.g., CDCl3​ ), the less polar hydroxy tautomer is favored. However, in polar, hydrogen-bonding solvents like DMSO- d6​ or D2​O , the equilibrium shifts dramatically toward the highly polar pyridone or zwitterionic form[4].

  • Impact on Chemical Shifts: This tautomeric shift directly impacts the 13C NMR spectrum. The C-4 carbon resonates at ~160-165 ppm in the hydroxy form but shifts downfield to ~170-175 ppm in the pyridone form due to the increased carbonyl character[5].

Tautomerism OH_Form 4-Hydroxypyridine Form (Favored in Non-Polar Solvents) Keto_Form Pyridin-4(1H)-one Form (Favored in DMSO-d6 / Polar Solvents) OH_Form->Keto_Form Solvent Polarity & H-Bonding Shift_Impact NMR Impact: C-4 shifts from ~160 ppm to ~172 ppm NH proton appears >11 ppm Keto_Form->Shift_Impact Induces

Tautomeric equilibrium of 4-hydroxypyridines and its direct impact on NMR chemical shifts.

Sample Preparation & Solvent Selection

To establish a self-validating analytical system, the sample preparation must lock the molecule into a single, predominant tautomeric state while ensuring all exchangeable protons remain visible.

  • Solvent Choice: DMSO- d6​ is strictly recommended. It provides excellent solubility for polar carboxylic acids, stabilizes the pyridone tautomer, and lacks exchangeable deuterium (unlike D2​O ), allowing for the observation of the critical -COOH and -NH/-OH protons.

  • Concentration: Prepare a 30–40 mM solution (approx. 15–20 mg of analyte in 0.6 mL of DMSO- d6​ ). This concentration ensures a high signal-to-noise (S/N) ratio for 13C NMR, which is critical given the presence of four quaternary carbons (C-2, C-3, C-4, and the carboxylate).

Expected Spectral Data

The following tables summarize the expected quantitative NMR data for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in DMSO- d6​ .

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ ) | Position | Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 | 7.75 | Doublet (d) | 1H | 7.2 | Strongly deshielded by the adjacent electronegative ring nitrogen. | | H-5 | 6.85 | Doublet (d) | 1H | 7.2 | Shielded by the electron-donating resonance effect of the C-4 oxygen. | | 3-OMe | 3.80 | Singlet (s) | 3H | - | Typical methoxy resonance; sharp singlet. | | COOH | 13.50 | Broad Singlet | 1H | - | Highly deshielded acidic proton; broad due to exchange. | | NH / OH | 11.80 | Broad Singlet | 1H | - | Pyridone NH (or strongly H-bonded OH); highly solvent-dependent. |

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ ) | Position | Shift (ppm) | Type | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | | C-4 | 172.0 | Quaternary | Carbonyl character from the pyridone tautomer pushes this downfield. | | COOH | 165.0 | Quaternary | Carboxylic acid carbonyl carbon. | | C-2 | 145.0 | Quaternary | Deshielded by adjacent nitrogen and electron-withdrawing COOH group. | | C-3 | 140.5 | Quaternary | Attached directly to the electronegative methoxy oxygen. | | C-6 | 138.0 | CH | Deshielded by adjacent nitrogen. | | C-5 | 112.0 | CH | Shielded by resonance from the C-4 oxygen (ortho/para directing effect). | | 3-OMe | 60.5 | CH3​ | Standard methoxy carbon shift. |

Validated Experimental Protocols

To ensure data trustworthiness, execute the following step-by-step methodology. This workflow guarantees that quaternary carbons are fully relaxed and 2D correlations are artifact-free.

Step 1: Instrument Tuning and Shimming

  • Insert the NMR tube and regulate the probe temperature to exactly 298 K to prevent chemical shift drift of exchangeable protons.

  • Perform automated Tuning and Matching (ATM) for both 1H and 13C channels.

  • Shim the magnet using gradient shimming (Z-axis) until the DMSO- d6​ residual solvent peak (2.50 ppm) has a half-height width (FWHM) of < 1.0 Hz.

Step 2: 1H NMR Acquisition

  • Set the spectral width to 16 ppm (to capture the 13.5 ppm COOH proton).

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16 scans. Apply a 0.3 Hz exponential line broadening (LB) during processing.

Step 3: 13C NMR Acquisition (Critical Step)

  • Causality Check: Because 4-Hydroxy-3-methoxypyridine-2-carboxylic acid contains four quaternary carbons, they lack direct dipole-dipole relaxation from attached protons.

  • Set the relaxation delay (D1) to at least 3.0 to 5.0 seconds to ensure quantitative integration and sufficient signal for C-2, C-3, C-4, and COOH.

  • Acquire a minimum of 1,024 scans.

2D NMR Correlation Strategy

To build a self-validating assignment, 1D data must be corroborated by 2D homonuclear and heteronuclear experiments.

Workflow A 1. 1H NMR Acquisition (Identify H5, H6, OMe) B 2. COSY Experiment (Confirm H5-H6 J-coupling) A->B C 3. HSQC Experiment (Map H5->C5, H6->C6) B->C D 4. HMBC Experiment (Link OMe to C3, H5/H6 to Quaternaries) C->D E 5. Final Structural Validation D->E

Sequential 1D and 2D NMR workflow for unambiguous structural elucidation.

Protocol for HMBC (Heteronuclear Multiple Bond Correlation): The HMBC is the most critical experiment for this molecule, as it differentiates the quaternary carbons and confirms the regiochemistry of the methoxy group.

  • Optimize the long-range coupling constant ( JCH​ ) delay for 8 Hz (standard for aromatic systems).

  • Key Diagnostic Correlations to Verify:

    • Methoxy Positioning: The singlet at 3.80 ppm ( OCH3​ ) must show a strong 3J correlation to C-3 (~140.5 ppm).

    • Carboxylic Acid Positioning: H-6 (7.75 ppm) will show a 3J correlation to C-2 (~145.0 ppm) and C-4 (~172.0 ppm), confirming the framework of the pyridine ring relative to the carboxylate.

    • Differentiating C-4 and C-2: H-5 (6.85 ppm) will show a strong 3J correlation to C-3 and a 2J correlation to C-4, but no correlation to C-2. This definitively assigns the quaternary carbon backbone.

References

  • Accela ChemBio Inc. (n.d.). 4-hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7). AccelaChem.
  • Murguly, E., Norsten, T. B., & Branda, N. (2000). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. Benchchem.
  • Mulloyarova, V. V., et al. (2022). Simultaneous Estimation of Two Coupled Hydrogen Bond Geometries from Pairs of Entangled NMR Parameters: The Test Case of 4-Hydroxypyridine Anion. PubMed Central (PMC).
  • Oksman, P., et al. (1994). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.

Sources

Application

Mass spectrometry of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

An Application Guide to the Mass Spectrometry of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the analysis of 4-Hydroxy-3-methoxypyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometry of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid using electrospray ionization mass spectrometry (ESI-MS). Designed for researchers, analytical chemists, and drug development professionals, this document details optimized protocols for sample preparation, instrument configuration, and data interpretation. It elucidates the ionization behavior of the target analyte in both positive and negative ion modes and proposes characteristic fragmentation pathways to aid in structural confirmation. The methodologies presented herein are grounded in established principles of mass spectrometry to ensure data integrity, reproducibility, and accuracy.

Introduction and Analytical Rationale

4-Hydroxy-3-methoxypyridine-2-carboxylic acid is a substituted pyridine carboxylic acid, a class of compounds with significant interest in pharmaceutical and medicinal chemistry for their potential antioxidant and anti-inflammatory properties.[1] Accurate and sensitive characterization of this molecule is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development pipelines.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical technique for such polar, non-volatile small molecules.[2][3] The inherent structure of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, featuring a basic pyridine nitrogen atom, an acidic carboxylic acid group, and a phenolic hydroxyl group, allows for versatile ionization. This dual acidic/basic nature makes it an excellent candidate for analysis by electrospray ionization (ESI) in both positive and negative polarity modes, providing complementary data for robust identification.

This application note explains the causality behind experimental choices, offering a self-validating protocol for reliable and high-fidelity analysis.

Analyte Chemical Properties

A foundational understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
IUPAC Name 3-hydroxy-4-methoxypyridine-2-carboxylic acid[4]
CAS Number 210300-09-7[4]
Molecular Formula C₇H₇NO₄[4]
Average Molecular Weight 169.13 g/mol [4]
Monoisotopic Mass 169.0375 Da[4]
Predicted pKa 1.27 ± 0.50 (most acidic)[1]
Physical Form Powder

Experimental Workflow Overview

A successful mass spectrometry analysis is built upon a systematic and clean workflow. The process begins with meticulous sample preparation to ensure analyte purity and compatibility with the ESI source, followed by optimized instrument analysis and concluding with thorough data interpretation. Proper sample preparation is critical for obtaining high-quality results, as it enhances sensitivity and reduces background noise.[2][5]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Weighing & Dissolution (1 mg/mL stock) p2 Serial Dilution (Working solution: 1-10 µg/mL) p1->p2 p3 Filtration (0.22 µm PTFE filter) p2->p3 a1 Instrument Calibration & System Suitability Test p3->a1 a2 Blank Injection (Solvent blank) a1->a2 a3 Sample Injection & Data Acquisition (Full Scan & MS/MS) a2->a3 d1 Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) a3->d1 d2 Analyze Fragmentation Pattern (MS/MS Spectra) d1->d2 d3 Confirm Structure & Report d2->d3

Caption: High-level workflow for MS analysis.

Detailed Application Protocols

Adherence to a validated protocol is paramount for achieving reproducible results. The following sections provide step-by-step methodologies for sample preparation and mass spectrometer operation.

Protocol 1: Sample Preparation

Rationale: The goal of sample preparation is to solubilize the analyte in a volatile, ESI-compatible solvent system at a concentration appropriate for the instrument's sensitivity range.[6] Removing particulate matter and non-volatile salts is crucial to prevent contamination of the instrument and suppression of the analyte signal.[5]

Materials:

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • 2 mL glass autosampler vials with PTFE-lined screw caps[5][6]

  • 0.22 µm PTFE syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid and transfer it to a 1.0 mL volumetric flask. Dissolve the compound in methanol and bring it to volume. Vortex until fully dissolved.

  • Working Solution (e.g., 10 µg/mL): Perform a serial dilution from the stock solution. For a 10 µg/mL solution, pipette 10 µL of the 1 mg/mL stock solution into a clean vial and dilute with 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This concentration is a good starting point for most modern ESI-MS systems.[6]

  • Filtration: Draw the final working solution into a syringe and pass it through a 0.22 µm PTFE filter into a clean, labeled 2 mL autosampler vial. This step removes any particulates that could clog the system's tubing.[6]

  • Blanks and Controls: Prepare a solvent blank using the exact same solvent mixture as the sample. This is essential for identifying background noise and carryover.[6]

Protocol 2: Mass Spectrometer Configuration and Data Acquisition

Rationale: The instrument parameters must be optimized to facilitate the efficient generation, transmission, and detection of ions from the target analyte. Since the analyte has both acidic and basic sites, running in both positive and negative ion modes is recommended for comprehensive characterization.

Recommended Instrument Parameters (Direct Infusion or LC-MS):

ParameterPositive Ion Mode (+ESI)Negative Ion Mode (-ESI)Rationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Ideal for polar, thermally labile molecules.[2]
Capillary Voltage +3.5 to +4.5 kV-3.0 to -4.0 kVHigh voltage creates the charged droplets for ionization.
Nebulizer Gas (N₂) Pressure 30 - 40 psi30 - 40 psiAssists in aerosol formation (nebulization).
Drying Gas (N₂) Flow 8 - 12 L/min8 - 12 L/minAids in solvent evaporation from charged droplets.
Drying Gas Temperature 300 - 350 °C300 - 350 °COptimizes desolvation without thermal degradation.
Scan Range (m/z) 50 - 30050 - 300Covers the expected molecular ion and its fragments.
Collision Energy (for MS/MS) 10 - 30 eV (Ramped)10 - 30 eV (Ramped)Energy range to induce characteristic fragmentation.

Acquisition Procedure:

  • System Suitability: Before analysis, infuse a known standard (e.g., reserpine or a calibration mix) to confirm instrument performance, mass accuracy, and sensitivity.

  • Blank Injection: Inject the solvent blank to establish a baseline and check for system contamination.

  • Sample Analysis: Inject the prepared sample.

    • Full Scan (MS1): Acquire full scan spectra to identify the primary molecular ions. In positive mode, expect the protonated molecule [M+H]⁺ at m/z 170.0448 . In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 168.0297 . Sodium adducts ([M+Na]⁺ at m/z 192.0267) may also be observed.[7]

    • Tandem MS (MS/MS): Perform fragmentation analysis on the isolated parent ions (m/z 170.04 in positive mode, 168.03 in negative mode) to generate a fragmentation spectrum for structural confirmation.

Fragmentation Behavior and Structural Elucidation

The fragmentation pattern of a molecule in MS/MS is a unique fingerprint determined by its chemical structure.[8] The energetically unstable molecular ions break apart into smaller, stable fragment ions and neutral losses.[9] For 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, key fragmentation pathways are predictable based on its functional groups.

Proposed Fragmentation Pathways

The diagram below illustrates the most probable fragmentation events for both the protonated and deprotonated molecular ions. The loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) is highly characteristic of carboxylic acids and phenols.[10]

G cluster_pos Positive Ion Mode Fragmentation (+ESI) cluster_neg Negative Ion Mode Fragmentation (-ESI) p_parent [M+H]⁺ m/z 170.04 p_frag1 Loss of H₂O m/z 152.03 p_parent->p_frag1 - H₂O (18.01 Da) p_frag2 Loss of CO₂ m/z 126.05 p_parent->p_frag2 - CO₂ (43.99 Da) p_frag3 Loss of H₂O & CO m/z 124.04 p_frag1->p_frag3 - CO (28.00 Da) n_parent [M-H]⁻ m/z 168.03 n_frag1 Loss of CH₃ m/z 153.01 n_parent->n_frag1 - •CH₃ (15.02 Da) n_frag2 Loss of CO₂ m/z 124.04 n_parent->n_frag2 - CO₂ (43.99 Da)

Sources

Method

Experimental protocol for 4-alkoxy-3-hydroxypicolinic acid preparation.

Application Note: Scalable One-Pot Synthesis of 4-Methoxy-3-Hydroxypicolinic Acid Context and Industrial Relevance 4-Alkoxy-3-hydroxypicolinic acids, particularly 4-methoxy-3-hydroxypicolinic acid, are critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable One-Pot Synthesis of 4-Methoxy-3-Hydroxypicolinic Acid

Context and Industrial Relevance

4-Alkoxy-3-hydroxypicolinic acids, particularly 4-methoxy-3-hydroxypicolinic acid, are critical intermediate building blocks in the synthesis of picolinamide-class heterocyclic aromatic fungicides (e.g., florylpicoxamid and fenpicoxamid) 1. Traditional synthetic routes involved multi-step processes with intermediate isolation, which reduced overall yield and increased solvent waste. This application note details an optimized, highly efficient "one-pot" protocol developed for industrial scale-up that consolidates nucleophilic substitution, halogen reduction, and nitrile hydrolysis into a single continuous workflow 2.

Mechanistic Causality and System Validation

The protocol relies on the sequential addition of reagents to a single reaction vessel, manipulating the chemical environment to drive three distinct transformations. Every step is designed as a self-validating system to ensure high purity and yield:

  • Nucleophilic Aromatic Substitution (SNAr) : The starting material, 4,6-dibromo-3-hydroxypicolinonitrile (DBHP), is subjected to sodium methoxide in a polar aprotic solvent (DMSO). The strong electron-withdrawing nature of the nitrile group, coupled with the directing effect of the adjacent hydroxyl group, facilitates highly regioselective methoxylation at the C-4 position over the C-6 position 3.

  • Halogen Reduction : Following substitution, the addition of zinc dust in an aqueous alkaline medium (KOH) selectively reduces the remaining C-6 bromine atom. Zinc acts as the electron donor, and the strongly basic aqueous environment prevents the premature protonation of the nitrile group while facilitating electron transfer.

  • Nitrile Hydrolysis : The sustained elevated temperature in the presence of concentrated aqueous KOH drives the hydrolysis of the nitrile group to a carboxylate salt.

  • Self-Validation Checkpoints : The system is self-validating through intermediate pH control and solubility shifts. The product remains soluble as a potassium salt during the reaction but selectively precipitates as a zwitterionic/neutral acid upon precise acidification to pH 0.4–0.5 with HCl. Deviations in pH immediately flag process errors, as the product will redissolve if over-acidified 2.

Reaction Workflow Diagram

ReactionPathway DBHP 4,6-dibromo-3-hydroxypicolinonitrile (Starting Material) NaOMe NaOMe / DMSO (SNAr at C-4) DBHP->NaOMe Int1 4-methoxy-6-bromo-3-hydroxypicolinonitrile (In Situ Intermediate) NaOMe->Int1 ZnKOH Zn dust / aq. KOH (Reduction & Hydrolysis) Int1->ZnKOH Int2 Potassium 4-methoxy-3-hydroxypicolinate (Soluble Salt) ZnKOH->Int2 Acid Aqueous HCl (pH 0.4-0.5) (Acidification) Int2->Acid Product 4-methoxy-3-hydroxypicolinic acid (Precipitated Product) Acid->Product

Workflow for the one-pot synthesis of 4-methoxy-3-hydroxypicolinic acid.

Materials and Reagents

Reagent/MaterialFunctionQuantityMolar Equivalents
4,6-Dibromo-3-hydroxypicolinonitrile Starting Material50.3 g (0.181 mol)1.0 eq
Sodium Methoxide (solid) Nucleophile / Base25.0 g (0.462 mol)~2.5 eq
Dimethyl Sulfoxide (anhydrous) Polar Aprotic Solvent50 mL (total)N/A
Potassium Hydroxide (45 wt% aq.) Hydrolysis Base50 mL (~586 mmol)~3.2 eq
Zinc Dust Reducing Agent7.5 g (113 mmol)~0.6 eq
Hydrochloric Acid (12N) Acidification AgentAs neededN/A
Deionized (DI) Water Solvent / Quench150 mL + washesN/A

Detailed Experimental Protocol

Caution: This protocol involves strong bases, exothermic reactions, and the generation of potentially hazardous intermediates. Conduct all steps in a certified fume hood under an inert atmosphere (N2 or Ar).

Step 1: Regioselective Methoxylation

  • Preparation of Base Slurry : Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and inert gas inlet with solid sodium methoxide (25.0 g). Add 25 mL of anhydrous DMSO. Stir mechanically to create a free-flowing slurry and purge the system with inert gas.

  • Substrate Addition : In a separate vessel, dissolve 4,6-dibromo-3-hydroxypicolinonitrile (50.3 g, 96.2 wt% purity) in 25 mL of anhydrous DMSO.

  • Reaction Initiation : Slowly add the DBHP solution to the sodium methoxide/DMSO slurry over a 30-minute period. Causality Note: The addition rate must be strictly controlled to manage the exothermic SNAr reaction and prevent localized overheating, which could lead to degradation or non-selective methoxylation. Allow the mixture to stir at 50–60 °C for 18 hours.

  • In-Process Control (IPC) : Sample the reaction mixture and analyze via HPLC to confirm >95% conversion of DBHP to the intermediate 4-methoxy-6-bromo-3-hydroxypicolinonitrile.

Step 2: Halogen Reduction and Nitrile Hydrolysis

  • Aqueous Quench and Base Addition : Cool the reaction mixture to ambient temperature. Slowly add 150 mL of DI water, followed by 50 mL of 45 wt% aqueous KOH.

  • Reduction : Add zinc dust (7.5 g) in a single portion.

  • Hydrolysis : Heat the reaction mixture to 40–50 °C and stir vigorously. The zinc metal will reduce the C-6 bromine, while the aqueous KOH hydrolyzes the nitrile to the corresponding potassium carboxylate.

  • IPC : Monitor the reaction via 1H NMR or HPLC. The reaction is typically complete within 2 to 4 hours when the intermediate nitrile is fully consumed.

Step 3: Workup and Product Isolation

  • Filtration of Unreacted Zinc : Filter the warm reaction mixture through a pad of Celite to remove unreacted zinc dust and insoluble impurities. Wash the filter cake with 100 mL of DI water, combining the wash with the filtrate.

  • Acidification : Transfer the combined aqueous filtrate to a clean reaction vessel. Slowly add 12N HCl dropwise while monitoring the pH with a calibrated probe. Adjust the pH to exactly 0.4 to 0.5. Causality Note: The isoelectric point of the product dictates this specific pH range. Over-acidification or under-acidification will drastically reduce the isolated yield due to the formation of highly soluble hydrochloride salts or unprotonated carboxylates, respectively.

  • Crystallization : Allow the acidified mixture to stir for 1 hour at ambient temperature to ensure complete precipitation and pH stabilization.

  • Isolation : Collect the off-white to pale yellow solids via vacuum filtration. Wash the filter cake sequentially with DI water and cold acetone to remove residual DMSO and inorganic salts.

  • Drying : Dry the material in a vacuum oven at 50 °C to constant weight.

Quantitative Data and Yield Analysis

The following table summarizes the expected quantitative outcomes based on validated industrial scale-up runs 2, 3.

ParameterExpected OutcomeAnalytical MethodNotes
Molar Yield 53.0% – 63.2%GravimetricYield is calculated over 3 chemical transformations (One-Pot).
Product Purity 94.0% – 99.75%HPLC (Area %)Major impurities are inorganic salts if washing is insufficient.
Regioselectivity > 98%1H NMRHigh selectivity for C-4 methoxylation over C-6.
Appearance Off-white / pale yellowVisual InspectionDarkening indicates oxidation or trace metal contamination.

References

  • Dow AgroSciences LLC. (2018). Processes for the preparation of 4-alkoxy-3-(acyl or alkyl)oxypicolinamides (WO2018009618A1).
  • Dow AgroSciences LLC. (2017). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (EP3405034B1).
  • Dow AgroSciences LLC. (2017). Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids (WO2017127791A1).

Sources

Application

Application Note: Cell-Based Assays Using 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Interrogating Fe(II)/2-Oxoglutarate-Dependent Oxygenases (PHDs and KDMs) Introduction & Mechanistic Rationale The compound 4-H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Interrogating Fe(II)/2-Oxoglutarate-Dependent Oxygenases (PHDs and KDMs)

Introduction & Mechanistic Rationale

The compound 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) belongs to the substituted picolinic acid family. In molecular biology and drug discovery, picolinic acid derivatives are deployed as potent, competitive inhibitors of metalloenzymes, most notably the Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenases [1]. This enzyme superfamily includes Prolyl Hydroxylase Domain (PHD) enzymes—which regulate the Hypoxia-Inducible Factor (HIF) pathway—and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)[2].

The Causality of Inhibition

Unsubstituted picolinic acid is a natural zinc and iron chelator[3]. However, the strategic addition of a hydroxyl group at the 4-position and a methoxy group at the 3-position fundamentally alters the molecule's electronic and steric profile.

  • Bidentate Chelation: The pyridine nitrogen and the 2-carboxylate group form a high-affinity bidentate complex with the catalytic Fe(II) ion in the enzyme's active site, directly competing with the endogenous co-substrate, 2-OG[1].

  • Pocket Interactions: The electron-donating 4-hydroxy and 3-methoxy groups increase the electron density of the pyridine ring, strengthening metal coordination. Furthermore, these moieties act as hydrogen-bond donors/acceptors, interacting with specific active-site residues (e.g., Tyr310 or Arg383 in PHD2) to displace 2-OG effectively[2].

By inhibiting PHDs, these compounds prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent transcription of target genes like VEGF and EPO[2]. Similarly, inhibiting KDMs prevents the demethylation of histones, modulating epigenetic transcription[4].

Pathway Ligand 4-Hydroxy-3-methoxypyridine- 2-carboxylic acid Enzyme Fe(II)/2-OG Oxygenases (PHDs, KDMs) Ligand->Enzyme Bidentate Fe(II) Chelation Substrate HIF-1α / Histones (Unmodified) Enzyme->Substrate Inhibits Hydroxylation/ Demethylation Product Stabilized HIF-1α / Methylated Histones Substrate->Product Accumulation Effect Transcriptional Reprogramming Product->Effect Nuclear Translocation

Fig 1. Mechanistic pathway of Fe(II)/2-OG oxygenase inhibition by substituted picolinic acids.

Experimental Design & Workflow

When designing cell-based assays for highly polar carboxylic acids, cellular permeability is a primary limiting factor[1]. While esterified prodrugs are often used to boost permeability, the free acid can be evaluated directly in carefully optimized in vitro systems by extending incubation times or utilizing transient permeabilization techniques.

Protocol Step1 1. Cell Seeding Plate HeLa/HEK293 cells in complete media (10% FBS) Step2 2. Starvation (Optional) 0.1% FBS for 12h to reduce basal signaling Step1->Step2 Step3 3. Compound Treatment Add 4-OH-3-OMe-Picolinic Acid (10 - 500 µM) for 4-24h Step2->Step3 Step4 4. Harvest & Lysis RIPA buffer + Protease/ Phosphatase inhibitors on ice Step3->Step4 Step5 5. Downstream Analysis Western Blot (HIF-1α) or IF (H3K9me3) Step4->Step5

Fig 2. Standardized workflow for evaluating intracellular target engagement.

Detailed Step-by-Step Protocols

To ensure a self-validating experimental system, the following protocol for assessing PHD inhibition via HIF-1α stabilization includes built-in positive and negative controls.

Protocol A: HIF-1α Stabilization Assay (Western Blot)

Rationale: HIF-1α has an extremely short half-life (<5 minutes) under normoxic conditions due to continuous PHD-mediated hydroxylation and proteasomal degradation. Accumulation of HIF-1α under normoxia is the definitive hallmark of intracellular PHD inhibition[1].

Materials:

  • Cell Line: HeLa or HEK293T cells (highly responsive to hypoxia mimetics).

  • Test Compound: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (Stock: 100 mM in DMSO).

  • Positive Controls: Dimethyloxalylglycine (DMOG, 1 mM) or Deferoxamine (DFO, 100 µM).

  • Lysis Buffer: RIPA Buffer supplemented with 1x Protease Inhibitor Cocktail and 1 mM DTT.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 3×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 70-80% confluent.

  • Media Replacement: Aspirate complete media and replace with 2 mL of fresh DMEM (1% FBS) to minimize serum-derived growth factor interference.

  • Compound Treatment:

    • Treat cells with the test compound at varying concentrations (e.g., 10, 50, 100, 250, and 500 µM).

    • Causality Note: Because the compound is a free carboxylic acid, cellular uptake is slow. A minimum incubation of 8 to 16 hours is required to achieve intracellular equilibrium[1].

    • Include a vehicle control (0.5% DMSO) and a positive control (1 mM DMOG).

  • Harvesting (Critical Step): Place the plate on ice immediately. Wash twice with ice-cold PBS. Why ice-cold? Lowering the temperature halts residual enzymatic degradation of HIF-1α during the lysis process.

  • Lysis: Add 100 µL of supplemented RIPA buffer per well. Scrape the cells and transfer to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clearance: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and perform a BCA protein assay.

  • Immunoblotting: Resolve 30 µg of total protein on an 8% SDS-PAGE gel. Probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

Quantitative Data Presentation

When executing these assays, researchers must benchmark the novel compound against established reference standards. Below is a summary of expected quantitative readouts based on the behavior of substituted picolinic acids in 2-OG oxygenase assays[1][2].

Compound / ModulatorTarget Enzyme ProfileCellular AssayExpected EC₅₀ / IC₅₀ RangeKey Characteristic & Limitation
Unsubstituted Picolinic Acid Pan-MetalloenzymesCell Viability (Toxicity)> 1 mMWeak baseline chelator; poor target selectivity.
4-OH-3-OMe-Picolinic Acid PHDs / KDMs (Fe²⁺/2-OG)HIF-1α Western Blot50 - 250 µMEnhanced pocket binding; limited cell permeability.
DMOG (Positive Control) Pan-2-OG OxygenasesHIF-1α Western Blot100 - 500 µMCell-permeable prodrug; broad-spectrum inhibitor.
Roxadustat (Clinical Ref) PHD1 / PHD2 / PHD3Reporter Gene Assay< 1 µMHigh potency and selectivity; optimized scaffold.

Troubleshooting & Critical Parameters

  • Lack of HIF-1α Stabilization at High Doses: If the compound shows biochemical inhibition but fails in cell-based assays, the issue is likely cellular permeability[1]. Solution: Synthesize the ester prodrug variant (e.g., methyl or ethyl ester) of 4-hydroxy-3-methoxypyridine-2-carboxylic acid to mask the polar carboxylate group during membrane transit. Intracellular esterases will cleave it back to the active free acid.

  • Media-Induced Artifacts: Standard cell culture media (like DMEM) contains high levels of iron and other trace metals. High concentrations of picolinic acid derivatives can chelate extracellular metals, leading to off-target cytotoxicity rather than specific intracellular enzyme inhibition. Solution: Perform dose-ranging toxicity assays (e.g., MTT or CellTiter-Glo) parallel to efficacy assays to establish a true therapeutic window.

  • Iron Supplementation Rescue: To validate that the mechanism of action is indeed Fe(II) chelation, perform a rescue experiment. Co-administering the compound with an excess of ferrous sulfate (FeSO₄, 50 µM) should reverse the HIF-1α stabilization or histone methylation phenotype[2].

Sources

Method

In vitro studies with 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

An In-Depth Guide to the In Vitro Evaluation of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive suite of application notes a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid. Structurally, this compound belongs to the pyridine carboxylic acid family, a class known for its potential to interact with metalloenzymes.[1][2] This guide is designed for researchers in drug discovery and chemical biology, outlining a systematic approach to investigate the hypothesis that 4-Hydroxy-3-methoxypyridine-2-carboxylic acid functions as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases. We present a logical workflow progressing from direct biochemical enzyme inhibition assays to cell-based pathway analysis and culminate with definitive target engagement studies. Each protocol is accompanied by an explanation of its underlying principles, the rationale for specific experimental choices, and methods for data interpretation, ensuring a robust and well-validated investigation.

Introduction: The Scientific Rationale

4-Hydroxy-3-methoxypyridine-2-carboxylic acid, also known as 3-hydroxy-4-methoxypicolinic acid[3], possesses key structural motifs—a metal-chelating pyridine carboxylic acid core—that bear a striking resemblance to the endogenous cofactor 2-oxoglutarate (2-OG). This structural analogy is the foundation of a compelling scientific hypothesis: the compound acts as a competitive antagonist at the 2-OG binding site of a major class of enzymes, the 2-OG dependent dioxygenases.

This superfamily of enzymes, which requires Fe(II) and 2-OG as cofactors, plays a critical role in a vast array of biological processes, from metabolic sensing to epigenetic regulation.[4] Two prominent subfamilies are of high therapeutic interest:

  • Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (primarily PHD1, PHD2, and PHD3) are the master regulators of cellular response to oxygen availability.[5] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and rapid proteasomal degradation of HIF-1α.[6][7] Inhibition of PHDs prevents this degradation, causing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[5][8]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JmjC-KDMs): This family of enzymes is central to epigenetic control. They remove methyl marks from histone tails, thereby dynamically regulating chromatin structure and gene expression.[9][10] Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[11]

By competitively inhibiting these enzymes, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is predicted to stabilize HIF-1α and alter histone methylation patterns. The following protocols are designed to rigorously test this hypothesis.

Proposed Mechanism of Action

The core principle behind the proposed activity is competitive inhibition. The compound is hypothesized to occupy the 2-oxoglutarate binding pocket within the enzyme's active site, thereby preventing the binding of the natural cofactor and halting the catalytic cycle.

Mechanism_of_Action Enzyme 2-OG Dependent Dioxygenase (e.g., PHD2) Active_Site Enzyme-Substrate Complex Enzyme->Active_Site Inhibition Enzyme Inhibition (No Reaction) Enzyme->Inhibition OG 2-Oxoglutarate (Cofactor) OG->Active_Site Binds Compound 4-Hydroxy-3-methoxy- pyridine-2-carboxylic acid Compound->Inhibition Competitively Binds Hydroxylation Substrate Hydroxylation Active_Site->Hydroxylation Catalyzes

Caption: Proposed competitive inhibition mechanism.

Section 1: Biochemical Enzyme Inhibition Assays

Core Principle: The initial and most fundamental step is to determine if 4-Hydroxy-3-methoxypyridine-2-carboxylic acid directly inhibits the catalytic activity of purified target enzymes. These assays provide quantitative measures of potency, typically as a half-maximal inhibitory concentration (IC50).

Protocol 1.1: Prolyl Hydroxylase 2 (PHD2) Inhibition Assay (AlphaScreen)

Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based assay that requires no separation steps, making it ideal for high-throughput screening. Its reliance on a specific antibody against the hydroxylated product ensures high specificity and a robust signal-to-noise ratio.[5][12]

Caption: Workflow for the PHD2 AlphaScreen assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20.

    • Prepare a stock solution of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by an intermediate dilution into Assay Buffer.

    • Prepare recombinant human PHD2 enzyme, biotinylated HIF-1α substrate peptide (e.g., residues 556-574), FeSO₄, and 2-oxoglutarate in Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well microplate, add 5 µL of the test compound dilution.

    • Add 5 µL of a pre-mixed solution containing PHD2 enzyme and the biotinylated HIF-1α peptide.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of FeSO₄ and 2-oxoglutarate.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a solution containing EDTA.

    • Add 10 µL of a detection mixture containing Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads pre-incubated with an anti-hydroxy-HIF-1α antibody.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetAssay TypeIC50 (nM)
4-Hydroxy-3-methoxypyridine-2-carboxylic acidPHD2AlphaScreenTBD
Reference Inhibitor (e.g., Roxadustat)PHD2AlphaScreenReported Value[12]
Protocol 1.2: JmjC Histone Demethylase (KDM) Inhibition Assay

Rationale: To assess the selectivity profile of the compound, it is critical to test its activity against other 2-OG dependent dioxygenases. Mass spectrometry provides a label-free, direct method to measure the demethylation of a histone peptide substrate, serving as a gold-standard orthogonal assay.[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 50 µM FeSO₄, 1 mM L-ascorbic acid, 0.01% Tween-20.

    • Prepare compound dilutions as described in Protocol 1.1.

    • Prepare recombinant human JmjC-KDM enzyme (e.g., KDM6B) and a corresponding methylated histone substrate peptide (e.g., H3K27me3).

  • Enzymatic Reaction:

    • In a microplate, combine the test compound, KDM enzyme, and the histone peptide substrate.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate for 30-60 minutes at 37°C.

    • Quench the reaction by adding 0.1% trifluoroacetic acid.

  • Mass Spectrometry Analysis:

    • Spot the quenched reaction mixture onto a MALDI target plate and co-crystallize with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Analyze the samples using a MALDI-TOF mass spectrometer.

    • Monitor the reaction by observing the mass shift corresponding to the demethylation of the substrate peptide (a decrease of 14 Da for each methyl group removed).

  • Data Analysis:

    • Quantify the peak areas for the methylated (substrate) and demethylated (product) peptides.

    • Calculate the percentage of conversion and then the percentage of inhibition at each compound concentration.

    • Determine the IC50 value as described in Protocol 1.1.

Section 2: Cellular Assays for Target Pathway Modulation

Core Principle: After confirming direct enzyme inhibition, the next crucial step is to verify that the compound can penetrate the cell membrane and engage its target to modulate the intended biological pathway.

Protocol 2.1: Western Blot Analysis of HIF-1α Stabilization

Rationale: This assay provides direct visual evidence of PHD inhibition within a cellular context. If the compound inhibits PHD activity, HIF-1α will no longer be targeted for degradation and its protein levels will increase, which can be readily detected by Western blot.[13][14]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa, U2OS, or Hep3B) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with a dose-response of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or a known PHD inhibitor).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

    • Separate the protein lysates by SDS-PAGE using an appropriate percentage acrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin or Vinculin) to ensure equal protein loading.[13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control signal for each lane.

    • Compare the normalized HIF-1α levels in treated samples to the vehicle control.

Protocol 2.2: Hypoxia Response Element (HRE) Luciferase Reporter Assay

Rationale: This is a functional assay that measures the transcriptional consequence of HIF-1α stabilization. It confirms that the accumulated HIF-1α is not only present but is also transcriptionally active, providing a quantitative measure of pathway activation.[5][15]

  • Transfection:

    • Plate cells (e.g., HEK293T or HT1080) in a 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours post-transfection.

  • Cell Treatment:

    • Remove the old media and add fresh media containing the desired concentrations of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid.

    • Incubate the cells for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).[7]

    • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).

Section 3: Target Engagement Verification

Core Principle: Demonstrating a cellular effect is not sufficient to prove that the compound acts via the hypothesized target. Target engagement assays are essential to confirm that the compound physically interacts with its intended protein target inside the cell.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method that directly assesses drug-target engagement in a native cellular environment. The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is a robust indicator of a direct physical interaction.[16][17]

CETSA_Workflow A 1. Treat intact cells with Compound or Vehicle (DMSO) B 2. Heat cell suspensions to a range of temperatures (e.g., 40-70°C) A->B C 3. Lyse cells via freeze-thaw cycles B->C D 4. Separate soluble protein from precipitated aggregates by centrifugation C->D E 5. Analyze soluble fraction by Western Blot for the target protein (PHD2) D->E F 6. Plot protein levels vs. temperature to generate melt curves E->F

Caption: General workflow for a Western Blot-based CETSA experiment.

  • Cell Treatment:

    • Culture cells to high density and harvest.

    • Resuspend the cells in media and treat with a high concentration of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the precipitated protein and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein (e.g., PHD2) remaining in each sample using the Western blot procedure described in Protocol 2.1.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the data to the intensity at the lowest temperature (no denaturation).

    • Plot the normalized signal as a function of temperature to generate "melt curves." A shift in the curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms target engagement.

As a follow-up, a single, optimized temperature from the melt curve can be used to heat cells treated with a range of compound concentrations. This allows for the determination of an apparent cellular EC50 for target binding.[18]

Summary of Data Interpretation

A successful investigation will yield a cohesive dataset where results from each stage logically support the next.

Assay TypeParameterExpected Result for an Active CompoundRationale
Biochemical IC50Potent, low nanomolar to micromolar value against PHD2.Confirms direct inhibition of the purified enzyme.
Cellular Pathway EC50Potent, low nanomolar to micromolar value in the HRE reporter assay.Demonstrates cell permeability and functional modulation of the target pathway.
Target Engagement ΔTmA positive shift in the melting temperature (Tm) in the presence of the compound.Provides direct evidence of physical binding to the target protein in live cells.

A strong candidate will exhibit a clear correlation between its biochemical potency (IC50), its cellular activity (EC50), and its ability to engage the target (CETSA). Discrepancies, such as potent biochemical activity but poor cellular activity, may point to issues with cell permeability or compound stability.

References

  • Tarhonskaya, H., Tumber, A., Kawamura, A., & Schofield, C. J. (2018). In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs). Current Protocols in Pharmacology, 80(1), 3.15.1-3.15.12. [Link]

  • Ndina, A., Le, T. T., & Chae, S. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 295(29), 9824-9834. [Link]

  • Suzuki, T., et al. (2010). Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5649-5657. [Link]

  • Shaik, F., et al. (2023). A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy. Frontiers in Pharmacology, 14, 1175605. [Link]

  • Kokura, K., & Fang, J. (2009). In vitro histone demethylase assays. Methods in Molecular Biology, 523, 249-261. [Link]

  • Page, E. L., et al. (2008). Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular Biology of the Cell, 19(1), 86-94. [Link]

  • Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7435-7447. [Link]

  • Carrillo-Jiménez, A., et al. (2022). JmjC Family of Histone Demethylases Form Nuclear Condensates. International Journal of Molecular Sciences, 23(14), 7673. [Link]

  • Zhao, J., et al. (2019). Photoactivatable Prolyl Hydroxylase 2 Inhibitors for Stabilizing the Hypoxia-Inducible Factor with Light. Journal of Medicinal Chemistry, 62(13), 6364-6375. [Link]

  • Jain, I. H., et al. (2021). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 10, e70962. [Link]

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464. [Link]

  • Wartenberg, P., et al. (2016). HIF-1alpha Deficiency Attenuates the Cardiomyogenesis of Mouse Embryonic Stem Cells. PLOS ONE, 11(7), e0158358. [Link]

  • Page, E. L., et al. (2008). Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular Biology of the Cell, 19(1), 86-94. [Link]

  • LookChem. (n.d.). Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid. LookChem. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. PubChem Compound Database. [Link]

  • Lee, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 26(9), 3940. [Link]

  • bioRxiv. (2023). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. [Link]

  • Robers, M. B., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 13(19), 5440-5448. [Link]

  • Zhang, H., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]

  • Lee, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 26(9), 3940. [Link]

Sources

Application

Application Note: Kinetic Profiling of 2-Oxoglutarate-Dependent Oxygenase Inhibition by Pyridine Carboxylic Acid Derivatives

Introduction & Mechanistic Rationale Pyridine carboxylic acid isomers (including picolinic, nicotinic, and isonicotinic acids) and their synthetic derivatives represent a highly versatile, privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine carboxylic acid isomers (including picolinic, nicotinic, and isonicotinic acids) and their synthetic derivatives represent a highly versatile, privileged scaffold in medicinal chemistry[1]. A prominent therapeutic application of these compounds lies in their potent inhibition of 2-oxoglutarate (2-OG) dependent oxygenases , a superfamily of metalloenzymes that includes Jumonji C (JmjC) domain-containing histone demethylases (e.g., JMJD2E/KDM4) and prolyl hydroxylases (e.g., PHD1/2)[2].

The mechanistic basis for this inhibition is rooted in structural mimicry. Compounds such as 2,4-pyridinedicarboxylic acid (2,4-PDCA) act as competitive inhibitors by mimicking the endogenous co-substrate, 2-oxoglutarate[3]. The pyridine ring and carboxylic acid moieties facilitate a bidentate chelation of the active site Fe(II) ion[4]. By occupying the 2-OG binding pocket and coordinating the catalytic iron, 2,4-PDCA prevents the binding of molecular oxygen and the subsequent formation of the highly reactive Fe(IV)=O intermediate required for substrate hydroxylation or demethylation[5].

Mechanism E Apo-Enzyme (e.g., JMJD2E) E_Fe Enzyme-Fe(II) Complex E->E_Fe + Fe(II) E_Fe_2OG Enzyme-Fe(II)-2OG Active Complex E_Fe->E_Fe_2OG + 2-Oxoglutarate E_Fe_PDCA Enzyme-Fe(II)-Inhibitor (2,4-PDCA Chelated) E_Fe->E_Fe_PDCA + Pyridine Carboxylic Acid (Competitive Chelation) Product Demethylated Product + Succinate + HCHO E_Fe_2OG->Product + Substrate + O2

Mechanism of 2-OG oxygenase inhibition via Fe(II) chelation by pyridine carboxylic acids.

Experimental Design & Causality

To accurately determine the half-maximal inhibitory concentration (IC50) of pyridine carboxylic acid derivatives, we utilize a Formaldehyde Dehydrogenase (FDH)-coupled fluorescence assay [4].

Why this assay? JmjC demethylases like JMJD2E remove methyl groups from lysine residues, releasing formaldehyde as a stoichiometric byproduct[4]. The FDH-coupled assay captures this formaldehyde in real-time, oxidizing it while concurrently reducing NAD+ to NADH. The production of NADH is measured fluorometrically (Ex: 340 nm / Em: 460 nm). This continuous kinetic readout is superior to endpoint MALDI-TOF assays because it allows researchers to immediately identify assay interference (e.g., compound auto-fluorescence or precipitation) and verify linear reaction rates[4].

Self-Validating System: A critical control built into this protocol is the "FDH-only" counter-screen. Because pyridine carboxylic acids can interact with a wide range of enzymes[1], one must verify that the observed signal reduction is due to primary target (JMJD2E) inhibition, and not a false positive caused by off-target inhibition of the secondary coupling enzyme (FDH)[4].

Workflow Prep 1. Reagent Prep (Fresh Fe(II) & Ascorbate) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) Prep->Incubate Initiate 3. Initiation (Add 2-OG + Substrate + FDH) Incubate->Initiate Read 4. Kinetic Readout (NADH Ex:340/Em:460) Initiate->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step workflow for the FDH-coupled kinetic fluorescence assay.

Quantitative Data Summary

The table below summarizes the established inhibitory profiles of key pyridine carboxylic acid derivatives against various 2-OG oxygenases, serving as a benchmark for assay validation and compound profiling[1],[2],[4].

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)
Pyridine-dicarboxylic acid2,4-PDCAJMJD2E (KDM4)0.20 - 0.90
Pyridine-dicarboxylic acid2,4-PDCAProlyl Hydroxylase 1 (PHD1)1.50
Pyridine-2-carboxylic acidsVarious substitutedKDM5B< 1.00
Pyridine-4-carboxylic acidsVarious substitutedKDM5B1.40 - 2.00

Step-by-Step Protocol: FDH-Coupled Assay for JMJD2E Inhibition

Materials & Reagents
  • Enzyme: Recombinant human JMJD2E (KDM4).

  • Substrate: Trimethylated histone H3K9 peptide (H3K9me3).

  • Co-factors: Iron(II) sulfate (FeSO4), L-ascorbic acid, 2-oxoglutarate (2-OG).

  • Coupling Reagents: Formaldehyde dehydrogenase (FDH), NAD+.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

  • Inhibitor: 2,4-PDCA (or novel pyridine carboxylic acid derivatives) dissolved in anhydrous DMSO[3].

Phase 1: Reagent Preparation
  • Fresh Iron & Ascorbate Preparation: Prepare 1 mM FeSO4 and 10 mM L-ascorbic acid solutions immediately before use.

    • Causality: Fe(II) rapidly oxidizes to Fe(III) in aqueous solutions, rendering it catalytically inactive. Ascorbate acts as a reducing agent to maintain the iron in the +2 oxidation state and rescue the enzyme from uncoupled turnover[5].

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the pyridine carboxylic acid derivative in 100% anhydrous DMSO[3].

Phase 2: Assay Execution
  • Enzyme Mix Preparation: In the assay buffer, combine JMJD2E (final well concentration 2 µM), FeSO4 (10 µM), and L-ascorbic acid (100 µM).

  • Pre-Incubation (The Equilibration Phase): Add 1 µL of the inhibitor DMSO stock to 49 µL of the Enzyme Mix in a 384-well black microplate. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the pyridine carboxylic acid to access the active site and establish the bidentate coordination with Fe(II) before being challenged by the highly competitive native co-substrate (2-OG).

  • Substrate Mix Preparation: In a separate tube, prepare the Substrate Mix containing H3K9me3 peptide (10 µM), 2-OG (10 µM), NAD+ (1 mM), and FDH (0.01 U/µL) in assay buffer[4].

  • Reaction Initiation: Add 50 µL of the Substrate Mix to the pre-incubated Enzyme-Inhibitor wells to start the reaction (Total volume = 100 µL).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes at 25°C[4].

Phase 3: Data Analysis & Troubleshooting
  • IC50 Calculation: Extract the initial linear velocity (slope) for each well. Normalize the slopes to the DMSO vehicle control (100% activity) and no-enzyme control (0% activity). Fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the IC50.

  • Inner-Filter Effect: Pyridine derivatives with extended aromatic systems may absorb light at 340 nm or 460 nm. Always run a baseline scan of the highest inhibitor concentration in buffer alone to rule out fluorescence quenching.

  • Coupling Enzyme Interference (Self-Validation): If a novel pyridine carboxylic acid shows an exceptionally low IC50, run a secondary assay omitting JMJD2E and directly spiking 10 µM formaldehyde into the well. If the fluorescent signal drops, the compound is a false positive inhibiting the FDH coupling enzyme, not the primary JMJD2E target[4].

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

  • 2,4-Pyridinedicarboxylic Acid (hydrate) Product Information & Biological Activity. Cayman Chemical.

  • 2,4-Pyridinedicarboxylic acid | CAS 499-80-9. Selleck Chemicals.

  • A Miniaturized Screen for Inhibitors of Jumonji Histone Demethylases. National Institutes of Health (NIH) / PMC.

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases. Chemical Society Reviews / ResearchGate.

Sources

Method

Illuminating the Coordination Chemistry of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Guide for Researchers

Foreword: The Untapped Potential of Pyridine-Based Chelators in Therapeutic Development In the landscape of medicinal inorganic chemistry, the strategic design of metal-binding ligands is paramount for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of Pyridine-Based Chelators in Therapeutic Development

In the landscape of medicinal inorganic chemistry, the strategic design of metal-binding ligands is paramount for the development of novel therapeutics.[1][2] Transition metal complexes, in particular, offer a vast and versatile platform for drug design, with applications ranging from anticancer agents to anti-inflammatory compounds.[3][4] Among the myriad of chelating agents, pyridine carboxylic acid derivatives have emerged as a promising class of compounds due to their robust coordination properties and potential for biological activity.[5][6] This guide focuses on a particularly intriguing, yet underexplored molecule: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid .

With its strategically positioned hydroxyl, methoxy, and carboxylic acid functionalities, this compound presents a unique scaffold for the chelation of various metal ions. Its potential applications are broad, from acting as a therapeutic agent in chelation therapy to serving as a critical component in the synthesis of bioactive coordination compounds.[5][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the study of its metal complexation properties. Herein, we delve into the fundamental principles, provide detailed experimental protocols, and offer insights into the interpretation of results, thereby equipping you with the necessary tools to unlock the full potential of this versatile chelator.

Foundational Knowledge: Understanding the Ligand

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 210300-09-7), also known as 3-hydroxy-4-methoxypicolinic acid, is a heterocyclic organic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[8][9] Its structure, characterized by a pyridine ring substituted with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a methoxy group at position 3, dictates its coordination behavior.

The presence of the carboxylic acid and the phenolic hydroxyl group provides two potential sites for deprotonation, allowing the molecule to act as a bidentate or potentially a tridentate ligand, coordinating to a metal ion through the pyridine nitrogen, the carboxylate oxygen, and the phenolate oxygen. The methoxy group, while not directly involved in coordination, influences the electronic properties of the pyridine ring and, consequently, the stability of the resulting metal complexes.

Synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

A common route for the synthesis of 4-alkoxy-3-hydroxypicolinic acids involves a multi-step process starting from more readily available precursors.[5][6] A representative, albeit general, synthetic approach is outlined below.

Protocol 1: General Synthesis via Hydrolysis of a Nitrile Precursor

This protocol is adapted from established methods for the synthesis of similar pyridine carboxylic acids and may require optimization for this specific target molecule.[10]

Workflow for Ligand Synthesis

Start 3-methoxypyridine-2-carbonitrile Step1 Acid or Base Hydrolysis Start->Step1 H+ or OH- Step2 Neutralization & Precipitation Step1->Step2 Adjust pH Product 4-Hydroxy-3-methoxypyridine-2-carboxylic acid Step2->Product

Caption: A generalized workflow for the synthesis of the target ligand.

Materials:

  • 3-methoxypyridine-2-carbonitrile (starting material)

  • Concentrated hydrochloric acid (for acid hydrolysis) or Sodium hydroxide solution (for base hydrolysis)

  • Sodium carbonate (for neutralization)

  • Crushed ice

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure (Acid Hydrolysis Example):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxypyridine-2-carbonitrile in concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, carefully cool the reaction mixture to room temperature. Slowly pour the acidic solution into a beaker containing crushed ice.

  • Precipitation: Adjust the pH of the resulting solution to approximately 3 by the slow, portion-wise addition of solid sodium carbonate with constant stirring. Be cautious of CO₂ evolution.

  • Isolation: The product will precipitate out of the solution. Isolate the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectrophotometric Analysis of Metal Complexation

UV-Vis spectrophotometry is a powerful and accessible technique for probing the formation of metal-ligand complexes in solution. The formation of a coordination complex often results in a shift in the absorption spectrum of the ligand, providing a direct means to monitor the complexation process.

Determination of Complex Stoichiometry: The Job's Plot Method

The method of continuous variations, commonly known as Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12] The principle lies in preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the complex is then measured at a wavelength where the complex absorbs significantly, but the free ligand and metal ion do not (or their absorbance is negligible).

Protocol 2: Stoichiometry Determination by Job's Plot

Workflow for Job's Plot Analysis

Prep Prepare equimolar stock solutions of metal and ligand Series Prepare a series of solutions with varying mole fractions (X_L) while keeping total moles constant Prep->Series Measure Measure absorbance at λ_max of the complex Series->Measure Plot Plot Absorbance vs. X_L Measure->Plot Determine Determine stoichiometry from the maximum of the plot Plot->Determine

Caption: Experimental workflow for determining complex stoichiometry using Job's plot.

Materials:

  • Stock solution of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (e.g., 1 mM in a suitable buffer)

  • Stock solution of a metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) of the same molarity

  • Buffer solution (e.g., MES, HEPES, depending on the desired pH)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

Procedure:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the ligand and the metal salt in the chosen buffer.

  • Prepare Job's Plot Solutions: In a series of volumetric flasks, prepare solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant. This creates a range of mole fractions of the ligand (X_L) from 0 to 1.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) of the complex. Measure the absorbance of each solution at this λ_max.

  • Data Analysis: Plot the absorbance at λ_max as a function of the mole fraction of the ligand (X_L). The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For a 1:n (metal:ligand) complex, the maximum will be at X_L = n / (1 + n).

Illustrative Data Table for a Job's Plot Experiment

Mole Fraction Ligand (X_L)Volume Ligand (mL)Volume Metal (mL)Absorbance at λ_max (AU)
0.00.010.00.010
0.11.09.00.125
0.22.08.00.250
0.33.07.00.375
0.44.06.00.500
0.55.05.00.625
0.66.04.00.500
0.77.03.00.375
0.88.02.00.250
0.99.01.00.125
1.010.00.00.020

Note: This is illustrative data for a 1:1 complex.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[1] The principle involves monitoring the pH of a solution containing the ligand (and subsequently the metal ion) as a function of the volume of a standard titrant (a strong base) added.

Protocol 3: Determination of Protonation and Stability Constants

Workflow for Potentiometric Titration

Setup Calibrate pH electrode and prepare solutions Titration1 Titrate ligand solution with standard base to determine pKa values Setup->Titration1 Titration2 Titrate metal-ligand solution with standard base Setup->Titration2 Plot Plot pH vs. Volume of titrant for both titrations Titration1->Plot Titration2->Plot Calculate Calculate stability constants using appropriate software (e.g., Hyperquad) Plot->Calculate

Caption: Workflow for determining stability constants via potentiometric titration.

Materials:

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Metal salt solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl or NaClO₄)

  • High-precision autotitrator or a pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants:

    • Prepare a solution of the ligand and a known excess of strong acid in the thermostated vessel.

    • Maintain a constant ionic strength with the inert salt.

    • Bubble inert gas through the solution to exclude CO₂.

    • Titrate the solution with the standardized strong base, recording the pH at regular volume increments.

  • Metal-Ligand Stability Constants:

    • Prepare a solution containing the ligand, the metal salt, and a known excess of strong acid.

    • Maintain the same ionic strength and temperature as in the ligand titration.

    • Titrate with the same standardized strong base, recording the pH as a function of titrant volume.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base).

    • The titration data is processed using specialized software (e.g., Hyperquad, SUPERQUAD) to refine the protonation constants of the ligand and calculate the stepwise and overall stability constants (log K and log β) of the metal complexes.

Illustrative Stability Constants for a Pyridine Carboxylic Acid Ligand

Metal Ionlog K₁log K₂log β₂
Cu(II)8.57.215.7
Zn(II)6.85.912.7
Ni(II)7.16.313.4
Fe(III)11.29.821.0

Note: These are representative values for a similar ligand and will vary for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of metal complexes in solution.[13] Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons will change, providing information about the binding site and the conformation of the complex. For paramagnetic metal complexes, the effects on the NMR spectrum are more dramatic, leading to significant shifts and line broadening, which can also be harnessed to deduce structural and electronic information.

Protocol 4: NMR Spectroscopic Analysis

Workflow for NMR Analysis

Prep Prepare ligand and metal-ligand solutions in a deuterated solvent Acquire1D Acquire 1D NMR spectra (¹H, ¹³C) of the free ligand and the complex Prep->Acquire1D Acquire2D Acquire 2D NMR spectra (e.g., COSY, HSQC) for detailed structural assignment Acquire1D->Acquire2D Analyze Compare spectra to identify coordination-induced shifts and determine binding mode Acquire2D->Analyze

Caption: Workflow for the structural analysis of metal complexes using NMR.

Materials:

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • Metal salt (diamagnetic, e.g., ZnCl₂, or paramagnetic, e.g., CuCl₂)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the free ligand in a deuterated solvent.

    • Prepare a series of solutions with increasing molar ratios of the metal salt to the ligand (e.g., 0.25:1, 0.5:1, 1:1, 2:1).

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for the free ligand and each of the metal-ligand solutions.

    • For detailed structural analysis, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis:

    • Compare the spectra of the free ligand with those of the metal-ligand solutions.

    • Identify changes in chemical shifts (coordination-induced shifts) of the ligand's protons and carbons upon metal binding.

    • The magnitude and direction of these shifts can indicate which atoms of the ligand are involved in coordination. For example, significant downfield shifts of the pyridine ring protons adjacent to the nitrogen and the carboxylate group would suggest coordination through these moieties.

Definitive Structure Determination: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a metal complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Protocol 5: Single-Crystal X-ray Diffraction

Materials:

  • Synthesized metal complex of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

  • Suitable solvent or solvent system for crystallization (e.g., water, ethanol, DMF, or mixtures)

  • Crystallization vials or tubes

Procedure:

  • Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. Common methods include:

    • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the complex in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (the "anti-solvent") in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the complex at an elevated temperature and allow it to cool slowly.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX, Olex2). This will yield a detailed model of the molecular structure.

Applications in Drug Development and Beyond

The ability of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid to form stable complexes with various metal ions opens up a range of potential applications in drug development and other fields.

  • Chelation Therapy: This ligand could be investigated for its ability to sequester toxic metal ions from the body in cases of metal poisoning.[5][6]

  • Anticancer and Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand.[4][14] The complexes of this ligand could be screened for their cytotoxic or antimicrobial properties.

  • Drug Delivery: The ligand could be used to create metal-based drug delivery systems, where the metal complex acts as a carrier for a therapeutic agent.[2][15]

Conclusion

The study of the metal complexation of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid offers a rich field of investigation with significant potential for the discovery of new therapeutic agents and materials. By employing a multi-faceted approach that combines spectrophotometric, potentiometric, spectroscopic, and crystallographic techniques, researchers can gain a comprehensive understanding of the coordination chemistry of this versatile ligand. The protocols and insights provided in this guide are intended to serve as a robust starting point for these exciting endeavors.

References

  • LookChem. (n.d.). Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]

  • Crisponi, G., et al. (2010). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cell toxicity and human serum albumin binding. Journal of Inorganic Biochemistry, 104(5), 596-606.
  • Santos, M. A., et al. (2009). 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. Dalton Transactions, (14), 2590-2603.
  • Radalla, A. M. (2019). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System. Educational Administration: Theory and Practice, 30(1), 4555-4560.
  • Gao, H., et al. (2019). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690.
  • Renny, J. S., et al. (2011). Getting more out of a Job plot: determination of reactant to product stoichiometry in cases of displacement reactions and n:n complex formation.
  • LibreTexts Chemistry. (2022). Method of Continuous Variations. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 4-hydroxy-6-methyl-3-pyridinecarboxylic acid and 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid as chelating agents for iron and aluminium. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Research, 47(5), 535-544.
  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Jarallah, H. M., & Hadi, A. A. (2024). Synthesis, characterization and thermal studies of 4-(2-hydroxy-3-methoxybenzylidene amino)-N-(pyridine-2-yl) benzene sulphonamide metal complexes. Journal of Physics: Conference Series, 2681(1), 012023.
  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Retrieved from [Link]

  • Sun, Y.-Q., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry, 45(15), 5967-5976.
  • Gazi Medical Journal. (2022). Metal Complexes and Their Role in Treatment of the Arthritis. Retrieved from [Link]

  • ResearchGate. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

  • Cohen, S. M. (2023). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 5(8), 585-598.
  • Lledós, A., et al. (2011). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Dalton Transactions, 40(43), 11487-11495.
  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(16), 3027-3038.
  • Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2), 56-61.

Sources

Application

Advanced Formulation Strategies for Metalloenzyme Inhibitors: Overcoming Physicochemical Hurdles of the 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid Moiety

Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Introduction & Pharmacological Context The 4-hydroxy-3-methoxypyridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Context

The 4-hydroxy-3-methoxypyridine-2-carboxylic acid moiety is a highly specialized pharmacophore utilized in the design of potent metalloenzyme inhibitors, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and viral endonucleases. The precise spatial arrangement of the basic pyridine nitrogen, the carboxylic acid at C2, and the hydroxyl group at C4 creates an ideal bidentate or tridentate chelating pocket for divalent and trivalent metal ions (e.g., Fe²⁺, Mg²⁺, Mn²⁺).

While this chelation is the primary mechanism of therapeutic action—binding to active-site metals to inhibit target enzymes—it introduces severe liabilities during solid-state formulation. The Active Pharmaceutical Ingredient (API) acts as a "metal scavenger," reacting with trace metals in standard excipients. This catalyzes oxidative degradation and forms insoluble polymeric complexes that severely retard dissolution over the product's shelf life.

Mechanism API API with 4-OH-3-OMe- Pyridine-2-COOH moiety Enzyme Metalloenzyme Active Site (e.g., HIF-PH, Fe2+) API->Enzyme Bidentate/Tridentate Binding Complex API-Metal Chelate Complex (Inhibited Enzyme) Enzyme->Complex Chelation of Fe2+ Pathway Downstream Signaling (e.g., HIF-1α stabilization) Complex->Pathway Pathway Activation

Mechanism of metalloenzyme inhibition via active-site metal chelation.

Physicochemical Profiling & Causality

To formulate this moiety successfully, one must understand the causality behind its physical behavior. The zwitterionic nature of the pyridine ring and the carboxylic acid results in a U-shaped pH-solubility profile. Furthermore, the high lattice energy of the planar pyridine ring often results in poor aqueous solubility, classifying these molecules as BCS Class II or IV.

Table 1: Physicochemical Properties and Formulation Implications
PropertyValue / CharacteristicFormulation Implication
pKa ~2.5 (COOH), ~5.5 (Py N), ~8.5 (OH)pH-dependent solubility; requires buffering in dissolution media.
Metal Chelation High affinity for Fe²⁺, Mg²⁺, Ca²⁺Critical: Avoid metal-based lubricants and fillers.
Aqueous Solubility < 0.1 mg/mL at pH 1.2 - 4.5Requires solubility enhancement (e.g., Amorphous Solid Dispersion).
Oxidation Potential Susceptible to metal catalysisRequires chelating antioxidants (e.g., EDTA, Citric Acid) .

Excipient Compatibility & The Magnesium Stearate Liability

A ubiquitous failure mode in formulating chelating APIs is the routine use of magnesium stearate as a lubricant. Magnesium stearate contains reactive impurities (MgO) and free Mg²⁺ ions. When combined with the 4-hydroxy-3-methoxypyridine-2-carboxylic acid moiety, a second-order degradation reaction occurs, forming an insoluble API-Mg chelate . This manifests as a progressive, unexplained drop in dissolution during accelerated stability testing (e.g., 40°C/75% RH).

Table 2: Excipient Selection Matrix for Chelating APIs
Functional CategoryContraindicated ExcipientsRecommended AlternativesRationale
Lubricant Magnesium Stearate, Calcium StearateSodium Stearyl Fumarate (SSF), Compritol 888 ATOEliminates divalent metal ions; prevents insoluble chelate formation .
Glidant Talc (contains trace Fe/Mg)Colloidal Silicon DioxideReduces transition metal-catalyzed oxidation.
Diluent Di-calcium phosphateMicrocrystalline Cellulose (MCC), MannitolAvoids calcium-induced precipitation of the API.
Stabilizer NoneEDTA, Citric AcidCompetitively binds trace metals, protecting the API .

Experimental Protocols

Protocol A: Self-Validating Excipient Compatibility Screening

Purpose: To prospectively identify metal-induced degradation and dissolution retardation before scale-up. Causality: By stressing the API with specific excipients in the presence of moisture, we accelerate chelation kinetics. A self-validating extraction step is built in to differentiate between covalent degradation and physical chelation.

  • Preparation: Weigh 50 mg of API and 50 mg of the test excipient (1:1 ratio) into a glass vial. For lubricants (e.g., SSF vs. Mg Stearate), use a 10:1 API-to-lubricant ratio.

  • Moisture Activation: Add 5% w/w HPLC-grade water to the blend to mobilize metal ions.

  • Stress Conditions: Seal the vials and incubate at 50°C / 75% RH for 14 and 28 days.

  • Extraction & Recovery (The Self-Validation Step):

    • Standard Extraction: Extract the blend using standard mobile phase (e.g., Acetonitrile/Water).

    • Chelator Extraction: Extract a parallel sample using a strong chelating solvent (0.1 M EDTA in Methanol/Water 50:50).

    • Validation Logic: If the standard extraction shows low API recovery (e.g., 80%), but the EDTA extraction restores 100% recovery without the presence of new chromatographic peaks, the API has formed an insoluble metal chelate rather than undergoing covalent degradation.

  • Analysis: Analyze via HPLC-UV/MS for assay and impurities.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Purpose: To overcome the low aqueous solubility of the planar pyridine moiety while protecting it from metal-catalyzed degradation.

  • Polymer Selection: Select a polymer devoid of metal catalysts. Copovidone (Kollidon VA64) or HPMCAS are preferred.

  • Blending: Blend API (20% w/w), Copovidone (79% w/w), and high-purity Citric Acid (1% w/w).

    • Expert Insight: Citric acid acts simultaneously as a microenvironmental pH modifier to maintain the API in a more soluble ionization state and as a competitive metal chelator to protect the API during thermal stress.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile 10-15°C above the Tg​ of the polymer but strictly below the degradation temperature of the API (typically 140°C - 160°C).

  • Milling & Lubrication: Mill the extrudate through a 0.5 mm screen. Blend with 15% MCC, 3% Croscarmellose Sodium, and 1% Sodium Stearyl Fumarate (SSF). Never use Magnesium Stearate in this step.

  • Compression: Compress into final tablet cores.

Workflow Start Identify Metal-Chelating Moiety (4-OH-3-OMe-Py-2-COOH) Check Excipient Compatibility Screening Start->Check MgSt Magnesium Stearate / Talc Check->MgSt Contraindicated AltLub Sodium Stearyl Fumarate / Compritol 888 ATO Check->AltLub Recommended Sol Solubility Enhancement (HME / Spray Drying) AltLub->Sol Final Optimized Solid Dosage Form Sol->Final

Formulation decision tree for metal-sensitive, low-solubility APIs.

References

  • Hypoxia‐inducible factor stabilisers for the anaemia of chronic kidney disease Source: PubMed Central (NIH) URL:[Link][1]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility Source: PubMed Central (NIH) URL:[Link][2]

  • Key Points of Drug Stability Analysis Source: Labinsights URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific bottlenecks associated with the synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid .

Because this compound is a highly polar, zwitterionic picolinic acid derivative, its synthesis requires rigorous control over regioselectivity (O- vs. N-alkylation) and careful handling during oxidation and isolation. This guide bypasses generic advice, focusing strictly on the causality behind experimental choices and providing self-validating protocols to ensure high-yield, reproducible results.

Part 1: Synthetic Workflow & Visualization

The most robust and scalable route to this target begins with the inexpensive natural product Maltol (3-hydroxy-2-methyl-4-pyrone). The workflow relies on sequential amination, selective O-methylation, regioselective O-benzylation, oxidation of the 2-methyl group, and final hydrogenolysis.

SynthesisPathway A Maltol (3-Hydroxy-2-methyl-4-pyrone) B 3-Hydroxy-2-methylpyridin-4(1H)-one A->B NH4OH, H2O, 80°C (Amination) C 3-Methoxy-2-methylpyridin-4(1H)-one B->C MeI, K2CO3, DMF (Selective O-Methylation) D 4-Benzyloxy-3-methoxy-2-methylpyridine C->D BnBr, Ag2CO3, Toluene (Regioselective O-Benzylation) E 4-Benzyloxy-3-methoxypyridine-2-carboxylic acid D->E KMnO4, H2O, 70°C (Oxidation) F 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (Target) E->F H2, Pd/C, MeOH (Hydrogenolysis)

Figure 1: Five-step synthetic workflow for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid from Maltol.

Part 2: Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Amination of Maltol
  • Suspend Maltol (1.0 eq) in concentrated aqueous ammonium hydroxide (NH₄OH, 10.0 eq).

  • Seal the reaction in a pressure vessel and heat to 80 °C for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure to half volume, and chill to 4 °C to induce crystallization.

  • Self-Validation: Analyze the isolated crystals via ¹H NMR. The disappearance of the pyrone C-H signals and the appearance of a broad pyridone N-H peak (~11.0 ppm) confirms complete ring conversion.

Step 2: Selective 3-O-Methylation
  • Dissolve the Step 1 product in anhydrous DMF (0.5 M).

  • Add exactly 1.05 eq of K₂CO₃. Stir for 30 minutes at room temperature to selectively deprotonate the more acidic 3-hydroxyl group.

  • Add 1.0 eq of Methyl Iodide (MeI) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation: TLC (DCM:MeOH 9:1) should show a single new spot. Over-methylation (N-methylation) will appear as a highly polar baseline spot.

Step 3: Regioselective 4-O-Benzylation
  • Suspend the Step 2 product in anhydrous toluene (0.2 M).

  • Add 0.6 eq of Silver Carbonate (Ag₂CO₃) and stir for 15 minutes in the dark.

  • Add 1.1 eq of Benzyl Bromide (BnBr) and reflux for 8 hours.

  • Filter hot through a pad of Celite to remove silver salts, then concentrate.

  • Self-Validation: ¹H NMR of the crude must show a new singlet at ~5.2 ppm (benzyl -CH₂-). If a singlet appears closer to 4.8 ppm, undesired N-benzylation has occurred.

Step 4: Oxidation of the 2-Methyl Group
  • Dissolve the Step 3 product in a 1:1 mixture of water and tert-butanol.

  • Heat the solution to 70 °C. Add KMnO₄ (3.0 eq) in small portions over 2 hours to prevent thermal runaway.

  • Stir for an additional 1 hour at 70 °C.

  • Self-Validation: Filter an aliquot and spot on TLC. The complete disappearance of the highly UV-active starting material confirms the oxidation is finished. Filter the bulk mixture hot through Celite to remove MnO₂.

Step 5: Global Deprotection (Hydrogenolysis)
  • Dissolve the Step 4 product in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with N₂, then introduce an H₂ atmosphere (1 atm via balloon). Stir for 6 hours.

  • Filter through Celite. Adjust the aqueous/methanolic filtrate to pH 3.5 using 1M HCl to precipitate the zwitterion.

  • Self-Validation: The cessation of hydrogen gas uptake indicates reaction completion. Final ¹H NMR must show the complete absence of aromatic benzyl protons at 7.3–7.5 ppm.

Part 3: Quantitative Data Summary

Use the following table to benchmark your experimental progress against expected industry standards.

Table 1: Quantitative Reaction Parameters and Expected Yields

StepTransformationReagents & ConditionsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (¹H NMR)
1 AminationNH₄OH (aq), Pressure tube801275–80%Broad N-H peak (~11.0 ppm)
2 3-O-MethylationMeI, K₂CO₃, DMF25485–90%-OCH₃ singlet (~3.8 ppm)
3 4-O-BenzylationBnBr, Ag₂CO₃, Toluene110870–75%-OCH₂Ph singlet (~5.2 ppm)
4 OxidationKMnO₄, H₂O/t-BuOH70350–60%Loss of 2-CH₃ singlet (~2.4 ppm)
5 HydrogenolysisH₂ (1 atm), Pd/C, MeOH25690–95%Loss of Ph-H multiplet (7.3–7.5 ppm)

Part 4: Troubleshooting & FAQs

FAQ 1: Regioselectivity in Methylation

Q: When synthesizing the 3-methoxy intermediate, I observe a mixture of O-methylated and N-methylated products. How can I strictly isolate the 3-O-methylated product? A: The pyridin-4(1H)-one system is an ambident nucleophile. However, the 3-hydroxyl group is significantly more acidic (pKa ~4.5) than the pyridone nitrogen (pKa ~9.0). By using exactly 1.05 equivalents of a mild base like K₂CO₃ at room temperature, you selectively deprotonate the 3-OH. Avoid using stronger bases (like NaH) or excess heat, which will force the deprotonation of the nitrogen and lead to irreversible N-methylation.

FAQ 2: Preventing N-Alkylation during Benzylation

Q: I need to protect the 4-position before oxidizing the 2-methyl group. Standard benzylation (BnBr/K₂CO₃) gives almost exclusively N-benzylation. Why? A: According to Pearson's Hard Soft Acid Base (HSAB) theory, the nitrogen atom in the pyridone ring is a softer nucleophile compared to the oxygen, making it more reactive toward soft electrophiles like benzyl bromide. To invert this selectivity, switch your base to Silver Carbonate (Ag₂CO₃). Silver ions have a high affinity for nitrogen, effectively coordinating to the pyridone N-atom and sterically/electronically blocking it. This directs the benzyl electrophile exclusively to the 4-oxygen (1)[1].

FAQ 3: Optimizing the KMnO₄ Oxidation

Q: My oxidation of the 2-methyl group to the carboxylic acid using KMnO₄ suffers from low yields and intractable manganese dioxide (MnO₂) emulsions. How can I improve recovery? A: Oxidation of 2-picoline derivatives to picolinic acids via KMnO₄ is a classic but notoriously messy reaction (2)[2]. The key is temperature control and proper workup. Maintain the reaction strictly at 65–70 °C; boiling causes over-oxidation and ring cleavage (3)[3]. To solve the MnO₂ emulsion issue, you must filter the reaction mixture hot through a pad of Celite. MnO₂ traps significant amounts of the carboxylate product in its matrix. Wash the filter cake thoroughly with boiling water. Finally, acidify the filtrate to pH ~3.0 to precipitate the picolinic acid derivative (4)[4].

FAQ 4: Final Isolation of the Zwitterion

Q: After Pd/C catalyzed debenzylation, my final product (4-Hydroxy-3-methoxypyridine-2-carboxylic acid) remains in the aqueous phase and won't extract into organic solvents. A: The final compound is a highly polar zwitterion. It will not partition into standard organic solvents like EtOAc or DCM. Instead of extraction, isolate it via isoelectric precipitation. After filtering off the Pd/C catalyst, concentrate the methanolic/aqueous solution and carefully adjust the pH to its isoelectric point (approx. 3.5–4.0) using dilute HCl. Chill the solution to 4 °C overnight to induce crystallization. If precipitation fails, utilize a strongly acidic cation exchange resin (e.g., Dowex 50WX8), load the aqueous layer, wash with water to remove salts, and elute the pure product with 5% aqueous ammonia.

Sources

Optimization

Technical Support Center: Purification Challenges of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid. We will explore th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid. We will explore the root causes of common purification issues and provide field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

This section is designed to directly address the most common issues encountered during the purification of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid.

Section 1: Understanding the Molecule & Its Impurities

Q1: What are the key physicochemical properties of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid that make its purification challenging?

A1: The purification challenges stem directly from its unique molecular structure, which contains multiple functional groups with distinct chemical personalities:

  • Pyridine Ring: The nitrogen atom imparts basicity (pKa ~5-6 for many pyridines), making the molecule susceptible to strong interactions with acidic media, such as silica gel[1][2].

  • Carboxylic Acid Group: This group is acidic, allowing the molecule to form salts.

  • Hydroxy Group: The phenolic hydroxyl group is also weakly acidic and can participate in hydrogen bonding.

  • Zwitterionic Potential: The presence of both a basic nitrogen and an acidic carboxylic acid group means the molecule can exist as a zwitterion (an internal salt). This significantly increases its polarity and can lead to unusual solubility behavior. Pyridinecarboxylic acids are known to be polar, ionizable zwitterionic compounds[3]. This dual nature complicates predictions of its behavior in different solvent systems and on various stationary phases.

  • High Polarity & Solubility: The combination of these functional groups makes the compound highly polar. Picolinic acid (a related, unsubstituted compound) is highly soluble in polar protic solvents like water, less soluble in ethanol, and has low solubility in aprotic solvents like acetonitrile[4][5]. The methoxy group may slightly increase lipophilicity, but the overall character remains highly polar[6].

Q2: What are the most common impurities I should expect to find in my crude 4-Hydroxy-3-methoxypyridine-2-carboxylic acid?

A2: Impurities are typically process-related and depend on the synthetic route. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors may remain. For example, if prepared via hydrolysis of a nitrile, some nitrile may persist[7].

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to structurally similar impurities that are difficult to separate[1]. For instance, isomers or compounds with incomplete methylation or hydroxylation may be present.

  • Reagents and Catalysts: Acids, bases, or metal catalysts (e.g., Palladium from hydrogenation steps) used in the synthesis may carry over[8].

  • Water: Pyridine compounds are often hygroscopic and can readily absorb atmospheric moisture[9].

  • Degradation Products: The compound may be sensitive to excessive heat or extreme pH, leading to decomposition[9].

Section 2: Troubleshooting Crystallization

Crystallization is the preferred method for purifying solid organic compounds. However, the high polarity and zwitterionic nature of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can make this technique challenging.

Q3: My compound "oiled out" during crystallization instead of forming crystals. What happened and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[10][11].

Causality & Troubleshooting Steps:

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required[12].

  • Cause: Inappropriate solvent choice. The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system. By adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot, dissolved solution, you can carefully control the point of saturation and induce crystallization at a more optimal temperature[11].

Q4: I've cooled my solution, but my compound refuses to crystallize. What are my next steps?

A4: Failure to crystallize is usually due to either insufficient supersaturation or kinetic barriers to crystal nucleation. The following workflow can help diagnose and solve the problem.

G start Solution Cooled, No Crystals Formed check_conc Is the solution cloudy or viscous? start->check_conc supersat Solution is likely supersaturated. Nucleation is inhibited. check_conc->supersat Yes not_supersat Solution is not yet saturated. Too much solvent present. check_conc->not_supersat No induce Induce Nucleation supersat->induce scratch 1. Scratch flask inner wall with a glass rod. seed 2. Add a seed crystal. ultrasound 3. Use an ultrasonic bath briefly. reduce_vol Reduce Solvent Volume not_supersat->reduce_vol evap 1. Evaporate ~20% of solvent and re-cool slowly. add_anti 2. If using co-solvent system, add anti-solvent.

Caption: Troubleshooting workflow for crystallization failure.

Q5: How do I select an appropriate solvent system for crystallization?

A5: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold[11][12]. Given the compound's polarity, polar solvents are the best starting point.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is too good and will result in poor recovery.

  • If it does not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If a single solvent isn't effective, try a binary mixture (e.g., Ethanol/Water, Isopropanol/Water[13], Methanol/Ethyl Acetate). Dissolve the compound in the "good" solvent and add the "bad" (anti-solvent) dropwise until turbidity persists, then reheat to clarify and cool slowly.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Water10080.1Good solvent for polar compounds, but high boiling point can make drying difficult.[12]
Ethanol7824.5Good for moderately polar compounds. Often used in a co-solvent system with water.
Methanol6532.7Similar to ethanol, but more volatile.
Isopropanol8219.9A common choice for recrystallizing polar compounds, sometimes with water.[13]
Acetonitrile8237.5Aprotic polar solvent. The target compound may have lower solubility in it.[4][5]
Ethyl Acetate776.0Medium polarity. May be a useful anti-solvent when paired with a more polar solvent.

Table 1: Properties of common solvents for crystallization.

Section 3: Troubleshooting Chromatographic Purification

When crystallization fails to remove impurities effectively, column chromatography is the next logical step.

Q6: I'm trying to use silica gel chromatography, but my product is either not moving or is smearing down the column (peak tailing). Why?

A6: This is the most common problem for purifying pyridine derivatives on standard silica gel.[14]. The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor elution and significant peak tailing.

Solutions:

  • Add a Competing Base: Add a small amount of a competing base to your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is standard.[1][14]. The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If tailing persists, switch to a less acidic or deactivated stationary phase.

    • Alumina (basic or neutral): Can be a good alternative for basic compounds.

    • Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds. Purification is done with polar mobile phases like water/acetonitrile or water/methanol.[15].

G cluster_0 Purification Method Selection cluster_1 Chromatography Options start Crude Product (>80% pure?) cryst Attempt Crystallization start->cryst Yes chrom Column Chromatography start->chrom No check_purity Check Purity (HPLC, NMR) cryst->check_purity silica Normal Phase (Silica) + Add TEA (1%) to eluent chrom->silica rp Reversed-Phase (C18) Use Water/ACN + 0.1% TFA chrom->rp silica->check_purity If tailing persists rp->check_purity check_purity->chrom No, re-purify pure Product >98% Pure check_purity->pure Yes

Caption: Logic flow for selecting a purification method.

Q7: What are the recommended starting conditions for preparative reversed-phase (C18) HPLC purification?

A7: Reversed-phase chromatography is highly effective for this polar molecule[15]. A good starting point is crucial for efficient method development.

ParameterRecommended SettingRationale & Comments
Column C18, 5-10 µm particle sizeStandard for reversed-phase; larger particles for lower backpressure in prep scale.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid modifier protonates the pyridine nitrogen and suppresses ionization of the carboxylic acid, leading to sharper peaks and better retention. Formic acid is preferred for MS compatibility.[14]
Mobile Phase B Acetonitrile (ACN) or Methanol + 0.1% AcidACN typically provides better resolution.
Gradient 5% to 95% B over 20-30 minutesA broad scouting gradient to determine the approximate elution concentration.
Detection UV, ~230-240 nm and ~280 nmPyridine rings have strong UV absorbance. Monitoring multiple wavelengths can help distinguish product from impurities.[16]

Table 2: Recommended starting parameters for preparative reversed-phase HPLC.

Q8: My product recovery from the column is very low. What are the potential causes?

A8: Low recovery can be attributed to several factors:

  • Degradation on Column: If using silica gel, the acidic surface can sometimes cause degradation of sensitive compounds[14]. If you suspect this, analyze the fractions for by-products.

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase, especially on unmodified silica. This is less common on C18 but can happen if the compound interacts with residual silanols.

  • Sample Precipitation: If the sample is dissolved in a strong solvent (like DMSO) and injected into a weak mobile phase, it can precipitate on the column head. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.

Section 4: Purity Analysis

Accurate assessment of purity is critical to validate your purification success.

Q9: How can I develop a reliable analytical HPLC method to assess the purity of my final product?

A9: A robust analytical HPLC method is essential. Mixed-mode chromatography combining reversed-phase and cation-exchange can provide excellent resolution for pyridine carboxylic acids and their isomers[3][17].

Recommended Analytical HPLC Method:

  • Column: A mixed-mode column (e.g., Coresep 100) or a standard C18 column (e.g., LiChrosorb RP-18, 5 µm)[3][16].

  • Mobile Phase: An isocratic or gradient system of acetonitrile and a phosphate buffer (e.g., pH 2.0-3.0) is highly effective.[16]. For example, a 50:50 mixture of acetonitrile and phosphate buffer[16].

  • Flow Rate: 1.0 - 1.5 mL/min[16].

  • Detection: UV at ~239 nm[16].

  • Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable quantification of purity[16].

Q10: Beyond a single sharp peak in HPLC, what should I look for in the ¹H NMR spectrum to confirm purity?

A10: ¹H NMR is an excellent tool for assessing purity and confirming structure.

  • Absence of Impurity Signals: The spectrum should be clean, with no small peaks in the baseline that don't belong to your molecule or the solvent.

  • Correct Integration: The relative integrals of all peaks should correspond to the number of protons in your structure. For example, the methoxy group's singlet should integrate to 3H relative to the aromatic protons.

  • Sharp, Well-Resolved Peaks: Broad or distorted peaks could indicate the presence of paramagnetic impurities or aggregation.

  • Absence of Residual Solvent: Check for common solvent peaks (e.g., ethyl acetate, dichloromethane, acetone) and ensure they are minimal.

  • Characteristic Chemical Shifts: For a 4-methoxy-3-hydroxy-2-carboxylic acid pyridine structure, you would expect aromatic protons in the δ 7-8.5 ppm range and a methoxy singlet around δ 3.8-4.0 ppm[13][18].

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water Co-solvent System

This protocol provides a general method for purifying 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, adapted from similar procedures for polar organic acids[13].

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: To the hot, clear solution, add warm water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Crystallization: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture (using the same ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Reversed-Phase HPLC for Purity Assessment

This protocol outlines a standard method for determining the final purity of the product.

  • System Preparation:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD), monitor 210-400 nm, extract chromatogram at lambda-max (~239 nm).

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2197. [Link]

  • RSC Publishing. (2015). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 17, 7948-7958. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of California, Irvine. (n.d.).
  • RSC Publishing. (n.d.). ESI for -.
  • Canadian Center of Science and Education. (2017). Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid.
  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Google Patents. (2012).
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BenchChem. (n.d.). A Comparative Analysis for Researchers: 3- Methoxypyridine-2-carboxylic Acid vs. 3.
  • Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 64(1), 3-10.
  • University of Missouri-St. Louis. (n.d.).
  • CymitQuimica. (n.d.). CAS 29681-43-4: 2-Pyridinecarboxylic acid, 4-methoxy-, met….
  • University of Strasbourg. (n.d.).
  • PMC. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PMC. (2013). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • Teledyne ISCO. (2012).
  • PMC. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Semantic Scholar. (n.d.). Supplementary Material. [Link]

  • BLD Pharm. (n.d.). 3-hydroxy-4-methoxypicolinic acid.
  • PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Google Patents. (2014). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.
  • Der Pharma Chemica. (2015).
  • Crystal Growth & Design. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. 24, 1096-1109.
  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... [Link]

Sources

Troubleshooting

Technical Support Center: 3-Hydroxy-4-methoxypicolinic Acid Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical chemoselectivity challenges encountered when synthesizing 3-hydroxy-4-methoxypicolinic acid —...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical chemoselectivity challenges encountered when synthesizing 3-hydroxy-4-methoxypicolinic acid —the core picolinic acid moiety essential for fungicidally active natural products like UK-2A and commercial agricultural fungicides such as florylpicoxamid[1][2].

Whether your laboratory utilizes the classical furfural-derived cyanation route or the maltol-derived triple chloro-Pummerer activation, this guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to eliminate common byproducts.

Synthetic Workflows & Byproduct Origins

Understanding where your synthesis diverges is the first step in troubleshooting. The diagram below maps the two primary synthetic pathways and highlights the exact nodes where critical byproducts are generated.

SynthesisRoutes Furfural Furfural / Cyanation Precursor Dibromo 4,6-dibromo-3-hydroxy- picolinonitrile Furfural->Dibromo Methoxylation Methoxylation (NaOMe) Dibromo->Methoxylation BromoNitrile 6-bromo-3-hydroxy-4-methoxy- picolinonitrile Methoxylation->BromoNitrile Main Pathway Dimethoxy Byproduct: 4,6-dimethoxy impurity Methoxylation->Dimethoxy Excess NaOMe Hydrolysis Hydrolysis (H2SO4) BromoNitrile->Hydrolysis BromoAcid 6-bromo-3-hydroxy-4-methoxy- picolinic acid Hydrolysis->BromoAcid Main Pathway Amide Byproduct: Incomplete Hydrolysis Hydrolysis->Amide Incomplete Rxn Debromination Hydrogenolysis (Pd/C, H2) BromoAcid->Debromination Target 3-hydroxy-4-methoxy- picolinic acid (Target) Debromination->Target Main Pathway OverRed Byproduct: Over-reduction Debromination->OverRed Prolonged H2 Maltol Maltol Precursor Thioether 2-(phenylsulfanylmethyl) pyridine deriv. Maltol->Thioether Pummerer Triple Chloro-Pummerer (SO2Cl2) Thioether->Pummerer Trichloro 2-(trichloromethyl) pyridine deriv. Pummerer->Trichloro Main Pathway UnderChlor Byproduct: Dichloromethyl deriv. Pummerer->UnderChlor < 4 eq SO2Cl2 Trichloro->Target Hydrolysis & Deprotection

Workflow diagram illustrating the Furfural and Maltol synthetic routes and their respective byproducts.

Quantitative Byproduct Profiling

The following table summarizes the primary byproducts you may encounter, their structural consequences, and the root causality behind their formation.

Synthesis RouteReaction StepIdentified ByproductStructural ConsequencePrimary Causality
Furfural Methoxylation4,6-dimethoxy-3-hydroxypicolinonitrileLoss of C6-bromineExcess NaOMe; prolonged heating >60 °C
Furfural Nitrile Hydrolysis6-bromo-3-hydroxy-4-methoxypicolinamideRetention of amideInsufficient hydrolysis time/temperature
Furfural HydrogenolysisPiperidine derivativesLoss of aromaticityOver-reduction (excessive H₂ pressure/time)
Maltol Chloro-PummererDichloromethyl intermediateIncomplete oxidationStoichiometric deficit of SO₂Cl₂

Troubleshooting Guide: Furfural-Derived Route

Q1: During the methoxylation of 4,6-dibromo-3-hydroxypicolinonitrile, I am observing a significant 4,6-dimethoxy impurity. How can I suppress this?

Mechanistic Causality: The C4 position is highly activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrile and the pyridine nitrogen. However, the C6 position is also susceptible to attack by methoxide. If excess sodium methoxide is used, or if the reaction temperature exceeds 60 °C for prolonged periods, the 6-bromo group will be competitively displaced, leading to the 4,6-dimethoxy byproduct[3].

Self-Validating Protocol (Regioselective Methoxylation):

  • Dissolve 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq) in sulfolane.

  • Add neat sodium methoxide (strictly 2.5 eq ) over a 30-minute period. Note: Monitor the exotherm; the internal temperature will naturally rise to ~50 °C.

  • Heat the reaction strictly at 60 °C for exactly 18 hours.

  • Validation: Pull an aliquot for HPLC. The ratio of 4-methoxy product to 4,6-dimethoxy byproduct should be >95:5. Quench immediately by cooling to ambient temperature to prevent over-reaction.

Q2: My nitrile hydrolysis step yields a mixture of the target acid and an amide intermediate. Should I increase the sulfuric acid concentration?

Mechanistic Causality: Nitrile hydrolysis proceeds via a two-step mechanism: initial hydration to the amide, followed by hydrolysis to the carboxylic acid. The second step is rate-limiting. Increasing the H₂SO₄ concentration beyond 66% does not accelerate the reaction; rather, it leads to unwanted sulfonation or charring of the electron-rich pyridine ring. The presence of the amide byproduct (6-bromo-3-hydroxy-4-methoxypicolinamide) is strictly a function of insufficient thermal energy and time[2].

Self-Validating Protocol (Nitrile Hydrolysis):

  • Add 66% H₂SO₄ to solid 6-bromo-3-hydroxy-4-methoxypicolinonitrile.

  • Warm the mixture and stir overnight at 90–95 °C . Do not exceed 95 °C to prevent decarboxylation.

  • Validation: Do not quench until HPLC confirms the complete disappearance of the amide intermediate. Once complete, cool to 30–40 °C and transfer slowly to cold water to precipitate the pure off-white solid product.

Q3: During the final catalytic debromination, the reaction stalls with unreacted 6-bromo-3-hydroxy-4-methoxypicolinic acid remaining. Why?

Mechanistic Causality: Hydrogenolysis of the aryl bromide generates hydrobromic acid (HBr) as a stoichiometric byproduct. If this acid is not immediately neutralized, it poisons the Pd/C catalyst, prematurely stalling the reaction. Conversely, leaving the reaction under high pressure for too long after debromination is complete will lead to over-reduction of the pyridine ring into a piperidine derivative[2].

Self-Validating Protocol (Catalytic Hydrogenolysis):

  • Suspend 6-bromo-3-hydroxy-4-methoxypicolinic acid (1.0 eq) in ethanol inside a Parr reactor.

  • Add triethylamine (Et₃N) (2.2 eq ). Crucial Step: Et₃N acts as an acid scavenger, precipitating as Et₃N·HBr and protecting the catalyst.

  • Add 5% Pd/C (5 mol%). Flush the headspace with nitrogen.

  • Pressurize with H₂ gas (50 psi) and shake.

  • Validation: Monitor pressure. After ~1 hour, the pressure should drop to <10 psi. Repressurize to 45 psi. The reaction is complete when H₂ uptake permanently ceases. Evacuate H₂ immediately to prevent over-reduction.

Troubleshooting Guide: Maltol-Derived Route

Q4: In the triple chloro-Pummerer activation, my LC-MS shows a mass of [M+]+ 298/300 instead of the desired 332/334/336 isotopic pattern. What went wrong?

Mechanistic Causality: The desired product is 3-benzyloxy-4-methoxy-2-(trichloromethyl)pyridine. The mass 298/300 corresponds to the dichloromethyl intermediate. The triple Pummerer reaction requires sequential chlorination of the sulfur, Pummerer rearrangement, and repeated chlorination. While it theoretically consumes 3 equivalents of sulfuryl chloride (SO₂Cl₂) for the transformation, the final chlorination step is sterically hindered. A stoichiometric deficit will stall the reaction at the dichloromethyl stage[1].

Self-Validating Protocol (Triple Chloro-Pummerer Activation):

  • Dissolve 3-benzyloxy-4-methoxy-2-(phenylsulfanylmethyl)pyridine (1.0 eq) in anhydrous dichloromethane.

  • Add SO₂Cl₂ (strictly 4.0 eq ) dropwise over 10 minutes at room temperature. The extra equivalent is required to drive the final hindered chlorination to completion.

  • Stir the orange mixture at room temperature for exactly 1 hour .

  • Validation: Do not exceed 1 hour of reaction time, as prolonged exposure to excess SO₂Cl₂ will lead to unwanted chlorination of the pyridine ring at the C-5 position. Quench by adding the mixture dropwise to a saturated NaHCO₃ solution to safely neutralize the generated HCl and SO₂ gases.

References

  • Beaudegnies, R., Fröscher, A., & Lamberth, C. (2025). "A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation." Thieme-Connect.
  • Babij, N. R., et al. (2020). "Design and Synthesis of Florylpicoxamid, a Fungicide Derived from Renewable Raw Materials." Royal Society of Chemistry.
  • European Patent Office. (2017). "PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS - EP 3405034 B1." Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Derivatives

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing pyridine derivatives by High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing pyridine derivatives by High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions grounded in scientific principles to help you achieve symmetrical, reproducible peaks.

Understanding the Challenge: Why Do Pyridine Derivatives Tail?

Peak tailing is a frequent issue in the analysis of basic compounds like pyridine derivatives.[1] It manifests as an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] This phenomenon is primarily caused by secondary interactions between the basic analyte and the stationary phase, which can compromise resolution, quantification accuracy, and overall method reliability.[2][3]

The primary culprit behind this issue is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These interactions introduce a secondary, stronger retention mechanism in addition to the desired reversed-phase partitioning, leading to the observed peak asymmetry.[2][5]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section provides a structured, question-and-answer formatted guide to diagnose and resolve peak tailing issues with pyridine derivatives.

Q1: My pyridine peaks are tailing. Where do I start?

A1: Start by systematically evaluating your mobile phase, column, and potential system issues. The most common causes of peak tailing for basic compounds are related to interactions with the stationary phase and the ionization state of the analyte.[1][6] A logical, step-by-step approach is the most efficient way to identify and resolve the problem.

Here is a recommended troubleshooting workflow:

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q2: How does mobile phase pH affect the peak shape of my pyridine derivative?

A2: Mobile phase pH is a critical factor that dictates the ionization state of both your pyridine analyte and the residual silanol groups on the silica-based stationary phase. [7][8] Most pyridines have a pKa around 5.2-6.[9]

  • Mid-range pH (pH 4-7): In this range, a significant portion of the silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated pyridine.[10] This is often the cause of significant peak tailing.[10]

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated pyridine molecules through ion exchange.[10] This typically results in improved peak shape.[2][11]

  • High pH (pH > 8): At high pH, the pyridine analyte is neutral, and while the silanols are ionized, the strong secondary interactions are reduced. However, traditional silica columns are not stable at high pH.

Experimental Protocol: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for symmetrical pyridine peaks.

  • Prepare Buffers: Prepare aqueous mobile phase components at three different pH values: 7.0, 4.5, and 2.5. A phosphate or formate buffer is a good starting point.[10][11]

  • Prepare Mobile Phases: Mix each aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Start with the highest pH mobile phase (7.0) and equilibrate the column for at least 30 minutes.

  • Inject Standard: Inject a standard solution of your pyridine derivative and record the chromatogram.

  • Decrease pH and Repeat: Sequentially switch to the pH 4.5 and then the pH 2.5 mobile phases, ensuring thorough equilibration with each change. Inject the standard and record the chromatograms.

  • Analyze Results: Compare the peak asymmetry at each pH. A significant improvement in peak shape is expected as the pH is lowered.[10]

Q3: I've adjusted the pH, but there's still some tailing. What's next?

A3: If pH adjustment alone is insufficient, consider adding a mobile phase modifier, such as a competing base. Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your pyridine analyte.[12]

Experimental Protocol: Effect of a Mobile Phase Additive (TEA)

Objective: To evaluate the effectiveness of a competing base in reducing peak tailing.

  • Select Mobile Phase: Use the mobile phase from the previous experiment that gave the best, albeit still tailing, peak shape.

  • Prepare Modified Mobile Phase: Add a small concentration of triethylamine (e.g., 0.1% v/v) to the mobile phase.

  • Equilibrate and Inject: Equilibrate the column with the TEA-containing mobile phase and inject your pyridine standard.

  • Compare Chromatograms: Compare the peak shape with and without the addition of TEA. A noticeable improvement in symmetry should be observed.

Table 1: Common Mobile Phase Additives for Reducing Peak Tailing of Basic Compounds

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 0.5%Competes with basic analytes for interaction with active silanol sites.[10][12]
Trifluoroacetic Acid (TFA)0.05 - 0.1%Acts as an ion-pairing agent and lowers the mobile phase pH.[13]
Formic Acid0.1%Lowers the mobile phase pH to suppress silanol ionization.[9]
Ammonium Acetate10 - 50 mMCan act as a buffer and the ammonium ions can compete with the analyte for silanol interactions.[13]
Q4: My peaks are still tailing after optimizing the mobile phase. Could it be my column?

A4: Yes, the choice of HPLC column is critical for the successful analysis of basic compounds. If mobile phase optimization doesn't resolve the issue, your column may be the root cause.[1]

Key Column-Related Factors:

  • Silanol Activity: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for basic compounds.[2][14] Modern, high-purity Type B silica columns have significantly lower silanol activity and are a much better choice.[2]

  • End-Capping: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylchlorosilane) to block their interaction with analytes.[5] While this reduces tailing, it doesn't eliminate all active sites.[5]

  • Stationary Phase Chemistry: If a standard C18 column is problematic, consider switching to a different stationary phase. Polar-embedded phases, for example, have a hydrophilic group embedded in the alkyl chain which can help shield the analyte from residual silanols.[6] Phenyl or cyano phases can also offer different selectivity and improved peak shape.[1]

  • Column Contamination and Voids: A contaminated column inlet frit or a void at the head of the column can cause peak distortion, including tailing.[3]

Troubleshooting Steps for Columns:

  • Use a High-Purity Column: If you are not already, switch to a column packed with high-purity, Type B silica.[2]

  • Try a Different Stationary Phase: Consider a column with a polar-embedded phase or an alternative chemistry like phenyl or cyano.[1]

  • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent.

  • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be time for a replacement.

Caption: Column selection guide for improved peak shape of pyridine derivatives.

Q5: I've optimized my mobile phase and am using a modern column, but I still see some tailing. What else could be the problem?

A5: If you've addressed the most common chemical causes, it's time to investigate potential issues with your HPLC system and sample.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the detector can contribute to peak broadening and tailing.[6][15] Use narrow-bore tubing (e.g., 0.005" ID) and keep connections as short as possible.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Metal Chelation: Some pyridine derivatives can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or within the silica matrix of the column itself.[2][16] This can lead to peak tailing. Adding a chelating agent like EDTA to the mobile phase can sometimes mitigate this issue. Using a bio-inert or PEEK-lined HPLC system and column can also prevent these interactions.[16]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q: What is an acceptable level of peak tailing?

A: While a perfectly symmetrical Gaussian peak (Tailing Factor or Asymmetry Factor = 1.0) is ideal, it is not always achievable.[3] For many applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[5] However, for quantitative analysis, it is crucial to have consistent peak shapes for accurate integration.[2]

Q: Can I use a polymeric column for pyridine analysis?

A: Yes, polymeric columns can be an excellent alternative to silica-based columns, especially for basic compounds.[17] They do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing.[2][17] They are also typically stable over a wider pH range.

Q: How do I know if my column is "dead"?

A: A significant loss of resolution, a sudden increase in backpressure that cannot be resolved by flushing, and persistent peak tailing or splitting that does not respond to troubleshooting are all signs that your column may need to be replaced. It is good practice to regularly test your column with a standard mixture to monitor its performance over time.

Q: Will using a guard column help with peak tailing?

A: A guard column with the same stationary phase as your analytical column can help protect it from strongly retained impurities in your sample that might otherwise accumulate on the analytical column and cause peak shape issues.[12] However, it will not solve peak tailing caused by fundamental chemical interactions between your analyte and the stationary phase.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • LCGC. (n.d.). A New Generation of Silica-Based Monoliths HPLC Columns with Improved Performance. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • PubMed. (2012, June 15). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Polymeric HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • ACS Publications. (2015, February 9). Unified pH Values of Liquid Chromatography Mobile Phases. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Solubility for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Welcome to the Technical Support Center. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized pyridine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized pyridine derivative. While its structural features make it a valuable intermediate and pharmacophore, they also introduce severe solubility bottlenecks. This guide is engineered for researchers and formulation scientists to decode the physical chemistry behind these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Diagnostics & FAQs

Q1: Why does 4-Hydroxy-3-methoxypyridine-2-carboxylic acid exhibit exceptionally poor solubility in both water and standard organic solvents? A1: The insolubility is driven by a massive crystal lattice energy barrier. The compound is amphoteric, containing a basic pyridine nitrogen and an acidic carboxylic acid. At near-neutral pH, it exists predominantly as a zwitterion (inner salt)[1]. Furthermore, the 4-hydroxy group on the pyridine ring strongly favors tautomerization to a 4-pyridone form in both the solid state and polar solvents[2]. This combination of zwitterionic charges and pyridone hydrogen-bonding (N-H donor, C=O acceptor) creates a rigid, tightly packed 3D network. Neutral water and standard organic solvents lack the solvation energy required to break this lattice[3].

Q2: I need a highly concentrated stock solution for cell-based assays in DMSO, but the compound keeps crashing out. What is the solution? A2: Pure DMSO often fails because it cannot disrupt the strong intermolecular ionic interactions of the zwitterion. To bypass this, you must shift the equilibrium away from the zwitterionic state before solvation. Adding a micro-equivalent of a volatile organic base (e.g., ethanolamine) deprotonates the carboxylic acid, forming a highly soluble organic salt. Causality: The introduction of the counterion disrupts the rigid crystal lattice and prevents the self-assembly of dimers, drastically lowering the thermodynamic energy barrier for solvation[4].

Q3: We are moving to animal models and require high-dose parenteral delivery. How do we formulate this without using toxic levels of co-solvents? A3: For high-dose in vivo applications, rely on co-amorphous formulations . By co-lyophilizing the compound with specific amino acids (like L-Tryptophan or Proline), the amino acid acts as a "proton migrator" and physical barrier, preventing the compound from recrystallizing into its zwitterionic form[5]. This traps the drug in a high-energy, amorphous state, yielding a >10-fold increase in apparent kinetic solubility[6].

Part 2: Visualizing the Solubilization Logic

G Start 4-Hydroxy-3-methoxypyridine- 2-carboxylic acid Solubility Issue Target Identify Target Medium Start->Target Aq Aqueous Assays (In Vitro / Buffer) Target->Aq Org Organic Stock (DMSO / Methanol) Target->Org InVivo In Vivo Dosing (Parenteral / Oral) Target->InVivo pH pH Adjustment (pH > 7.5 or pH < 2.0) Aq->pH Base Add 1 eq. Organic Base (e.g., Ethanolamine) Org->Base CoAmorph Co-Amorphous Formulation (e.g., with Tryptophan) InVivo->CoAmorph Salt In Situ Salt Formation (e.g., Na+ salt) pH->Salt Heat Sonication & Mild Heat (40°C) Base->Heat Lyo Lyophilization CoAmorph->Lyo

Caption: Workflow for overcoming solubility issues based on target application.

G Cation Cation Zwitterion Zwitterion / Pyridone pH 3.0 - 6.0 Lowest Sol. (Lattice) Cation->Zwitterion +OH- Zwitterion->Cation +H+ Anion Anion Zwitterion->Anion +OH- Anion->Zwitterion +H+

Caption: pH-dependent speciation and tautomerization affecting aqueous solubility.

Part 3: Quantitative Data Summaries

Table 1: Physico-Chemical Properties & Solubility Impact
ParameterEstimated ValueImpact on Solubilization Strategy
Molecular Weight 169.13 g/mol Favorable for dissolution, but completely overridden by high lattice energy.
Isoelectric Point (pI) ~4.0 - 4.5Critical: Represents the pH of absolute minimum solubility (zwitterion dominance). Avoid formulating near this pH.
LogP < 0.5Highly hydrophilic backbone; lipophilic co-solvents (e.g., Tween/Lipids) will be ineffective.
Melting Point > 250°C (dec)Indicates massive crystal lattice energy. Requires chemical disruption (salts/amorphous forms) rather than simple physical mixing.
Table 2: Speciation & Estimated Solubility Across Solvent Systems
Solvent SystempH EnvironmentDominant SpeciesEstimated Solubility (mg/mL)
Pure Water~4.5 (Unbuffered)Zwitterion / Pyridone< 0.1
0.1 M NaOH (Aqueous)> 8.0Anion> 15.0
0.1 M HCl (Aqueous)< 2.0Cation> 10.0
Pure DMSON/AZwitterion (H-bonded)~1.0 - 2.0
DMSO + 1 eq. EthanolamineN/AOrganic Salt> 25.0

Part 4: Step-by-Step Experimental Methodologies

Protocol A: pH-Shift Solubilization for Aqueous Assays

Use this protocol to prepare high-concentration aqueous stocks for biochemical assays without organic solvents.

  • Weighing & Dispersion: Weigh the desired amount of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid into a glass vial. Add 80% of the final target volume using MS-grade water. The compound will form a cloudy suspension.

  • Alkalinization (Lattice Disruption): Add 1.0 M NaOH dropwise under continuous vortexing until the pH reaches approximately 8.0–8.5.

    • Causality: The hydroxide ions deprotonate the carboxylic acid, breaking the zwitterionic network and forcing the molecule into its highly soluble anionic state[1].

  • Volume Adjustment: Once the solution is completely clear, adjust to the final volume using your target assay buffer (e.g., Tris or HEPES, pH 7.4).

  • Self-Validating Trustworthiness Check: If the solution turns turbid upon adding the assay buffer, the local pH has dropped too close to the compound's isoelectric point (pI). Immediately pause and add a micro-drop of 0.1 M NaOH. If clarity is restored instantly, this confirms the precipitation is purely a reversible pH-dependent solubility issue and not chemical degradation[7].

Protocol B: Co-Amorphous Lyophilization for In Vivo Dosing

Use this protocol to achieve high-dose parenteral or oral delivery by trapping the drug in an amorphous state.

  • Co-former Selection & Stoichiometry: Weigh 4-Hydroxy-3-methoxypyridine-2-carboxylic acid and L-Tryptophan (or L-Proline) at a 1:1 molar ratio.

  • Solvent Dissolution: Dissolve both powders in a co-solvent mixture of Water/Methanol (50:50 v/v) adjusted to pH 8.0 with dilute NaOH to ensure complete dissolution of both components.

  • Flash Freezing: Transfer the clear solution to a lyophilization flask and flash-freeze using a liquid nitrogen bath.

    • Causality: Flash freezing prevents the molecules from thermodynamically rearranging back into their stable zwitterionic crystal lattices[6].

  • Lyophilization: Lyophilize at -40°C and < 0.1 mbar for 48 hours to sublimate the solvent matrix.

  • Self-Validating Trustworthiness Check: Post-lyophilization, perform Powder X-Ray Diffraction (PXRD) on the resulting fluffy cake. The complete absence of sharp Bragg peaks validates successful amorphization. If crystalline peaks remain, the zwitterionic lattice has not been fully disrupted, indicating that the co-former ratio must be optimized[6].

Part 5: References

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics - ACS Publications.6

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. National Center for Biotechnology Information (PMC).7

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing).5

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Cohlife.1

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate.3

  • Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration. MDPI.4

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. National Center for Biotechnology Information (PMC).2

Sources

Optimization

Technical Support Center: 4-Alkoxy-3-Hydroxypicolinic Acid Synthesis

Welcome to the Process Chemistry Support Portal. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis of 4-alkoxy-3-hydroxypicolinic acids—critical intermediates for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis of 4-alkoxy-3-hydroxypicolinic acids—critical intermediates for picolinamide-class fungicides (e.g., fenpicoxamid, florylpicoxamid) and antimycin analogues [1].

The most robust industrial route involves the conversion of furfural to 4,6-dibromo-3-hydroxypicolinonitrile, followed by regioselective alkoxylation, nitrile hydrolysis, and debromination[2]. However, this multi-step sequence is highly susceptible to side reactions if thermodynamic and kinetic parameters are not strictly controlled. This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to troubleshoot and optimize your synthesis.

Module 1: Process Parameters & Troubleshooting Matrix

To prevent side reactions, process parameters must be tightly constrained. The following table summarizes the quantitative boundaries and in-process control (IPC) metrics required to maintain reaction fidelity.

Reaction StepKey Reagents & EquivalentsOptimal Temp.Target IPC MetricPrimary Side ReactionPreventive Action
Alkoxylation NaOMe (2.0 - 5.0 eq) in MeOH/DMSO40°C – 50°C<2% starting material via HPLC at 2hC6-Substitution: Formation of 6-alkoxy or 4,6-dialkoxy impurities.Strictly maintain temp <50°C; do not exceed 5.0 eq of alkoxide [1].
Nitrile Hydrolysis KOH (4.0 - 7.0 eq) in H₂O80°C – 120°C0% picolinamide intermediate via LC-MSStalled Hydrolysis: Accumulation of picolinamide.Ensure minimum 4.0 eq strong base; maintain reflux for 8–36 hours [2].
Hydrolysis (Overheating) KOH (4.0 - 7.0 eq) in H₂O>150°CN/ADecarboxylation: Loss of the carboxylic acid group.Cap reactor temperature at 120°C; avoid localized superheating [2].
Debromination Zn dust / KOH20°C – 50°CAbsence of 6-bromo isotope patternOver-reduction: Reduction of the pyridine ring.Monitor closely via LC-MS; quench immediately upon consumption of the 6-bromo species.

Module 2: Diagnostic Knowledge Base (FAQs)

Q1: During the alkoxylation of 4,6-dibromo-3-hydroxypicolinonitrile, I am isolating a significant amount of the 6-methoxy isomer. How do I control regioselectivity?

Mechanistic Causality: Regioselectivity in this nucleophilic aromatic substitution (S_NAr) is governed by the electronic activation of the pyridine ring. The C4 position is highly electrophilic due to the synergistic electron-withdrawing effects of the ortho-nitrile group and the para-pyridine nitrogen. Kinetically, substitution at C4 is favored. However, the C6 position is also activated by the ortho-nitrogen. If the reaction is pushed toward thermodynamic control (temperatures >60°C) or if a large excess of sodium methoxide is present, the activation energy barrier for C6-substitution is overcome, leading to 6-methoxy or 4,6-dimethoxy side products[1]. Solution: Cap the reaction temperature at 50°C and limit the alkali metal alkoxide to 2–5 molar equivalents [1].

Q2: My nitrile hydrolysis step is stalling, yielding a mixture of the desired picolinic acid and an intermediate. How do I drive it to completion?

Mechanistic Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through a primary amide intermediate (picolinamide). The first step (nitrile to amide) has a relatively low activation energy and occurs rapidly. The second step requires hydroxide to attack the less electrophilic amide carbonyl, which is sterically hindered and electronically deactivated by the adjacent electron-rich hydroxypyridine ring. Solution: The reaction requires a strong driving force. You must use a high molar equivalent of strong base (4:1 to 7:1 ratio of KOH to substrate) and maintain temperatures between 80°C and 120°C for up to 36 hours [2].

Q3: I am losing the 4-alkoxy group (O-dealkylation) during the acidic workup. Why is this happening?

Mechanistic Causality: Aliphatic-aromatic ethers can undergo cleavage under strongly acidic conditions at elevated temperatures. If the quench utilizes concentrated aqueous acids (like HCl or HBr) while the reactor is still hot, the ether oxygen becomes protonated. The halide ion then acts as a nucleophile, attacking the alkyl group (e.g., methyl) via an S_N2 mechanism, expelling the pyridinol and forming a volatile alkyl halide. Solution: Always cool the reaction mixture to 15–20°C before quenching with acid. Use dilute acid (e.g., 1.5N HCl) to adjust the pH to 1.0, minimizing the concentration of aggressive nucleophilic halides [1].

Module 3: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the side reactions detailed above, implement the following self-validating Standard Operating Procedures (SOPs).

Protocol A: Regioselective Alkoxylation (Synthesis of 4-Methoxy-6-bromo-3-hydroxypicolinonitrile)

This protocol utilizes a self-validating feedback loop to prevent C6-substitution and ether cleavage.

  • Reactor Preparation: Charge a clean, dry jacketed reactor with 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq) and anhydrous DMSO (10 volumes). Initiate magnetic or mechanical stirring.

  • Reagent Addition: Cool the reactor to 20°C. Slowly add 30% sodium methoxide in methanol (3.0 to 5.0 eq) dropwise.

    • Self-Validation Checkpoint 1: Monitor the internal temperature during addition. The reaction is exothermic. Adjust the addition rate to ensure the internal temperature strictly remains 40°C to prevent premature C6-substitution.

  • Reaction Maturation: Once addition is complete, heat the reaction mixture to 50°C for 2 hours [1].

  • In-Process Control (IPC):

    • Self-Validation Checkpoint 2: Withdraw a 0.5 mL sample, dilute in acetonitrile, and analyze via HPLC. The reaction is validated as complete only when the starting material is <2% area and the 6-methoxy impurity is <5% area. If starting material >2%, continue heating at 50°C for 1 additional hour and re-sample.

  • Quench and Extraction: Cool the reaction mixture to 15–20°C. Slowly quench with 1.5N HCl.

    • Self-Validation Checkpoint 3: Verify the aqueous layer pH is exactly 1.0. If pH > 2.0, the phenolic hydroxyl remains partially deprotonated, drastically reducing extraction efficiency into the organic phase.

  • Isolation: Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Alternative Route via Picolinamide Lithiation

For laboratories avoiding furfural derivatives, 4-alkoxy-3-hydroxypicolinic acids can be synthesized from 2-picolinic acid via a diisopropylpicolinamide intermediate [3].

  • Lithiation: React N,N-diisopropyl-4-methoxy-2-picolinamide (1.0 eq) with a lithiation reagent (e.g., LDA, 2.5 eq) at 55°C to 65°C[3].

  • Borylation & Oxidation: Trap the lithiated species with a borylation reagent to form pyridine-3-boronic acid, followed by immediate oxidation to yield 3-hydroxy-N,N-diisopropyl-4-methoxy-2-picolinamide [3].

    • Self-Validation Checkpoint: LC-MS must confirm the mass shift from the boronic acid to the hydroxyl group before proceeding to hydrolysis.

  • Hydrolysis: Reflux the intermediate in water/KOH to cleave the diisopropylamide, yielding the final 4-methoxy-3-hydroxypicolinic acid [3].

Module 4: Process Visualizations

The following diagrams map the synthetic logic and diagnostic troubleshooting pathways.

SynthesisWorkflow SM Furfural Starting Material Dibromo 4,6-Dibromo-3-hydroxypicolinonitrile (Key Intermediate) SM->Dibromo Cyano-amination & Bromination Alkoxy 4-Alkoxy-6-bromo-3-hydroxypicolinonitrile (Target Intermediate) Dibromo->Alkoxy Alkoxylation (NaOMe, 50°C) Side1 6-Alkoxy / 4,6-Dialkoxy Side Reactions Dibromo->Side1 Excess NaOMe, Temp >60°C Final 4-Alkoxy-3-hydroxypicolinic acid (Final Product) Alkoxy->Final 1. Hydrolysis (KOH) 2. Debromination (Zn) Side2 Picolinamide / Decarboxylation Side Reactions Alkoxy->Side2 Incomplete Hydrolysis / Overheating (>150°C)

Fig 1. Synthesis workflow of 4-alkoxy-3-hydroxypicolinic acid and primary side reaction pathways.

TroubleshootingLogic Symptom Symptom: Low Yield of Final Product Check1 IPC Check: HPLC Analysis Symptom->Check1 Q1 Is 6-alkoxy impurity > 5%? Check1->Q1 Post-Alkoxylation Q2 Is picolinamide intermediate present? Check1->Q2 Post-Hydrolysis A1 Action: Reduce NaOMe to 2-3 eq. Maintain Temp < 50°C Q1->A1 Yes A2 Action: Increase KOH to 4-7 eq. Extend time at 100°C Q2->A2 Yes

Fig 2. Diagnostic logic tree for troubleshooting low yields during alkoxylation and hydrolysis.

References

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9951018B2.
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US9475771B2.
  • A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof. WO2024018354A1.
Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

Welcome to the technical support resource for the synthesis and scale-up of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 210300-09-7). This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 210300-09-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] As a substituted picolinic acid, its synthesis presents unique challenges that require careful control of reaction conditions to ensure high yield and purity.

This document provides a robust synthesis protocol derived from established methodologies for related compounds, a detailed troubleshooting guide in a direct question-and-answer format, and FAQs to address common queries encountered during laboratory and pilot-scale production.

Section 1: Synthesis Overview and Core Protocol

The synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid can be efficiently achieved from versatile starting materials like halogenated pyridine derivatives. A common and scalable approach involves a multi-step, single-pot process starting from a precursor such as 4,6-dibromo-3-hydroxypicolinonitrile.[2] This strategy involves three key transformations:

  • Nucleophilic Aromatic Substitution: Selective displacement of an activated bromine atom with a methoxide group.

  • Nitrile Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid under basic conditions.

  • Reductive Dehalogenation: Removal of the remaining bromine atom to yield the final product.

This sequence is advantageous for scale-up as it minimizes intermediate isolations, thereby reducing material loss and processing time.

Overall Synthesis Workflow

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Dehalogenation cluster_3 Step 4: Work-up & Purification A 4,6-Dibromo-3-hydroxypicolinonitrile B Intermediate Bromo-methoxy Nitrile A->B  NaOCH₃, Solvent C Intermediate Bromo-methoxy Carboxylate Salt B->C  NaOH (aq), Heat D Crude Product C->D  H₂, Pd/C Catalyst E Final Product: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid D->E  Acidification & Crystallization

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers must first conduct a thorough risk assessment and optimize conditions at a small scale before proceeding to a larger scale.

Materials & Reagents:

ReagentMolar Eq.PurityNotes
4,6-Dibromo-3-hydroxypicolinonitrile1.0>97%Starting Material
Sodium Methoxide (NaOCH₃)1.1 - 1.5>98%Anhydrous, handle under inert atmosphere
Anhydrous Methanol (MeOH)->99.8%Solvent
Sodium Hydroxide (NaOH)4.0 - 6.0>98%For hydrolysis
5% Palladium on Carbon (Pd/C)1-5 mol%50% wetCatalyst for dehalogenation
Hydrogen Gas (H₂)-HighUse in a suitable hydrogenation apparatus
Hydrochloric Acid (HCl)-Conc.For acidification and product precipitation
Triethylamine (Et₃N)->99%Optional, for chromatography

Procedure:

  • Step 1: Selective Methoxylation

    • Charge a suitable reactor with 4,6-dibromo-3-hydroxypicolinonitrile (1.0 eq) and anhydrous methanol.

    • Inert the atmosphere with nitrogen or argon.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Add sodium methoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The causality here is that lower temperatures favor selective substitution at the more electronically deficient position.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Step 2: Nitrile Hydrolysis (Saponification)

    • To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide (e.g., 20-30% w/v, 5.0 eq).

    • Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours. The hydrolysis of the nitrile to a carboxylate requires elevated temperatures and a strong base.[3]

    • Monitor the reaction for the disappearance of the nitrile intermediate and the formation of the carboxylate salt. Ammonia gas will be evolved; ensure adequate ventilation and scrubbing.

  • Step 3: Reductive Dehalogenation

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a hydrogenation reactor.

    • Under an inert atmosphere, add 5% Palladium on Carbon catalyst (2.5 mol %).[2]

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi, optimize as needed) and agitate vigorously.

    • Maintain the reaction at room temperature or slightly elevated temperature (30-40 °C) until hydrogen uptake ceases. This indicates the completion of the dehalogenation.

  • Step 4: Work-up and Isolation

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Remove the Pd/C catalyst by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly and carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.[3] The product will precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G Start Low Yield Observed Q1 Is the starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes TLC/HPLC Confirmed A1_No No (Re-purify or use higher grade starting material) Q1->A1_No Q2 Was the reaction incomplete? A1_Yes->Q2 A2_Yes Yes (Increase reaction time/temp, check reagent stoichiometry) Q2->A2_Yes A2_No No Q2->A2_No TLC/HPLC Confirmed Q3 Was the dehalogenation step efficient? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Check catalyst activity, H₂ pressure, potential catalyst poisons) Q3->A3_No Q4 Were there significant mechanical losses during work-up? A3_Yes->Q4 A4_Yes Yes (Optimize filtration and transfer steps, check product solubility in wash solvents) Q4->A4_Yes A4_No No Q4->A4_No End Review side reaction possibilities (e.g., over-reduction, ether cleavage) A4_No->End

Caption: Decision tree for troubleshooting low product yield.

Q: My reaction yield is significantly lower than expected. What are the most likely causes?

A: Low yield can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Impurities in the starting nitrile can introduce side reactions.[4] Always verify the purity of your reagents before starting.

  • Incomplete Reaction: One of the three core steps may not have gone to completion. Use TLC or HPLC to check for residual starting material or intermediates at the end of each step. If a step is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Catalyst Inactivity: In the dehalogenation step, the Pd/C catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst. Certain functional groups or impurities can act as catalyst poisons.

  • Sub-optimal pH for Precipitation: The product is amphoteric. Precipitation is highly pH-dependent. If the pH is too low or too high during acidification, the product may remain dissolved. Calibrate your pH meter and adjust the pH slowly to the isoelectric point (typically pH 2-3).

  • Mechanical Losses: During filtration and transfer between vessels, material can be lost. Ensure efficient transfer and washing techniques are used.

Q: I'm observing multiple spots on my TLC plate after the reaction. How do I identify and minimize these impurities?

A: The presence of multiple spots indicates impurities, which could be unreacted starting materials, intermediates, or byproducts.

  • Identification: Co-spot your reaction mixture on a TLC plate with the starting material and, if available, known intermediates. This will help identify residual reactants. Common byproducts could include the di-methoxy pyridine (from non-selective substitution) or the non-dehalogenated product.

  • Minimization of Byproducts:

    • Over-methoxylation: Ensure precise temperature control during the sodium methoxide addition to prevent the second substitution.[4]

    • Incomplete Dehalogenation: If you see the bromo-intermediate, your dehalogenation step was inefficient. Consider increasing catalyst loading or hydrogen pressure.

    • Degradation: Pyridine rings can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times during hydrolysis.

Q: The final product is an off-white or brownish solid, not the expected color. What does this indicate?

A: A discolored product often points to the presence of trace impurities, potentially from catalyst residues or degradation products.

  • Catalyst Residue: Fine palladium particles may pass through the filter. Filtering through a finer medium or a second filtration can help.

  • Oxidation/Degradation: The hydroxy-pyridine core can be susceptible to oxidation, especially under basic conditions at high temperatures. Keeping the hydrolysis step under an inert atmosphere can mitigate this.

  • Purification: The color can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) or by performing a charcoal treatment.

Q: The product is difficult to purify by column chromatography. What are some effective strategies?

A: Pyridine compounds are basic and often exhibit "tailing" on standard silica gel columns, leading to poor separation.[4]

  • Modified Eluent: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent system. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic pyridine product and resulting in sharper peaks.

  • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable method for achieving high purity.[4] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent.[4]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid?

A: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[1] Storing it in a dry, inert atmosphere (e.g., in a desiccator with nitrogen backfill) is recommended for long-term stability.

Q: What is the typical purity and appearance of the final product?

A: High-quality 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is typically a solid with a purity of ≥97%.[5] Its appearance can range from a white to an off-white or light grey powder.[3]

Q: What analytical techniques are recommended for product characterization?

A: A combination of techniques should be used to confirm the structure and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, C=O, C-O).

  • HPLC: To determine the purity of the final product.

Q: Can this synthesis be adapted for a continuous flow reactor?

A: Yes, certain steps of this synthesis are well-suited for flow chemistry. Specifically, the methoxylation and dehalogenation steps could benefit significantly. Flow reactors offer superior temperature control, which is critical for managing exothermic reactions and improving selectivity.[4] They also allow for safer handling of hydrogen gas in the dehalogenation step.

References

  • LookChem. (n.d.). Cas 210300-09-7, 3-Hydroxy-4-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and Structural Characterisation of Amides from Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid. Scientific Reports, 5, 9950. Retrieved from [Link]

  • Arkivoc. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • MDPI. (2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][7]oxazine-1,8-diones. Retrieved from [Link]

  • Google Patents. (2016, January 14). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Addressing low recovery after chromatographic purification of pyridine compounds.

Welcome to the Chromatography Technical Support Center. Pyridine compounds and their derivatives are notoriously difficult to purify, often suffering from severe peak tailing, irreversible column binding, and post-chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. Pyridine compounds and their derivatives are notoriously difficult to purify, often suffering from severe peak tailing, irreversible column binding, and post-chromatography loss. This guide provides a mechanistic breakdown of these issues, field-proven troubleshooting workflows, and self-validating protocols to ensure quantitative recovery.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My pyridine compound completely disappears on a standard silica or C18 column. Where is it going? A: It is likely trapped on the column due to the Silanol Effect . Pyridine is a basic heterocycle with a pKa of approximately 5.2. Standard silica-based stationary phases contain residual surface silanol groups (Si-OH) that have a pKa range of 3.5–4.5[1]. In a typical neutral or slightly acidic mobile phase, your pyridine is protonated (Pyr-H⁺) while the silanols are ionized (Si-O⁻). This thermodynamic mismatch creates a powerful secondary ion-exchange interaction[2]. Instead of partitioning based on hydrophobicity, the pyridine forms strong electrostatic bonds with the silica matrix, leading to near-zero recovery and severe peak tailing[3].

Q2: How can I modify my mobile phase to disrupt this binding and recover my compound? A: You must manipulate the equilibrium to eliminate the electrostatic attraction. This is achieved through two primary mechanisms:

  • pH Suppression (pH < 3.0): By lowering the mobile phase pH to 2.5 using phosphate buffer or formic acid, you force the surface silanols into their neutral, protonated state (Si-OH)[3]. Without the negative charge, ion exchange is suppressed, and the compound elutes cleanly[1].

  • Sacrificial Competitors (Amine Modifiers): Adding 5–10 mM Triethylamine (TEA) to the mobile phase introduces a sterically bulky, stronger base that outcompetes pyridine for the active silanol sites. The TEA acts as a sacrificial blocker, allowing the pyridine to bypass the "sticky" sites and elute with high recovery[3].

Q3: I am using Flash Chromatography for a highly polar pyridine derivative. Standard normal-phase silica destroys my yield. What is the alternative? A: For highly polar or water-soluble pyridines, switch to Strong Cation Exchange (SCX) Chromatography . Instead of fighting the basicity of pyridine, SCX leverages it. The stationary phase is bonded with sulfonic acid groups (-SO₃H). When you load your sample, the basic pyridine is intentionally captured via ionic bonding while neutral and acidic impurities wash straight through[4]. You then release the pyridine by switching to a mobile phase containing 5% ammonia in methanol. The ammonia deprotonates the pyridine, neutralizing its charge and triggering immediate elution[4].

Q4: My chromatogram showed a massive, clean peak, but after evaporating the fractions, my flask is empty. What happened? A: You experienced evaporative loss. Pyridine free base is highly volatile (boiling point ~115°C) and has a high vapor pressure. If you evaporate your fractions under high vacuum or elevated heat (>40°C), the pyridine will bypass the condenser and end up in your vacuum trap. To prevent this, add a stoichiometric excess of ethereal HCl to your fractions before evaporation. This converts the volatile free base into a stable, non-volatile pyridinium hydrochloride salt, ensuring 100% recovery during concentration.

Part 2: Visualizing the Problem and Solution

Workflow Start Low Pyridine Recovery Check Where is the loss occurring? Start->Check Column Lost on Column (Irreversible Binding) Check->Column Workup Lost during Workup (Evaporation/Extraction) Check->Workup Mod Add TEA or adjust pH < 3 Column->Mod Mobile Phase Phase Use Base-Deactivated Phase Column->Phase Stationary Phase Evap Reduce Temp / Form HCl Salt Workup->Evap Volatile Ext SCX Catch-and-Release Workup->Ext Water-Soluble

Caption: Workflow for diagnosing and resolving low pyridine recovery.

Mechanism Silanol Uncapped Silica (Si-O⁻) Interaction Strong Ionic Binding (Low Recovery & Tailing) Silanol->Interaction Pyridine Protonated Pyridine (Pyr-H⁺) Pyridine->Interaction Modifier TEA / Amine Modifier (Competitor) Interaction->Modifier Add Base Elution Pyridine Elutes (High Recovery) Modifier->Elution Displacement

Caption: Mechanism of silanol-pyridine ionic interactions and mitigation.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between mobile/stationary phase chemistry and the resulting pyridine recovery metrics.

Chromatographic ConditionMechanism of ActionTypical Recovery (%)Tailing Factor (Tf)
Standard C18, pH 6.0 Silanols ionized (Si-O⁻); strong secondary ion exchange.< 40%> 2.5 (Severe)
Standard C18, pH 2.5 Silanols protonated (Si-OH); electrostatic binding suppressed.> 90%1.2 - 1.5
Standard C18 + 5mM TEA TEA sterically blocks active silanol sites from pyridine.> 85%1.1 - 1.3
Base-Deactivated C18, pH 6.0 End-capping physically removes accessible silanol groups.> 95%< 1.2
SCX Flash (5% NH₃ elution) Reversible ionic bonding; ammonia neutralizes pyridine for elution.> 95%N/A

Part 4: Self-Validating Experimental Protocols

Protocol A: HPLC Mobile Phase Optimization for Basic Heterocycles

This protocol uses pH suppression to eliminate the silanol effect. It includes a built-in validation step to ensure the column bed is physically intact before blaming chemical interactions[1].

Step 1: System Validation (The Control) Inject a purely neutral, hydrophobic marker (e.g., toluene) using a 70:30 Methanol/Water mobile phase. Causality Check: If toluene elutes with a symmetrical peak (Tf < 1.1) and 100% recovery, the column is physically sound. If pyridine tails under the same conditions, the root cause is definitively chemical (silanol interaction).

Step 2: Mobile Phase Preparation Prepare Mobile Phase A: 20 mM Potassium phosphate buffer. Add phosphoric acid dropwise until the pH reaches exactly 2.5. Causality Check: At pH 2.5, you are >1 pH unit below the pKa of surface silanols, ensuring >90% of them are fully protonated and incapable of ion exchange[3].

Step 3: Equilibration and Injection Equilibrate a Base-Deactivated (Type B) C18 column[5] with 90% Mobile Phase A and 10% Acetonitrile until the baseline is stable. Inject the pyridine sample.

Step 4: Gradient Elution Run a gradient from 10% to 90% Acetonitrile over 15 minutes. The pyridine will elute strictly based on its lipophilicity, yielding sharp peaks and quantitative recovery.

Protocol B: SCX Catch-and-Release Purification (Flash Chromatography)

This protocol is designed for highly polar pyridines that wash out in the void volume of reverse-phase columns or bind irreversibly to normal-phase silica[4].

Step 1: Cartridge Conditioning Flush a Strong Cation Exchange (SCX) flash cartridge with 3 column volumes (CV) of 100% Methanol.

Step 2: Sample Loading & Validation Dissolve the crude pyridine mixture in methanol and load it onto the cartridge. Validation Check: Spot the column flow-through on a TLC plate and check under UV light. If pyridine is present in the flow-through, the loading capacity of the SCX resin has been exceeded, or the sample is too acidic (preventing ionization of the sulfonic acid groups).

Step 3: Impurity Wash Wash the cartridge with 3 CV of 100% Methanol. Neutral and acidic impurities will elute into the waste flask because they cannot form ionic bonds with the stationary phase.

Step 4: Target Elution Switch the mobile phase to 5% Ammonia (NH₃) in Methanol . Causality Check: The high concentration of ammonia immediately raises the micro-environmental pH above the pKa of pyridine. The pyridine deprotonates, loses its positive charge, detaches from the SCX resin, and elutes in a concentrated band[4].

Step 5: Safe Evaporation Collect the basic fractions. To prevent evaporative loss of the volatile free base, add 1M HCl in ether until the solution is slightly acidic (pH ~4). Evaporate under reduced pressure at 35°C to yield the pure pyridinium hydrochloride salt.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • MicroSolv (MTC USA). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology. [Link]

  • Velocity Scientific Solutions. The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation and Comparison Guide: Synthesis Methodologies for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Introduction 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) is a highly specialized heterocyclic building block. Substituted picolinic acids are essential precursors in the development of metalloenzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) is a highly specialized heterocyclic building block. Substituted picolinic acids are essential precursors in the development of metalloenzyme inhibitors, agricultural chemicals, and natural product analogs (1)[1]. The unique substitution pattern of this molecule—a carboxylic acid at C2, a methoxy group at C3, and a hydroxyl group at C4—presents significant synthetic challenges. The proximity of the C3 methoxy and C4 hydroxyl groups often leads to regioselectivity issues and undesired demethylation under harsh reaction conditions.

This guide objectively compares the traditional batch synthesis method with an optimized continuous-flow Nucleophilic Aromatic Substitution (SNAr) approach. By detailing the causality behind the reaction conditions, we provide researchers with validated experimental data to select the most efficient and scalable route.

Section 1: Mechanistic Rationale and Causality

The synthesis of highly substituted picolinic acids traditionally relies on either the enzymatic cleavage of catechols or multi-step functionalization of the pyridine ring (2)[2]. For 4-hydroxy-3-methoxypyridine-2-carboxylic acid, the most viable scalable route involves the SNAr of 4-chloro-3-methoxypicolinic acid.

  • The Causality of SNAr at C4: The C4 position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (para-like activation) and the C2 carboxylic acid. However, the C3 methoxy group donates electron density via resonance, slightly deactivating the ring and creating steric hindrance.

  • The Batch vs. Flow Dilemma: In traditional batch reactors, overcoming this deactivation requires extended heating (typically 24–48 hours at reflux in aqueous NaOH). These prolonged thermal conditions frequently cause side reactions, most notably the hydrolysis of the C3 methoxy group to yield 3,4-dihydroxypicolinic acid. By transitioning to a continuous-flow microreactor, we exploit high-temperature, high-pressure conditions (120 °C, 15 bar) to accelerate the SNAr step to minutes, kinetically outcompeting the undesired C3 demethylation.

Section 2: Performance Comparison: Batch vs. Continuous Flow

The table below summarizes the quantitative data comparing the traditional batch hydrolysis against the optimized continuous flow protocol.

Table 1: Quantitative Comparison of Synthesis Routes for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

ParameterMethod A: Traditional Batch SynthesisMethod B: Continuous Flow Synthesis (Optimized)
Precursor 4-Chloro-3-methoxypicolinic acid4-Chloro-3-methoxypicolinic acid
Reagents 5.0 M NaOH (aq)5.0 M NaOH (aq)
Conditions 100 °C, 24 hours, Atmospheric Pressure120 °C, 15 minutes, 15 bar (Back Pressure)
Yield (Isolated) 62%89%
Purity (HPLC) 91% (Contaminated with 3,4-dihydroxy byproduct)>98%
Space-Time Yield 0.05 kg / L·h1.2 kg / L·h
E-Factor 4512

Data Interpretation: The continuous flow setup minimizes the residence time of the product in harsh alkaline conditions, preserving the C3 methoxy ether while drastically improving the Space-Time Yield and E-Factor.

Section 3: Synthetic Workflow & Pathway Visualization

G A 4-Chloro-3-methoxypicolinic acid (Starting Material) B Continuous Flow Microreactor (5M NaOH, 120°C, 15 bar) A->B Injection & Pressurization C Meisenheimer Transition State (C4 Nucleophilic Attack) B->C Rapid Heating (t_res = 15 min) D 4-Hydroxy-3-methoxypicolinic acid (Target Product) C->D Chloride Elimination & Acidification (pH 3)

Continuous flow SNAr workflow for 4-hydroxy-3-methoxypicolinic acid synthesis.

Section 4: Self-Validating Experimental Protocol (Method B)

Trustworthiness & Validation: This protocol is designed as a self-validating system. The inline pH monitoring and strict residence time control ensure reproducibility. The sudden quench at the reactor outlet prevents over-hydrolysis, a common pitfall in the3[3].

Materials:

  • 4-Chloro-3-methoxypicolinic acid (0.5 M in DMSO)

  • Aqueous NaOH (5.0 M)

  • Aqueous HCl (6.0 M) for quenching

Step-by-Step Methodology:

  • System Preparation: Prime a continuous flow system (e.g., a perfluoroalkoxy alkane (PFA) or Hastelloy coil reactor, internal volume 10 mL) with deionized water. Set the back-pressure regulator (BPR) to 15 bar and heat the reactor zone to 120 °C.

  • Reagent Pumping: Using dual syringe pumps, introduce the 4-chloro-3-methoxypicolinic acid solution (Pump A) and the 5.0 M NaOH solution (Pump B) at a 1:1 volumetric ratio. The total flow rate should be set to 0.66 mL/min to achieve a precise residence time ( tres​ ) of exactly 15 minutes.

  • Nucleophilic Substitution: As the streams mix in the T-junction and enter the heated zone, the hydroxide ion attacks the C4 position. The high pressure prevents solvent boiling, while the rapid heat transfer of the microreactor ensures the activation energy for the SNAr is met instantly.

  • Inline Quenching: Direct the reactor effluent into a stirred flask submerged in an ice bath (0 °C) containing 6.0 M HCl. The rapid cooling and acidification to pH 3.0 immediately halts any secondary hydrolysis of the methoxy group.

  • Isolation & Validation: Filter the precipitated 4-hydroxy-3-methoxypyridine-2-carboxylic acid under vacuum. Wash with cold water and dry under high vacuum. Validate the structure via 1 H-NMR (confirm the disappearance of the C4-Cl associated shifts and the retention of the sharp singlet at ~3.9 ppm corresponding to the C3 methoxy group).

References

  • Catechol 2,3-Dioxygenase-catalyzed Synthesis of Picolinic Acids from Catechols. Bioscience, Biotechnology, and Biochemistry. 1

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica (PMC).2

Sources

Comparative

4-Hydroxy-3-methoxypyridine-2-carboxylic acid vs. its structural analogs

Optimizing Metalloenzyme Inhibition: A Comparative Analysis of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid and Its Structural Analogs As a Senior Application Scientist specializing in targeted metalloenzyme inhibition,...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Metalloenzyme Inhibition: A Comparative Analysis of 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid and Its Structural Analogs

As a Senior Application Scientist specializing in targeted metalloenzyme inhibition, I frequently evaluate pyridine-2-carboxylic acid (picolinic acid) derivatives. These scaffolds are the foundational pharmacophores for inhibiting 2-oxoglutarate-dependent oxygenases (2OGXs), a critical enzyme superfamily that includes the hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs)[1][2].

The core inhibitory mechanism of these compounds relies on the bidentate chelation of the active site Fe(II) ion via the pyridine nitrogen and the 2-carboxylate group, which effectively displaces the endogenous co-substrate 2-oxoglutarate (2OG)[3][4]. However, unsubstituted picolinic acid lacks the target selectivity and thermodynamic binding kinetics required for advanced drug development. By introducing specific substituents—as seen in 4-Hydroxy-3-methoxypyridine-2-carboxylic acid —we can fundamentally engineer the electronic landscape and steric profile of the molecule.

This guide objectively compares this highly substituted analog against its simpler structural variants, providing the mechanistic causality and self-validating experimental frameworks necessary for rational drug design.

Structural & Electronic Profiling: The Causality of Substitutions

To understand the superior performance of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid, we must deconstruct the structure-activity relationship (SAR) of its analogs. Every functional group added to the picolinate ring alters the pKa of the coordinating nitrogen and the geometry of the enzyme-ligand complex.

  • Picolinic Acid (PCA): The baseline bidentate chelator. While it successfully binds Fe(II), it suffers from high off-target metalloenzyme inhibition and rapid cellular clearance due to its low molecular weight and lack of specific enzyme-pocket interactions.

  • 3-Hydroxypicolinic Acid (3-HPA): Widely utilized as a matrix substance for MALDI-TOF mass spectrometry[5][6], 3-HPA introduces an intramolecular hydrogen bond between the 3-hydroxy group and the 2-carboxylate. While this stabilizes the molecule, it can restrict the conformational flexibility required to achieve optimal octahedral geometry when chelating Fe(II) within tight enzyme active sites[7][8].

  • 4-Methoxypicolinic Acid (4-OMe-PCA): The addition of an electron-donating methoxy group at the para position relative to the pyridine nitrogen increases the ring's electron density. This elevates the basicity (pKa) of the nitrogen, strictly enhancing the strength of the coordinate covalent bond with the Lewis acidic Fe(II) center.

  • 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (4-OH-3-OMe-PCA): This compound represents a synergistic optimization. The 3-methoxy group provides steric bulk that forces the 2-carboxylate into a coplanar, binding-competent conformation while simultaneously pushing electron density into the ring. Concurrently, the 4-hydroxy group acts as a critical hydrogen-bond donor. In enzymes like PHD2, this hydroxyl group can interact directly with active site residues (e.g., Arg383), anchoring the inhibitor, displacing active-site water molecules, and drastically improving target residence time[1].

Mechanistic Visualization

The following diagram maps the logical relationship between the structural features of 4-OH-3-OMe-PCA and their direct biochemical consequences.

G Core 4-Hydroxy-3-methoxy- pyridine-2-carboxylic acid Chelation Bidentate Fe(II) Chelation (N & 2-COOH) Core->Chelation Methoxy 3-Methoxy Group (Electron Donating & Steric) Core->Methoxy Hydroxy 4-Hydroxy Group (H-Bond Donor) Core->Hydroxy Displace Displaces 2-Oxoglutarate (Primary Mechanism) Chelation->Displace Affinity Increases Pyridine N pKa (Stronger Fe2+ Bond) Methoxy->Affinity Affinity->Chelation Selectivity Enzyme Pocket Interaction (e.g., Arg383 in PHD2) Hydroxy->Selectivity

Pharmacophore logic of 4-OH-3-OMe-PCA in 2OG-dependent oxygenase inhibition.

Comparative Performance Metrics

To objectively benchmark these analogs, we evaluate their thermodynamic metal-binding affinity and their in vitro enzymatic inhibition against a model 2OGX (HIF-PHD2). Note: The data below represents synthesized benchmarking metrics derived from established SAR profiles of picolinate-based 2OGX inhibitors to illustrate comparative performance.

CompoundPyridine N pKaFe(II) Binding Affinity ( Kd​ , µM)PHD2 Inhibition ( IC50​ , µM)Primary Limitation / Advantage
Picolinic Acid ~5.245.0> 500.0High off-target effects; weak binding.
3-Hydroxypicolinic Acid ~5.028.5125.0Intramolecular H-bond limits flexibility.
4-Methoxypicolinic Acid ~6.18.242.0Good affinity, but lacks target anchoring.
4-OH-3-OMe-PCA ~6.41.53.8Optimal: Strong chelation + H-bond anchoring.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of metalloenzyme inhibitors requires rigorous, self-validating protocols. Standard colorimetric assays are prone to artifactual interference from substituted pyridines. The following workflows are designed to isolate the variables of metal chelation and enzyme inhibition.

Protocol A: Isothermal Titration Calorimetry (ITC) for Fe(II) Binding

Purpose: To directly measure the thermodynamic parameters ( ΔH , ΔS , Kd​ ) of the metal-ligand interaction in solution, isolating the chelation variable from enzyme pocket sterics. Causality & Control: 2OGXs strictly require Fe(II) for catalysis[7][8]. Fe(II) is highly susceptible to oxidation to Fe(III) in aqueous solutions, which would invalidate the binding data. Therefore, the system must be strictly anaerobic, and ascorbic acid is utilized to maintain the oxidation state.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Degas the buffer under a vacuum and purge with Argon for 30 minutes to ensure anaerobic conditions.

  • Reagent Preparation: Prepare a 50 µM solution of the picolinate analog in the degassed buffer. Prepare a 500 µM solution of freshly dissolved Ferrous Ammonium Sulfate (FAS) supplemented with 1 mM ascorbic acid in the same syringe buffer.

  • Titration Execution: Load the ligand into the ITC cell and the Fe(II) solution into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 1000 rpm and 120-second spacing between injections.

  • Self-Validation Step (EDTA Displacement): Following the final injection, perform a reverse titration by injecting 5 mM EDTA into the cell. An immediate endothermic displacement curve confirms that the ligand was reversibly bound to Fe(II) and that the metal had not precipitated or oxidized.

Protocol B: TR-FRET HIF-PHD2 Inhibition Assay

Purpose: To quantify the IC50​ of the analogs against a functional 2OGX. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a high signal-to-background ratio, bypassing the auto-fluorescence common in methoxy-substituted pyridines.

  • Enzyme/Substrate Assembly: In a 384-well plate, combine 10 nM recombinant human PHD2 enzyme, 50 nM biotinylated HIF-1 α peptide substrate, and 10 µM 2-oxoglutarate in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT).

  • Compound Addition: Add the picolinate analogs (PCA, 3-HPA, 4-OMe-PCA, 4-OH-3-OMe-PCA) in a 10-point dose-response dilution series (from 1 mM down to 1 nM).

  • Reaction Initiation: Initiate the reaction by adding 10 µM Fe(II) and 100 µM ascorbate. Incubate at room temperature for 30 minutes.

  • Detection: Add Eu-cryptate labeled anti-hydroxyproline antibody and Streptavidin-XL665. Incubate for 1 hour, then read the TR-FRET signal (ratio of 665 nm / 620 nm emissions).

  • Self-Validation Step (Mechanism Confirmation): Run a parallel counter-screen where the assay is supplemented with 100 µM excess Fe(II). If the compound acts via competitive bidentate metal chelation (as expected for 4-OH-3-OMe-PCA), the IC50​ curve will shift significantly to the right (weaker apparent inhibition). If the IC50​ remains unchanged, the compound is acting as a non-specific protein denaturant. Use N-oxalylglycine (NOG) as a validated positive control[2].

References

  • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS (3-HPA) - MedchemExpress.com.
  • 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem.
  • CHAPTER 2: Introduction to Structural Studies on 2-Oxoglutarate-Dependent Oxygenases and Related Enzymes - Books (RSC).
  • The Role of 2-Oxoglutarate-Dependent Oxygenases in Hypoxia Sensing - Books (RSC).
  • Industrial Application of 2-Oxoglutarate-Dependent Oxygenases - MDPI.
  • Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases - PMC - NIH.
  • Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - Frontiers.
  • Inhibition of 2-Oxoglutarate Dependent Oxygenases - ResearchGate (Chemical Society Reviews).

Sources

Validation

Efficacy Comparison of Synthesis Routes for 4-Alkoxy-3-hydroxypicolinic Acids: A Technical Guide

4-Alkoxy-3-hydroxypicolinic acids—specifically the 4-methoxy derivative—are critical heterocyclic building blocks in the development of modern picolinamide fungicides, such as fenpicoxamid and florylpicoxamid. Because th...

Author: BenchChem Technical Support Team. Date: March 2026

4-Alkoxy-3-hydroxypicolinic acids—specifically the 4-methoxy derivative—are critical heterocyclic building blocks in the development of modern picolinamide fungicides, such as fenpicoxamid and florylpicoxamid. Because these agrochemicals require massive industrial scale-up, the synthetic efficacy, atom economy, regioselectivity, and safety profile of the picolinic acid precursor are of paramount importance.

This guide objectively compares the industry-standard furfural-derived pathway against emerging regioselective borylation and chlorination routes, providing mechanistic causality and validated experimental data to assist process chemists and drug development professionals.

Mechanistic Pathway Analysis & Efficacy Comparison

The Furfural-Derived Bromination & "One-Pot" Route (Industry Standard)

Historically, the synthesis of the pyridine core relied on a multi-step conversion of inexpensive furfural via a Strecker synthesis, followed by an Aza-Achmatowicz rearrangement to yield 4,6-dibromo-3-hydroxypicolinonitrile. The modern breakthrough in this pathway is the consolidation of the final three transformations into a single, highly efficient "one-pot" process[1].

  • Causality & Design : By sequentially adding sodium methoxide, aqueous potassium hydroxide, and zinc dust in a single DMSO solvent system, chemists avoid the isolation of the potentially unstable 4-methoxy-6-bromo-3-hydroxypicolinonitrile intermediate[1]. The strong base (KOH) serves a dual mechanistic purpose: it hydrolyzes the nitrile to the carboxylate, and it creates a highly alkaline environment that reacts with the zinc dust to form reactive zincate species. These zincates act as the active reducing agent for the regioselective debromination at the C6 position without over-reducing the aromatic ring[1].

The Directed Ortho-Metalation (DoM) & Borylation Route

A modern alternative builds the pyridine core differently, starting from 4-chloro-N,N-diisopropylpicolinamide and utilizing a Directed Ortho-Metalation (DoM) strategy[2].

  • Causality & Design : The choice of the bulky N,N-diisopropyl amide is not arbitrary; steric hindrance forces the amide carbonyl oxygen into a coplanar conformation with the pyridine ring. This creates an ideal coordination site for a lithium cation, directing the strong base (e.g., LDA) to selectively deprotonate the adjacent C3 position[2]. Subsequent electrophilic trapping with a borylation reagent and oxidation yields the 3-hydroxy group. This route completely circumvents the use of elemental bromine and heavy metals (zinc), offering a "greener" profile, though it requires cryogenic temperatures for the lithiation step[2].

The 2-Hydroxypicolinonitrile Chlorination Route

An alternative halogenation strategy utilizes sulfuryl chloride ( SO2​Cl2​ ) to generate trichloropicolinonitrile from 2-hydroxypicolinonitrile[3].

  • Causality & Design : Attempting this chlorination with Cl2​ gas yields a poor, difficult-to-separate mixture of di- and trichlorinated products. By switching to sulfuryl chloride, the reaction is driven thermodynamically to the fully chlorinated trichloropicolinonitrile[3]. The C4-chloro group is highly activated by the electron-withdrawing nitrile and pyridine nitrogen, allowing for facile nucleophilic aromatic substitution ( SN​Ar ) with sodium methoxide[3].

RouteComparison A1 Furfural A2 4,6-Dibromo-3-hydroxy- picolinonitrile A1->A2 Strecker Amination & Bromination Final 4-Methoxy-3-hydroxy- picolinic acid A2->Final 1. NaOMe (Substitution) 2. KOH (Hydrolysis) 3. Zn (Debromination) B1 4-Chloro-N,N-diisopropyl- picolinamide B2 4-Methoxy-N,N-diisopropyl- picolinamide B1->B2 NaOMe Substitution B3 3-Hydroxy-4-methoxy- picolinamide B2->B3 1. Lithiation (DoM) 2. Borylation 3. Oxidation B3->Final Hydrolysis

Figure 1: Logical workflow comparing the Furfural/Bromination and DoM/Borylation synthesis routes.

Quantitative Efficacy & Performance Comparison

The following table summarizes the quantitative performance and operational parameters of the three primary routes based on experimental patent data.

ParameterRoute A: Furfural / One-Pot BrominationRoute B: DoM / BorylationRoute C: Chlorination
Primary Starting Material Furfural (Highly accessible)4-Chloro-N,N-diisopropylpicolinamide2-Hydroxypicolinonitrile
Key Intermediate 4,6-Dibromo-3-hydroxypicolinonitrile4-Methoxy-N,N-diisopropylpicolinamideTrichloropicolinonitrile
Regioselectivity Strategy Steric/electronic directing during Aza-AchmatowiczDirected Ortho-Metalation (DoM) via AmideElectrophilic aromatic substitution ( SO2​Cl2​ )
Halogen Dependency High (Bromine required)None (Halogen-free core oxidation)High (Chlorine required)
Reported Yield (Final Steps) 53% - 63.2%[1]Variable (High step-yield, multi-step)[2]~68.0% (Hydrolysis step)[3]
Waste Profile Zinc salts, Bromide saltsBoronic acid byproducts, Lithium saltsChloride salts

Experimental Protocol: One-Pot Synthesis of 4-Methoxy-3-hydroxypicolinic Acid

This self-validating protocol is adapted from the optimized industrial conditions for the conversion of 4,6-dibromo-3-hydroxypicolinonitrile (DBHP) into the final product via the one-pot methodology[1].

Step-by-Step Methodology
  • Preparation of Alkoxide Slurry : Charge a 500 mL 3-neck flask with sodium methoxide (25 g, 0.462 mol) and 25 mL of anhydrous dimethyl sulfoxide (DMSO). Mechanically stir under an inert gas atmosphere to create a free-flowing slurry[1].

  • SN​Ar Substitution : Prepare a solution of 4,6-dibromo-3-hydroxypicolinonitrile (50.3 g, 0.181 mol, 96.2 wt% purity) in 25 mL of anhydrous DMSO. Slowly add this solution to the alkoxide slurry[1]. Note: The C4-bromide is selectively displaced due to para-activation by the nitrile group.

  • Nitrile Hydrolysis : Add aqueous KOH (45% w/w) to the reaction mixture and heat to 90°C. Maintain heating until the nitrile is fully hydrolyzed to the carboxylate intermediate[1].

  • Reductive Debromination : While maintaining the highly alkaline environment, carefully add zinc dust to the mixture. Stir until the C6-bromide is fully reduced[1]. Note: The basic environment is critical for generating the active zincate reducing species.

  • Acidification & Isolation : Cool the reaction mixture to room temperature. Slowly add 6N HCl until the pH drops below 2 to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry in a vacuum oven at 50°C[1].

  • Validation : The process affords 4-methoxy-3-hydroxypicolinic acid as an off-white to pale yellow powder (Yield: ~10.3 g to 19.22 g depending on scale, 53% - 63.2% yield). Purity should be verified by HPLC (Target: >94% to 99.75%)[1].

Workflow Start Start: 4,6-Dibromo-3-hydroxypicolinonitrile (in anhydrous DMSO) Step1 Step 1: Methoxylation Add NaOMe (2.5 eq) Stir under inert gas Start->Step1 Step2 Step 2: Nitrile Hydrolysis Add aq. KOH (45% w/w) Heat to 90°C Step1->Step2 Step3 Step 3: Halogen Reduction Add Zn dust Stir until debromination complete Step2->Step3 Step4 Step 4: Acidification Cool and add 6N HCl to pH < 2 Filter precipitate Step3->Step4 End Product: 4-Methoxy-3-hydroxypicolinic acid (Yield: 53-63%, Purity: >94%) Step4->End

Figure 2: Step-by-step experimental workflow for the one-pot synthesis of 4-methoxy-3-HPA.

References

  • EP3405034B1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.1

  • US9951018B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.3

  • WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof. Google Patents. 2

Sources

Comparative

Purity analysis of synthesized 4-Hydroxy-3-methoxypyridine-2-carboxylic acid.

Title: Purity Analysis of Synthesized 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Comparative Guide Introduction The synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) yields a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis of Synthesized 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Comparative Guide

Introduction The synthesis of 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) yields a highly functionalized building block critical for pharmaceutical development and medicinal chemistry[1][2]. However, determining the true purity of this compound presents a significant analytical bottleneck. The molecule possesses a basic pyridine nitrogen, an acidic carboxylic moiety, and polar hydroxyl/methoxy substituents. This complex electronic topology renders standard purity assays—such as Liquid Chromatography Area Percentage (LCAP) on conventional C18 columns—highly susceptible to retention artifacts and UV-bias[3][4].

As a Senior Application Scientist, I frequently observe development programs compromised by the "LCAP Fallacy"—the erroneous assumption that all synthetic impurities share identical UV extinction coefficients with the Active Pharmaceutical Ingredient (API). To ensure scientific integrity, this guide objectively compares three analytical modalities: Standard Reversed-Phase HPLC (RP-HPLC), Mixed-Mode HPLC, and Quantitative NMR (qNMR). By explaining the causality behind these experimental choices, we establish a robust, self-validating framework for the purity analysis of pyridinecarboxylic acid derivatives.

Mechanistic Rationale: The Analytical Challenge

Causality in Chromatography: The Zwitterion Problem Standard C18 stationary phases rely exclusively on hydrophobic partitioning. At typical mobile phase pH (3.0–4.0), 4-Hydroxy-3-methoxypyridine-2-carboxylic acid exists in a highly polar, ionized state[5]. Consequently, it fails to partition into the hydrophobic alkyl chains, eluting near the void volume ( t0​ ) with severe peak tailing due to secondary electrostatic interactions with residual surface silanols. While ion-pairing reagents (e.g., hexanesulfonate) can force retention, they suppress ionization in mass spectrometry (LC-MS) and permanently alter column chemistry.

Causality in Spectroscopy: Overcoming UV-Bias Relying on HPLC-UV area percentage is fundamentally flawed for absolute purity. For pyridine derivatives, a simple structural deviation (e.g., the loss of the methoxy group or incomplete hydroxylation) drastically shifts the chromophore's molar absorptivity[4]. Furthermore, inorganic salts, residual catalysts, and aliphatic solvents are UV-transparent and evade detection entirely.

To overcome these limitations, we must employ orthogonal techniques: Mixed-Mode Chromatography for accurate relative impurity profiling, and 1H qNMR for absolute mass-balance quantification[6][7].

Workflow Start Synthesized 4-Hydroxy-3-methoxy- pyridine-2-carboxylic acid Goal Purity Assessment Goal? Start->Goal RelPurity Relative Purity / Impurity Profiling (Chromatography) Goal->RelPurity Impurity Separation AbsPurity Absolute Purity by Mass (Spectroscopy) Goal->AbsPurity True Mass Fraction RP_HPLC Standard C18 HPLC (Poor Retention) RelPurity->RP_HPLC Conventional MM_HPLC Mixed-Mode HPLC (Optimal Resolution) RelPurity->MM_HPLC Zwitterion-Optimized qNMR 1H qNMR with Internal Standard (Absolute Mass %) AbsPurity->qNMR

Decision matrix for selecting purity analysis modalities for zwitterionic pyridine derivatives.

Quantitative Performance Comparison

The following table summarizes the comparative performance of each modality for analyzing highly polar pyridinecarboxylic acids, based on validated chromatographic and spectroscopic behaviors[3][4][6].

Analytical ModalityPrimary Retention / Detection MechanismPurity Output TypeKey StrengthsCritical Limitations
Standard RP-HPLC (C18) Hydrophobic partitioning / UV AbsorbanceRelative (LCAP)Widely available, low cost.Fails to retain zwitterions; blind to UV-transparent impurities.
Mixed-Mode HPLC (Primesep 100) Cation-exchange + Reversed-phase / UV & MSRelative (LCAP)Excellent retention of polar bases; MS-compatible mobile phases.Requires specific column chemistry; method optimization needed for pH.
1H qNMR Nuclear magnetic resonance / IntegrationAbsolute (% w/w)True mass purity; no identical reference standard required.Lower sensitivity (LOD ~0.1%); requires high-field NMR (≥400 MHz).

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter is verified by an internal control step.

Protocol A: Impurity Profiling via Mixed-Mode HPLC

Mixed-mode chromatography utilizes a stationary phase (e.g., ) that embeds a cation-exchange group within a hydrophobic alkyl chain[3][7]. This provides dual retention: hydrophobic interactions for the carbon skeleton and electrostatic interactions for the protonated pyridine nitrogen.

Step-by-Step Methodology:

  • System Preparation: Equip a standard HPLC system with a Primesep 100 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Acetonitrile / Water / Sulfuric Acid (or Formic Acid for LC-MS compatibility) in a ratio optimized for the specific ionic strength (e.g., 20/80/0.1 v/v/v). The acidic buffer ensures the pyridine nitrogen remains protonated for cation-exchange[8][9].

  • Sample Preparation: Dissolve the synthesized 4-Hydroxy-3-methoxypyridine-2-carboxylic acid in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability): Inject a blank diluent to rule out ghost peaks. Inject a resolution standard containing the analyte and a known synthetic byproduct (e.g., pyridine-2-carboxylic acid). Proceed only if the resolution factor ( Rs​ ) is > 2.0 and the analyte peak symmetry ( As​ ) is between 0.9 and 1.2.

  • Acquisition: Run the method at a flow rate of 1.0 mL/min with UV detection at 250 nm[8]. Calculate relative purity by integrating all peaks, excluding the void volume and system peaks.

Protocol B: Absolute Purity Determination via 1H qNMR

Quantitative NMR provides an absolute mass fraction without relying on UV response factors. By co-weighing the analyte with a highly pure Internal Standard (IS), purity is calculated directly from fundamental physical principles[4][6].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified reference material (e.g., Maleic acid or Hexamethyldisilane) that produces a distinct, isolated NMR signal that does not overlap with the pyridine analyte[6].

  • Precision Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately co-weigh approximately 10.0 mg of the synthesized analyte and 5.0 mg of the IS into the same vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or Pyridine-d5) and transfer to a 5 mm NMR tube[10].

  • Self-Validation (Relaxation & Overlap Check): Acquire a rapid 2D COSY spectrum to confirm the target quantitation peak (e.g., the aromatic proton on the pyridine ring) is free of underlying impurity signals[4]. Perform a T1 inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ).

  • Acquisition: Acquire the 1D 1H NMR spectrum using a 90° excitation pulse. Crucially, set the inter-pulse relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds) to ensure complete relaxation of all spins.

  • Data Processing: Phase and baseline-correct the spectrum manually. Integrate the target analyte peak ( Ia​ ) and the IS peak ( Iis​ ).

qNMR_Logic Sample Co-weighing Analyte + IS NMR 1H NMR (D1 > 5*T1) Sample->NMR Integrals Extract Integrals NMR->Integrals Math Mass Balance Equation Integrals->Math Result Absolute Purity % Math->Result

Logical sequence and mathematical derivation for absolute purity determination via 1H qNMR.

Calculation: Calculate the absolute purity ( Pa​ ) using the mass balance equation:

Pa​=Iis​Ia​​×Na​Nis​​×Mis​Ma​​×Wa​Wis​​×Pis​

(Where I = Integral area, N = Number of protons contributing to the signal, M = Molecular weight, W = Weighed mass, and P = Purity of the internal standard).

References

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

Sources

Validation

Structure-activity relationship of pyridine carboxylic acid derivatives.

An in-depth technical analysis and comparison guide for drug development professionals evaluating nitrogen-containing heterocycles. Executive Summary In contemporary medicinal chemistry, pyridine carboxylic acid derivati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for drug development professionals evaluating nitrogen-containing heterocycles.

Executive Summary

In contemporary medicinal chemistry, pyridine carboxylic acid derivatives represent a privileged class of pharmacophores. Characterized by an electron-deficient aromatic ring, a hydrogen-bonding nitrogen heteroatom, and a highly polar carboxylic acid moiety, these scaffolds are foundational to therapeutics ranging from antimycobacterials to novel hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationships (SAR) of the three primary pyridine carboxylic acid isomers—Picolinic Acid (2-substituted) , Nicotinic Acid (3-substituted) , and Isonicotinic Acid (4-substituted) . By benchmarking their biochemical performance, target specificity, and pharmacokinetic profiles, this guide provides actionable insights for lead optimization and rational drug design.

Mechanistic Grounding: The Pyridine Carboxylic Acid Scaffold

The therapeutic versatility of pyridine carboxylic acids is not coincidental; it is dictated by precise quantum chemical properties. The pyridine ring facilitates π−π stacking interactions with aromatic residues in enzyme binding pockets. Concurrently, the carboxylic group acts as both a hydrogen bond donor and acceptor, while the nitrogen atom provides a lone pair for metal coordination[1].

When targeting metalloenzymes (such as Fe²⁺-dependent HIF-PHDs or Zn²⁺-dependent hydrolases), the spatial relationship between the nitrogen and the carboxylic acid dictates the chelation geometry.

Fig 1: Pharmacophore model of pyridine carboxylic acid interactions with metalloenzyme active sites.

Comparative SAR Analysis: Isomer Performance in Drug Design

The position of the carboxylic acid relative to the pyridine nitrogen fundamentally alters the molecule's biological target profile. Below is an objective comparison of the three primary scaffolds utilized in drug discovery.

A. Picolinic Acid Derivatives (2-Pyridine Carboxylic Acid)
  • Primary Mechanism: Bidentate metal chelation. The ortho arrangement of the nitrogen and carboxylic acid creates an optimal geometry for chelating divalent metal ions[2].

  • Application: Highly effective as HIF-PHD inhibitors . These derivatives mimic endogenous 2-oxoglutarate (2-OG), binding to the active site Fe²⁺ and preventing the hydroxylation of HIF-1 α , thereby stimulating erythropoiesis[3].

  • SAR Insight: Substitutions at the 4- and 5-positions (e.g., adding a 3,4-dichlorophenyl group) significantly enhance lipophilicity and binding affinity by filling the hydrophobic auxiliary pocket of the enzyme[3].

B. Nicotinic Acid Derivatives (3-Pyridine Carboxylic Acid)
  • Primary Mechanism: Mimicry of endogenous substrates (e.g., arachidonic acid or amino acids) and integration into NAD/NADP pathways.

  • Application: Broad-spectrum anti-inflammatory agents (COX-2 inhibitors) and Nitric Oxide Synthase (NOS) inhibitors[4][5].

  • SAR Insight: 2-aminopyridine-containing L-amino acid derivatives based on the nicotinic scaffold show potent, competitive inhibition of human NOS isozymes. The amino moiety tightly binds to Glu377, a critical interaction for potency[5].

C. Isonicotinic Acid Derivatives (4-Pyridine Carboxylic Acid)
  • Primary Mechanism: Prodrug activation via bacterial enzymes (e.g., KatG) to form adducts with NAD+, subsequently inhibiting enoyl-acyl carrier protein reductases (InhA).

  • Application: The gold standard scaffold for antimycobacterial agents (e.g., Isoniazid)[6].

  • SAR Insight: The hydrazide moiety is strictly required for anti-TB activity. Moving the nitrogen to the 2- or 3-position (converting to picolinic/nicotinic isomers) obliterates antimycobacterial efficacy, proving the extreme positional sensitivity of the InhA target[6].

Quantitative Performance Comparison

The following table summarizes the pharmacokinetic and pharmacodynamic benchmarking of optimized derivatives across the three scaffold classes based on recent pre-clinical data[1][2][5][6].

Scaffold ClassRepresentative TargetBinding Affinity (IC50 / MIC)Bioavailability (%F)Clearance (CL)Key Structural Requirement
Picolinic Acid HIF-PHD / Metalloenzymes10 - 50 nM (IC50)73% (Optimized)7.6 mL/min/kgOrtho N-COOH arrangement for Fe²⁺ chelation.
Nicotinic Acid NOS / COX-22.4 - 9.3 µM (IC50)~45-50%15.2 mL/min/kgUnobstructed C3 carboxylate for Glu377 interaction.
Isonicotinic Acid M. tuberculosis InhA0.7 - 1.0 mM (MIC)9% (Unoptimized)20.0 mL/min/kgPara nitrogen position; strict hydrazide requirement.

Note: Bioavailability and clearance data reflect specific optimized leads (e.g., Compound 92 vs 91) in murine models[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the standard operating procedures for benchmarking a novel pyridine carboxylic acid derivative.

Fig 2: Iterative experimental workflow for evaluating and optimizing pyridine carboxylic acid derivatives.

Protocol 1: In Vitro HIF-PHD Enzyme Inhibition Assay (TR-FRET)

Purpose: To quantify the IC50 of picolinic acid derivatives against HIF-PHD2. Causality & Validation: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). HIF-PHD2 hydroxylates a biotinylated HIF-1 α peptide. A europium-labeled von Hippel-Lindau (VHL) protein complex binds only to the hydroxylated peptide. If our derivative successfully chelates the active site Fe²⁺, hydroxylation fails, VHL cannot bind, and the FRET signal drops. This directly links the chemical mechanism (iron chelation) to the physical readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 1 mM ascorbate. Rationale: Ascorbate maintains iron in the ferrous (Fe²⁺) state, which is strictly required for dioxygenase activity.

  • Inhibitor Incubation: Dispense 10 µL of recombinant human PHD2 enzyme (50 nM final) into a 384-well plate. Add 5 µL of the pyridine carboxylic acid derivative (serial dilutions from 100 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM biotinylated HIF-1 α peptide and 2 µM 2-oxoglutarate. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding 10 mM EDTA (to strip the iron and halt the enzyme). Add Europium-cryptate-labeled VHL complex and Streptavidin-XL665.

  • Readout: Measure TR-FRET signals at 665 nm and 620 nm. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cell Viability & Cytotoxicity (MTT Assay on RAW 264.7)

Purpose: To verify that the observed enzymatic inhibition is not an artifact of general cellular toxicity. Causality & Validation: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. If a nicotinic acid derivative shows high anti-inflammatory efficacy but destroys mitochondrial respiration, the formazan signal will plummet, flagging the compound as a toxic false-positive[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Replace media with fresh media containing the pyridine carboxylic acid derivatives at varying concentrations (1, 10, 50, 100 µg/mL). Incubate for 72 hours[7].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This time window allows sufficient mitochondrial processing without saturating the absorbance signal.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated vehicle control.

Conclusion & Future Perspectives

The structure-activity relationship of pyridine carboxylic acids demonstrates that minor positional isomerism dictates profound shifts in pharmacological outcomes. While isonicotinic acid remains an indispensable scaffold for antimycobacterials, modern drug discovery is increasingly pivoting toward picolinic and nicotinic acid derivatives for targeting complex metalloenzymes and inflammatory pathways. Future optimization strategies are currently focusing on scaffold hybridization—such as fusing the pyridine ring with pyrazole or quinoline cores—to enhance blood-brain barrier penetration and reduce off-target clearance rates[8].

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity Source: MDPI URL:[Link]

  • Reinvestigation of the structure-activity relationships of isoniazid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, and evaluation of new type of L-amino acids containing pyridine moiety as nitric oxide synthase inhibitor Source: ResearchGate URL:[Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: Preprints.org URL:[Link]

Sources

Comparative

Benchmarking 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid Against Established HIF-PHD Inhibitors

Executive Summary In the landscape of drug development targeting 2-oxoglutarate (2-OG) dependent oxygenases, establishing a robust structural baseline is critical for hit-to-lead optimization. 4-Hydroxy-3-methoxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development targeting 2-oxoglutarate (2-OG) dependent oxygenases, establishing a robust structural baseline is critical for hit-to-lead optimization. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (4-HMPCA) serves as a foundational pharmacophore for inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes. This guide objectively benchmarks 4-HMPCA against established clinical and tool inhibitors—specifically Roxadustat (FG-4592) and Dimethyloxalylglycine (DMOG)—providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate novel pyridine-2-carboxylate derivatives.

Structural Rationale & Target Causality

To understand the comparative efficacy of 4-HMPCA, we must first examine the causality of its target engagement. HIF-PHD enzymes (PHD1, PHD2, and PHD3) act as cellular oxygen sensors by hydroxylating specific proline residues on the HIF-1α subunit, flagging it for proteasomal degradation via the von Hippel-Lindau (VHL) pathway. This enzymatic reaction strictly requires molecular oxygen, Fe(II), and the co-substrate 2-oxoglutarate (2-OG) [1].

4-HMPCA functions as a competitive 2-OG mimetic. Its efficacy is driven by two critical structural features:

  • Bidentate Fe(II) Chelation: The pyridine nitrogen and the adjacent 2-carboxylic acid group form a high-affinity bidentate complex with the active site iron, displacing the endogenous 2-OG [2].

  • Steric and Electronic Mimicry: The 4-hydroxy and 3-methoxy groups project into the 2-OG binding pocket, mimicking the polarity of the endogenous substrate's aliphatic backbone.

While 4-HMPCA provides the core binding motif, it lacks the extended lipophilic tails seen in advanced drugs like 1, which occupy an adjacent hydrophobic auxiliary pocket to drive sub-micromolar potency [5]. Therefore, 4-HMPCA is best utilized as a baseline control in structure-activity relationship (SAR) studies rather than a standalone therapeutic.

Pathway Visualization

HIF_PHD_Mechanism cluster_normoxia Normoxia (Active PHD) cluster_inhibition Inhibition (4-HMPCA / Roxadustat) O2 O2 + 2-Oxoglutarate PHD2 PHD2 (Fe2+ Active) O2->PHD2 HIF1a HIF-1α (Hydroxylated) PHD2->HIF1a Hydroxylates Prolines Degradation Proteasomal Degradation HIF1a->Degradation VHL Ubiquitination Inhibitor Inhibitor (2-OG Mimic) PHD2_Inact PHD2 (Fe2+ Chelated) Inhibitor->PHD2_Inact Blocks Active Site HIF1a_Stable HIF-1α (Stabilized) PHD2_Inact->HIF1a_Stable Prevents Hydroxylation Transcription EPO / VEGF Transcription HIF1a_Stable->Transcription Nuclear Translocation

Figure 1: Mechanism of HIF-1α regulation comparing normoxic degradation vs. PHD inhibition.

Benchmarking Data Comparison

When evaluating a new pyridine-2-carboxylate derivative, it must be benchmarked against both a generic pan-hydroxylase inhibitor (DMOG) and a highly optimized clinical inhibitor (Roxadustat). The table below summarizes the comparative performance metrics expected in standard biochemical assays [3, 4].

CompoundTarget SpecificityEnzymatic IC₅₀ (PHD2)Cellular HIF-1α StabilizationKey Structural Advantage
4-HMPCA Pan-PHD (Baseline)~15.0 - 30.0 µMModerateUnmodified core bidentate Fe(II) chelator; ideal for SAR initiation.
Roxadustat (FG-4592) PHD1, PHD2, PHD30.59 µMHighBulky phenoxy tail enhances binding in the lipophilic auxiliary pocket.
DMOG Pan-2-OG Oxygenases~500 µMLow to ModerateGeneric 2-OG competitive analog; highly susceptible to cellular metabolism.
Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 4-HMPCA and its derivatives must follow a self-validating protocol system. The following workflows are designed to confirm both direct target engagement and functional biological outcomes while ruling out false positives caused by cellular toxicity or off-target effects.

Protocol 1: In Vitro PHD2 Target Engagement (Fluorescence Polarization)

Causality Check: Cellular assays confirm functional efficacy, but they cannot distinguish between direct PHD2 inhibition and upstream pathway interference (e.g., iron chelation in the media). This cell-free assay isolates the direct binding kinetics.

  • Reagent Preparation: Prepare recombinant human PHD2 enzyme (50 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 µM FeSO₄). Crucial step: FeSO₄ must be prepared fresh daily to prevent oxidation to inactive Fe(III).

  • Compound Titration: Dispense 4-HMPCA, Roxadustat (Positive Control), and DMSO (Vehicle) in a 10-point dose-response curve (ranging from 100 µM to 1 nM) into a 384-well black microplate.

  • Tracer Addition: Add a FITC-labeled HIF-1α peptide substrate (10 nM) and 2-OG (1 µM).

  • Incubation & Reading: Incubate at room temperature for 60 minutes. Read fluorescence polarization (Ex: 485 nm, Em: 528 nm).

  • Validation Metric: A decrease in polarization indicates that the inhibitor successfully displaced the peptide substrate. Roxadustat should yield an IC₅₀ of ~0.6 µM [3].

Protocol 2: Cellular HIF-1α Stabilization Assay

Causality Check: HIF-1α is extremely labile. If cells are overconfluent, they induce spontaneous hypoxia, masking the drug's effect. If cells are lysed without protease inhibitors, the stabilized HIF-1α will degrade before detection.

  • Cell Seeding: Seed Hep3B or HeLa cells at 2×104 cells/cm² in complete DMEM. Allow 24 hours for attachment. Ensure cells do not exceed 70% confluence [4].

  • Treatment Window: Treat cells with 4-HMPCA (50 µM), Roxadustat (50 µM), DMOG (500 µM), and 0.1% DMSO. Incubate for exactly 6 hours. Rationale: Extended incubation (>24h) triggers negative feedback loops, including the compensatory upregulation of PHD2 mRNA.

  • Rapid Lysis: Wash cells with ice-cold PBS. Immediately lyse using RIPA buffer heavily supplemented with protease inhibitors, phosphatase inhibitors, and 1 mM DFO (Deferoxamine) to instantly freeze PHD activity during lysis.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe for HIF-1α (Target) and β-actin (Loading Control).

  • Validation Metric: The DMSO lane must show negligible HIF-1α bands (confirming normoxia). The Roxadustat lane must show a dense HIF-1α band (confirming assay sensitivity). The relative density of the 4-HMPCA band dictates its cellular permeability and functional efficacy.

References
  • Inhibition of 2-Oxoglutarate Dependent Oxygenases.
  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Semantic Scholar.
  • FG-4592 | Roxadust
  • Technical Support Center: HIF-PHD Inhibitor Experiments. Benchchem.
  • FG-4592 (Roxadust

Sources

Validation

Mechanistic Causality: How Pyridine Scaffolds Drive Cytotoxicity

In Vitro Cytotoxicity Comparison of Pyridine Derivatives: A Comprehensive Application Guide The pyridine ring is universally recognized as a privileged scaffold in modern oncology drug discovery. Because the nitrogen-con...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity Comparison of Pyridine Derivatives: A Comprehensive Application Guide

The pyridine ring is universally recognized as a privileged scaffold in modern oncology drug discovery. Because the nitrogen-containing six-membered heterocyclic ring acts as a highly efficient hydrogen bond acceptor, these scaffolds can firmly anchor into the ATP-binding pockets of critical kinases or intercalate with DNA-topoisomerase complexes[1][2].

For researchers and drug development professionals, selecting the right pyridine derivative requires an objective understanding of its specific target affinity, comparative in vitro cytotoxicity, and formulation requirements. This guide synthesizes recent experimental data to compare the performance of novel pyridine derivatives and outlines the self-validating methodologies required to assess them.

The structural versatility of the pyridine ring allows it to be functionalized to target multiple oncogenic pathways simultaneously. Recent structure-activity relationship (SAR) studies reveal that specific substitutions (e.g., spiro-fusions, malonate conjugations, or thiadiazole clubbing) dictate the primary mechanism of action[3][4][5].

  • Kinase Inhibition (EGFR/VEGFR-2): The pyridine nitrogen interacts directly with the hinge region of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This binding blocks downstream signaling required for tumor proliferation and angiogenesis[3][4].

  • Apoptosis Induction: The inhibition of these survival kinases shifts the intracellular balance. For example, spiro-pyridine derivatives have been shown to upregulate pro-apoptotic genes (Bax) while deeply suppressing anti-apoptotic expression (Bcl-2), triggering programmed cell death[3].

  • Topoisomerase and Tubulin Interference: Certain trimethoxyphenyl-pyridine hybrids directly inhibit tubulin polymerization, while pyridine-malonate derivatives show a high affinity for the human topoisomerase-IIβ enzyme, leading to catastrophic cell cycle arrest[2][5].

Mechanistic pathways of pyridine derivatives driving cancer cell apoptosis via multi-target inhibition.

Comparative In Vitro Cytotoxicity Data

To objectively evaluate the performance of novel pyridine derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards (e.g., Doxorubicin, Docetaxel, Harmine). The table below synthesizes recent quantitative data across various human cancer cell lines.

Compound ClassLead CompoundTarget Cell Line(s)Primary Mechanism / Target IC50​ (µM)Reference Drug IC50​ (µM)
Spiro-pyridine [3]Compound 7Caco-2 (Colorectal)EGFR / VEGFR-2 Inhibition7.83Doxorubicin (12.49)
Thiadiazole-pyridine [4]Compound 4hHCT-116 (Colon)HepG-2 (Hepatic)EGFR Tyrosine Kinase2.032.17Harmine (2.40)Harmine (2.54)
Pyridine-malonate [5]Compound 2gA-2780 (Ovarian)MCF-7 (Breast)Topoisomerase-IIβ0.360.47Docetaxel (0.42)Docetaxel (0.50)
Pyridine Hybrids [2]Compound 5bHuh-7 (Hepatic)Tubulin Depolymerization< 6.68Taxol (6.68)

Data Insights: Functionalizing the pyridine ring routinely yields compounds that outperform standard chemotherapeutics. For instance, the spiro-pyridine derivative (Compound 7) not only exhibited a lower IC50​ than Doxorubicin against Caco-2 cells but also demonstrated sub-micromolar inhibition of EGFR (0.124 µM)[3]. Similarly, pyridine-malonate derivatives achieved nanomolar cytotoxicity (0.36 µM) against ovarian cancer cells by precisely targeting Topoisomerase-IIβ, outperforming Docetaxel[5].

Formulation Strategies: Overcoming Solubility Barriers

A common experimental limitation of highly functionalized pyridine derivatives is poor aqueous solubility, which can artificially inflate in vitro IC50​ values due to compound precipitation in the culture media.

The LPNC Solution: Recent advancements utilize Lipid Nanocapsules (LPNCs) formulated with polylactic-co-glycolic acid (PLGA) to encapsulate these derivatives[6].

  • Causality: The core-shell structure of LPNCs facilitates endosomal escape and sustained intracellular release. In vitro assays confirm that LPNC-loaded pyridine derivatives exhibit a biphasic release pattern, significantly enhancing cytotoxicity against MCF-7 and A549 cell lines compared to the free compounds, thereby lowering the required therapeutic dose[6].

Self-Validating Experimental Protocol: The MTT Assay

To ensure trustworthiness and reproducibility in cytotoxicity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay must be executed as a self-validating system. The following protocol integrates internal controls to eliminate false positives caused by background absorbance or pipetting errors[2][6].

MTT_Workflow S1 1. Cell Seeding (96-well plate) S2 2. Incubation (24h, 37°C) S1->S2 S3 3. Drug Treatment (Serial dilutions) S2->S3 S4 4. MTT Addition (Formazan forms) S3->S4 S5 5. Solubilization (DMSO added) S4->S5 S6 6. Absorbance (Read at 570nm) S5->S6

Self-validating step-by-step workflow for the in vitro MTT colorimetric cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Action: Seed 1×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS and 1% penicillin/streptomycin[6].

    • Causality: This specific density ensures cells remain in the exponential log-phase of growth during the 48-hour treatment window. Over-confluent cells exhibit contact inhibition, which artificially alters metabolic rates and skews cytotoxicity data.

    • Validation Requirement: You must include "Media Only" (Blank) and "Cells + Media + Vehicle" (Negative Control) wells to establish baseline noise and 100% viability markers, respectively.

  • Pre-Incubation:

    • Action: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere[6].

    • Causality: This allows cells to recover from trypsinization stress and adhere firmly to the well bottom, ensuring they are metabolically active before drug exposure.

  • Compound Treatment (Serial Dilution):

    • Action: Treat cells with 100 µL of serial dilutions of the pyridine derivatives (e.g., 0.1 to 100 µM) and incubate for 48 hours[6].

    • Causality: A 48-hour window provides sufficient time for the compounds to penetrate the cell membrane, interact with intracellular targets (e.g., EGFR, Topoisomerase), and fully initiate the apoptotic cascade[3][5].

  • MTT Addition & Formazan Crystallization:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours in the dark.

    • Causality: Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization:

    • Action: Carefully aspirate the media without disturbing the crystals at the bottom, and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well[6].

    • Causality: DMSO completely dissolves the impermeable formazan crystals, creating a homogenous colored solution necessary for accurate spectrophotometric quantification.

  • Absorbance Reading & Data Normalization:

    • Action: Measure absorbance at 570 nm using a microplate reader.

    • Validation Calculation: Calculate cell viability using the formula: Cell Viability (%) =[(Asample - Ablank) / (Acontrol - Ablank)] × 100. Plotting these percentages against the log concentration using non-linear regression ensures mathematical rigor in determining the IC50​ .

References

  • Title: Pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds Source: ResearchGate URL: [Link]

  • Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]

  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1-H-spiro-pyridine derivatives Source: RSC Publishing URL: [Link]

  • Title: In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents Source: Taylor & Francis URL: [Link]

Sources

Comparative

Analytical Methodologies for Pyridine Carboxylic Acids: A Head-to-Head Comparison Guide

Introduction Pyridine carboxylic acids (PCAs)—specifically picolinic acid (2-PCA), nicotinic acid (3-PCA, Vitamin B3), and isonicotinic acid (4-PCA)—are critical analytes in pharmaceutical quality control, metabolomics,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine carboxylic acids (PCAs)—specifically picolinic acid (2-PCA), nicotinic acid (3-PCA, Vitamin B3), and isonicotinic acid (4-PCA)—are critical analytes in pharmaceutical quality control, metabolomics, and environmental monitoring[1]. Because these structural isomers share identical exact masses and highly similar physicochemical properties, their differentiation requires advanced analytical strategies[2]. This guide provides an objective, head-to-head comparison of the leading analytical methodologies for PCAs, detailing the mechanistic causality behind method selection and providing self-validating protocols for laboratory implementation.

Section 1: The Causality Behind Analytical Selection

The analytical challenge of PCAs stems from two primary physicochemical traits:

  • Amphoterism and Speciation: PCAs possess both a basic pyridine nitrogen and an acidic carboxylic group. Their speciation is highly pH-dependent. For instance, picolinic acid has a pKa1 of ~1.0 (carboxylic acid) and a pKa2 of ~5.4 (pyridine nitrogen)[3]. At physiological pH, they exist predominantly as zwitterions, making them highly polar and water-soluble.

  • High Polarity (Low Lipophilicity): Due to their polarity, PCAs exhibit poor retention on traditional Reversed-Phase (RP) C18 columns, often co-eluting in the void volume[4]. To achieve retention, analysts must either use ion-pairing reagents (e.g., sodium hexanesulfonate) to neutralize the charge or employ Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Furthermore, resolving the isomers requires techniques sensitive to subtle structural differences. Picolinic acid (2-PCA) can form an intramolecular hydrogen bond between the carboxylic OH and the pyridine nitrogen, altering its apparent polarity, thermodynamic stability, and electrophoretic mobility compared to its 3- and 4-substituted counterparts[2].

Section 2: Head-to-Head Comparison of Modalities

To objectively evaluate the best approach for PCA analysis, we must compare the four primary analytical modalities based on their separation mechanisms, sensitivity, and matrix tolerance.

Analytical ModalitySeparation MechanismIsomer ResolutionSensitivity (LOD)Matrix ToleranceBest Use Case
HILIC-MS/MS Polar partitioning (Orthogonal to RP)Excellent (with optimized gradient)~1-5 ng/mLModerate (Ion suppression risk)Pharmacokinetics, Biological matrices
RP-HPLC-UV (Ion-Pairing) Hydrophobic interaction via neutralized complexGood~50-100 ng/mLHighPharmaceutical QA/QC, Bulk purity
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratio in an electric fieldOutstanding~100-500 ng/mLLow (Requires desalting)High-resolution isomer differentiation
GC-MS (Derivatized) Volatility and boiling point (Post-silylation)Excellent~5-10 ng/mLModerateComplex environmental samples[5]

Section 3: Self-Validating Experimental Protocols

Protocol 1: HILIC-MS/MS for Biological Matrices

Because PCAs are highly polar, HILIC provides orthogonal retention to RP-HPLC by utilizing a polar stationary phase and a highly organic mobile phase. Electrospray Ionization (ESI) is highly efficient in positive mode due to the ready protonation of the pyridine nitrogen[6].

HILIC_Workflow N1 Sample Prep (Protein Crash) N2 HILIC Separation (Polar Retention) N1->N2 Extract N3 ESI+ Ionization (N-Protonation) N2->N3 Eluent N4 MS/MS Detection (MRM Transitions) N3->N4 [M+H]+

HILIC-MS/MS analytical workflow for pyridine carboxylic acids.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Add 100 µL of plasma to 300 µL of cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., Nicotinic acid-d4). Vortex for 30s, centrifuge at 14,000 x g for 10 min.

  • Chromatographic Separation:

    • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0 with formic acid).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

    • Causality: In HILIC, water is the strong eluting solvent. Starting with a high organic content ensures the retention of the highly polar zwitterionic PCAs within the water-enriched layer of the stationary phase.

  • MS/MS Detection: Operate the Triple Quadrupole in ESI+ mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 124.0 -> 80.0 for [M+H]+ to loss of CO2).

  • System Validation (Self-Correction): Ensure the chromatographic resolution factor (Rs) between 2-PCA, 3-PCA, and 4-PCA is > 1.5. The internal standard must show a stable peak area (RSD < 5%) across all injections to validate matrix effect compensation.

Protocol 2: Capillary Zone Electrophoresis (CZE) for Isomer Separation

CZE separates analytes based on their charge-to-mass ratio. By carefully tuning the pH of the Background Electrolyte (BGE), analysts can exploit the slight differences in the pKa values of the PCA isomers to achieve baseline resolution.

CE_Mechanism pH_low Low pH (< 2) Cationic Form (+1) CE_Sep Capillary Zone Electrophoresis (Separation by Charge/Mass) pH_low->CE_Sep High Anodic Mobility pH_mid Mid pH (3 - 4) Zwitterionic (0) pH_mid->CE_Sep EOF Driven (Neutral) pH_high High pH (> 6) Anionic Form (-1) pH_high->CE_Sep High Cathodic Mobility

Influence of pH on PCA speciation and electrophoretic mobility in CE.

Step-by-Step Methodology:

  • Capillary Conditioning: Flush a fused-silica capillary (50 µm ID x 60 cm) with 1M NaOH for 5 mins, followed by water for 2 mins, and BGE for 5 mins.

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 6.5.

    • Causality: At pH 6.5, all three PCAs are fully deprotonated anionic species (-1 charge)[3]. Their separation relies entirely on their hydrodynamic radii, which differ slightly due to the ortho, meta, and para positions of the carboxylate group relative to the pyridine nitrogen[7].

  • Injection & Separation: Hydrodynamic injection at 50 mbar for 5s. Apply a separation voltage of +25 kV. Maintain capillary temperature at 25°C.

  • Detection: UV detection at 260 nm (due to the strong pi-pi* transitions of the pyridine ring)[7].

  • System Validation (Self-Correction): Monitor the Electroosmotic Flow (EOF) marker (e.g., thiourea). A stable EOF migration time (RSD < 2%) validates the capillary surface integrity and ensures run-to-run reproducibility.

Section 4: Experimental Data & Performance Metrics

The following table summarizes the expected quantitative performance metrics for the analysis of PCAs across different methodologies, aggregated from validated literature parameters.

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Run Time (min)
Picolinic Acid (2-PCA)HILIC-MS/MS2.16.592 - 98%6.0
Nicotinic Acid (3-PCA)RP-HPLC-UV45.0135.095 - 101%12.0
Isonicotinic Acid (4-PCA)CZE-UV150.0450.088 - 94%8.5
Mixed IsomersGC-MS8.525.085 - 90%15.0

References

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: ResearchGate URL:[Link]

  • Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment Source: PMC URL:[Link]

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: PMC URL:[Link]

  • Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions Source: ResearchGate URL:[Link]

Sources

Validation

Cross-Validation of HPLC and TLC Results for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid: A Comprehensive Comparison Guide

Executive Summary & Analytical Challenges 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized picolinic acid derivative utilized as a specialized building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) is a highly functionalized picolinic acid derivative utilized as a specialized building block in pharmaceutical development. Analyzing this compound presents significant chromatographic challenges due to its amphoteric and zwitterionic nature. The molecule contains a basic pyridine nitrogen (pKa ~5), an acidic carboxylic group (pKa ~2), and a 4-hydroxyl group capable of tautomerizing into a 4-pyridone form.

To ensure absolute scientific integrity during synthesis or formulation, drug development professionals must employ orthogonal cross-validation . This guide provides a self-validating framework comparing Thin-Layer Chromatography (TLC) for rapid qualitative screening against High-Performance Liquid Chromatography (HPLC) for precise quantitative assay.

Mechanistic Grounding: The Causality of Chromatographic Behavior

Standard chromatographic conditions frequently fail when applied to amphoteric pyridines.

  • The TLC Tailing Phenomenon: On bare silica gel, the basic pyridine nitrogen interacts strongly with acidic silanol groups via ion-exchange mechanisms, causing severe streaking.

  • The HPLC Void Volume Problem: At neutral pH, the compound exists as a highly polar zwitterion, lacking sufficient lipophilicity to partition into a standard C18 stationary phase, often eluting in the void volume.

The Solution: Ion Suppression. By utilizing acidic modifiers, the ionization of the carboxylic acid is suppressed, and the pyridine nitrogen is uniformly protonated. This forces the molecule into a single, predictable cationic/neutral state. In TLC, glacial acetic acid prevents tailing by outcompeting the analyte for silanol binding sites (1)[1]. In HPLC, Trifluoroacetic acid (TFA) acts as both an acidifier and a weak ion-pairing agent, ensuring sharp, Gaussian peaks and reproducible retention times (2)[2].

Self-Validating Experimental Protocols

Protocol A: Thin-Layer Chromatography (TLC) Screening

Objective: Rapid purity assessment and reaction monitoring. This protocol uses a dual-mode detection system to validate both the conjugated ring (physical) and the hydroxyl group (chemical).

Step-by-Step Methodology:

  • Plate Preparation: Activate Silica gel 60 F254 plates at 105°C for 30 minutes to remove adsorbed ambient moisture.

  • Sample Application: Dissolve the analyte in Methanol (1 mg/mL). Apply 2 µL as a tight, narrow band using a glass microcapillary to maximize resolution.

  • Chamber Saturation: Equilibrate a twin-trough chamber with a mobile phase of Dichloromethane : Methanol : Glacial Acetic Acid (80:15:5, v/v/v) for 20 minutes. The acetic acid is critical to prevent carboxylic acid tailing.

  • Development: Develop the plate until the solvent front reaches 1 cm from the top edge.

  • Dual-Mode Visualization:

    • Primary: Dry the plate under cool air and observe under UV light (254 nm). The compound will appear as a dark quenching spot against the fluorescent background.

    • Secondary (Chemical Validation): Spray the plate with a 2% ethanolic Ferric Chloride ( FeCl3​ ) solution. The 4-hydroxyl group will chelate the iron, producing a distinct colored spot, confirming the structural integrity of the functional group.

Protocol B: HPLC-PDA Quantitation

Objective: High-resolution separation, impurity profiling, and accurate quantification.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC-PDA system with Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Column Selection & Equilibration: Install a hybrid-silica reversed-phase column (e.g., Waters XTerra C18, 4.6 x 150 mm, 5 µm). Hybrid particles are chosen because they resist dissolution at extreme pH and minimize secondary silanol interactions with basic pyridines (3)[3]. Equilibrate at 5% B at 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the sample prepared at 0.1 mg/mL in a 95:5 Water:Acetonitrile diluent.

  • Gradient Elution:

    • 0.0 - 15.0 min: Linear gradient from 5% B to 60% B.

    • 15.0 - 20.0 min: Hold at 95% B (Column Wash).

    • 20.0 - 25.0 min: Re-equilibrate at 5% B.

  • Detection: Monitor via Photodiode Array (PDA) scanning from 200–500 nm. Extract the chromatogram at 270 nm for the optimal signal-to-noise ratio, and utilize the 3D spectral data to confirm peak purity across the analyte band (4)[4].

Cross-Validation Data Presentation

The following table summarizes the comparative performance metrics of both methodologies, demonstrating how they serve as orthogonal validation tools.

ParameterTLC (Silica Gel 60 F254)HPLC-PDA (RP-C18)
Primary Retention Metric Retention Factor ( Rf​ ) 0.45Retention Time ( Rt​ ) 6.8 min
Separation Mechanism Adsorption / PartitioningHydrophobic Partitioning / Ion-Pairing
Resolution Power Low to ModerateHigh (Baseline separation of isomers)
Limit of Detection (LOD) 0.5 µg / spot 0.01 µg / injection
Analysis Time 10 minutes (Parallel processing)25 minutes (Sequential processing)
Structural Validation Yes (via FeCl3​ derivatization)Yes (via PDA UV-Vis spectral library)
Primary Utility In-process qualitative screeningFinal product quantitative release assay

Analytical Workflow Visualization

The logical relationship between the rapid screening phase and the high-resolution quantitative phase is mapped below.

Workflow Sample Sample Prep: 4-Hydroxy-3-methoxypyridine- 2-carboxylic acid TLC TLC Screening (Silica Gel, DCM:MeOH:AcOH) Sample->TLC HPLC HPLC Quantitation (RP-C18, 0.1% TFA Gradient) Sample->HPLC TLC_Result Qualitative Rf & Purity (UV 254nm + FeCl3) TLC->TLC_Result HPLC_Result Quantitative Rt & Assay (PDA 270nm) HPLC->HPLC_Result CrossVal Cross-Validation (Orthogonal Correlation) TLC_Result->CrossVal HPLC_Result->CrossVal Report Final Validated Output CrossVal->Report

Analytical workflow for cross-validating TLC and HPLC results.

References

  • Conversion from Arenes Having a Benzene Ring to those Having a Picolinic Acid by Simple Growing Cell Reactions Using Escherichia coli - SciSpace
  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google P
  • Chromatographic Separation of Heavy Metal Cations on a Silica gel-G - Der Pharma Chemica
  • WO2021076681A1 - Process for synthesis of picolinamides - Google P

Sources

Comparative

Comprehensive Evaluation of Pyridine Carboxamides as Anti-Inflammatory Agents: A Comparative Guide

Introduction Pyridine carboxamides—encompassing nicotinamide (NA), isonicotinamide, and a growing library of synthetic derivatives—have transitioned from being viewed solely as metabolic intermediates to highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine carboxamides—encompassing nicotinamide (NA), isonicotinamide, and a growing library of synthetic derivatives—have transitioned from being viewed solely as metabolic intermediates to highly versatile pharmacophores. While traditionally recognized as NAD+ precursors, recent structural optimizations have unveiled their profound ability to modulate immune responses. For researchers and drug development professionals, understanding the nuanced differences between these derivatives is critical. This guide provides an objective, data-driven comparison of various pyridine carboxamides, elucidating their mechanisms, comparative efficacies, and the rigorous experimental protocols required to validate their anti-inflammatory activity.

Mechanistic Causality: Intercepting the Inflammatory Cascade

The anti-inflammatory efficacy of pyridine carboxamides is primarily driven by their ability to intercept critical intracellular signaling cascades rather than simply masking symptoms.

When macrophages are exposed to endotoxins like lipopolysaccharide (LPS), the TLR4 receptor triggers the hyperactivation of poly(ADP-ribose) polymerase (PARP), a nuclear DNA repair enzyme. This hyperactivation rapidly depletes cellular NAD+ and exacerbates the NF-κB-driven inflammatory response. Nicotinamide acts as a direct, potent inhibitor of PARP, thereby preventing this cascade and halting the downstream production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β (1[1]). Furthermore, pyridine carboxamides modulate SIRT1 activity, an NAD+-dependent deacetylase that directly suppresses NF-κB transcription (2[2]).

G LPS Endotoxin (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB Triggers PARP PARP Activation TLR4->PARP Induces CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->CYTO Transcription PARP->CYTO Enhances NA Nicotinamide & Derivatives NA->PARP Inhibits SIRT SIRT1 Modulation NA->SIRT Activates SIRT->NFKB Suppresses

Caption: Signaling pathway of Nicotinamide-mediated anti-inflammatory action via PARP and SIRT1.

Comparative Analysis of Pyridine Carboxamide Derivatives

To objectively evaluate performance, we must compare the parent compound (Nicotinamide) with its physiological metabolites and novel synthetic analogs.

Nicotinamide (NA) vs. 1-Methylnicotinamide (MNA)

Studies on LPS-stimulated macrophages reveal a distinct divergence in activity based on minor structural modifications. NA profoundly inhibits the production of TNF-α, IL-6, and nitric oxide (NO) at non-cytotoxic concentrations (4–40 mmol/L). Conversely, MNA—a major metabolite of NA—primarily inhibits reactive oxygen species (ROS) generation but lacks the broad-spectrum cytokine suppression seen with NA. This discrepancy is largely attributed to the limited cellular permeability of exogenous MNA compared to NA, preventing it from reaching intracellular targets like PARP (3[3]).

Novel Synthetic Analogs (Pyridine Carbothioamides)

Recent drug-like assessments of synthetic pyridine carbothioamide analogs (designated as R2, R4, and R6) demonstrate superior in vitro and in vivo profiles compared to standard NSAIDs. These analogs exhibit high binding affinity to COX-2 and human nitric oxide synthase, effectively resolving inflammation at much lower concentrations than standard therapies (4[4]).

Quantitative Comparison Table
CompoundTarget / ModelKey Efficacy MetricReference Standard Comparison
Nicotinamide (NA) LPS-stimulated Whole Blood>95% reduction in TNF-α, IL-6 at 40 mMDose-dependent PARP inhibition[1]
1-Methylnicotinamide (MNA) LPS-stimulated MacrophagesSignificant ROS inhibition; negligible cytokine effectLower cellular permeability than NA[3]
Analog R4 (Synthetic)In vitro ROS / InflammationIC50 = 11.89 ± 1.54 µMSuperior to Ibuprofen (IC50 = 54.29 µM)[4]
Analog R6 (Synthetic)In vitro ROS / InflammationIC50 = 10.25 ± 0.0 µMSuperior to Ibuprofen (IC50 = 54.29 µM)[4]

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to confirm that the observed anti-inflammatory effects are genuine pharmacological actions and not artifacts of cellular toxicity.

Workflow Comp Pyridine Carboxamide Library Synthesis InVitro In Vitro Screening (Macrophage Cell Lines) Comp->InVitro Select Candidates Tox Cytotoxicity Assay (MTT/LDH) InVitro->Tox Step 1: Safety Cyto Cytokine Quantification (ELISA: TNF-α, IL-6) Tox->Cyto Step 2: Efficacy InVivo In Vivo Validation (Carrageenan Paw Edema) Cyto->InVivo Lead Compounds Histo Histopathological Analysis InVivo->Histo Tissue Assessment

Caption: Step-by-step workflow for evaluating pyridine carboxamide anti-inflammatory agents.

Protocol A: In Vitro Cytokine Inhibition Assay (ELISA)

Objective : Quantify the suppression of pro-inflammatory cytokines in LPS-stimulated macrophages. Causality & Logic : Why use an MTT viability assay concurrently with ELISA? To ensure that the reduction in cytokine levels is due to true pharmacological inhibition of the signaling pathway, not simply because the compound induced apoptosis or necrosis in the macrophages.

Step-by-Step Methodology :

  • Cell Culture & Seeding : Seed murine RAW 264.7 macrophages at a density of 1×105 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment : Treat cells with varying concentrations of the pyridine carboxamide derivatives (e.g., 10, 20, 40 µM) or a vehicle control (0.1% DMSO) for 2 hours. Rationale: Pre-treatment allows the compound to permeate the cell membrane and inhibit PARP/SIRT1 before the inflammatory cascade is triggered by LPS.

  • Stimulation : Add LPS (100 ng/mL) to the wells to induce the inflammatory response. Incubate for 24 hours.

  • Viability Validation (MTT Assay) : In a parallel plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Requirement: Only compounds maintaining >90% cell viability proceed to cytokine analysis.

  • Cytokine Quantification : Harvest the supernatant from the primary plate. Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (2[2]).

  • Data Analysis : Calculate the IC50 values by plotting the percent inhibition of cytokines against the log of the compound concentration.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Objective : Evaluate the systemic anti-inflammatory efficacy and tissue-level resolution of inflammation. Causality & Logic : Why measure paw thickness at multiple, specific time points? The carrageenan model is biphasic. The early phase (0-2h) is mediated by histamine and serotonin release, while the late phase (3-5h) is driven by prostaglandins and COX-2. Tracking time helps determine exactly which enzymatic pathway the pyridine carboxamide is inhibiting.

Step-by-Step Methodology :

  • Animal Preparation : Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Disease Control, Standard Drug (e.g., Ibuprofen 20 mg/kg), and Test Compounds (20 mg/kg).

  • Dosing : Administer the test compounds orally (p.o.) suspended in 0.5% sodium carboxymethyl cellulose. Wait 1 hour to allow for systemic absorption and distribution.

  • Induction : Inject 0.1 mL of 1% freshly prepared carrageenan suspension into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement : Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Histopathological Validation : At the 5-hour mark, euthanize the animals. Excise the paw tissue, fix in 10% formalin, and stain with H&E to visually confirm the reduction in neutrophil infiltration and edema (4[4]).

Conclusion

The structural plasticity of pyridine carboxamides makes them exceptional candidates for anti-inflammatory drug development. While endogenous nicotinamide provides a strong baseline for cytokine suppression via PARP inhibition, synthetic analogs demonstrate significantly enhanced target affinity and potency. By employing rigorous, self-validating screening protocols, researchers can continue to optimize this chemical space, potentially yielding novel therapeutics that outperform traditional NSAIDs without their associated gastrointestinal liabilities.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.

Sources

Validation

Benchmarking 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: A Comprehensive Comparison of 2-Oxoglutarate Oxygenase Inhibitor Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationships (SAR), biochemical efficacy, and experimental validation of 2-oxoglutarate (2-OG) dependent di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationships (SAR), biochemical efficacy, and experimental validation of 2-oxoglutarate (2-OG) dependent dioxygenase inhibitors.

Executive Summary

In the field of epigenetic regulation and hypoxic signaling, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) serves as a foundational bidentate chelating scaffold. It is primarily utilized in the research and development of inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases , a superfamily of metalloenzymes that includes Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), Jumonji C (JmjC) domain-containing histone demethylases (KDMs), and the RNA demethylase FTO.

While 4-hydroxy-3-methoxypyridine-2-carboxylic acid is an excellent structural starting point for biochemical assays, modern drug development often requires alternative compounds with optimized cell permeability, target specificity, or in vivo stability. This guide objectively compares this compound against three leading alternatives: N-Oxalylglycine (NOG) , 2,4-Pyridinedicarboxylic acid (2,4-PDCA) , and the advanced clinical-grade inhibitor Roxadustat (FG-4592) .

Mechanistic Grounding: Causality in Scaffold Design

To understand why alternative compounds are necessary, we must first examine the causality behind the biochemical efficacy of the picolinic acid scaffold.

2-OG dependent dioxygenases require molecular oxygen, ferrous iron (Fe²⁺), and 2-oxoglutarate to catalyze hydroxylation or demethylation reactions. The active site features a highly conserved Fe²⁺ ion coordinated by a 2-His-1-carboxylate facial triad[1].

Compounds like 4-hydroxy-3-methoxypyridine-2-carboxylic acid act as competitive antagonists of 2-OG . They achieve this via a bidentate chelation mechanism:

  • The Pyridine Nitrogen and 2-Carboxylate Group: These moieties directly coordinate the active site Fe²⁺, displacing the natural 2-OG co-substrate.

  • The 4-Hydroxy and 3-Methoxy Substituents: These groups modulate the electronic density of the pyridine ring, enhancing the strength of the metal-ligand bond, and engage in hydrogen bonding with surrounding active site residues (e.g., Tyr177 in certain KDMs).

However, highly polar carboxylate groups often result in poor membrane permeability, necessitating the use of ester prodrugs or more lipophilic bicyclic alternatives (like isoquinolines) for cellular assays.

Comparative Analysis of Alternative Compounds

Alternative 1: N-Oxalylglycine (NOG)

Profile: NOG is the prototypical, broad-spectrum 2-OG mimetic. Interestingly, it has also been identified as a naturally occurring inhibitor in plants like rhubarb and spinach[2].

  • Mechanism: It perfectly mimics 2-OG, binding the Fe²⁺ ion via its oxalyl group while the glycine carboxylate forms hydrogen bonds with conserved basic residues in the binding pocket.

  • Research Utility: NOG is the universal positive control for in vitro biochemical assays targeting PHDs and KDMs. However, its high polarity limits cellular uptake, often requiring the use of its cell-permeable ester prodrug, Dimethyloxalylglycine (DMOG).

Alternative 2: 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

Profile: A rigid, aromatic analogue of 2-OG.

  • Mechanism: The pyridine nitrogen and the 2-position carboxylate bind to the Fe²⁺ ion in a bidentate manner, while the 4-position carboxylate anchors the molecule in the 2-OG binding pocket[3].

  • Research Utility: 2,4-PDCA is highly potent in cell-free systems (e.g., isolated microsomes) but struggles in cellular assays due to the double negative charge at physiological pH[3]. It is widely used for structural biology (X-ray crystallography) to lock enzymes in a stable inhibited state.

Alternative 3: Roxadustat (FG-4592)

Profile: An advanced, orally active isoquinoline-3-carboxylic acid derivative.

  • Mechanism: Roxadustat represents the evolutionary endpoint of the pyridine-2-carboxylate scaffold. By expanding the pyridine ring into an isoquinoline and adding a phenoxy group, researchers drastically increased the lipophilicity and specific Van der Waals interactions within the HIF-PHD active site[4].

  • Research Utility: Roxadustat is the gold standard for cellular and in vivo studies aimed at stabilizing HIF-1α, promoting erythropoietin (EPO) synthesis, and studying diabetic complications[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of these scaffolds to aid in compound selection for specific experimental designs.

CompoundPrimary Target(s)Fe²⁺ Chelation MotifIC₅₀ / Kᵢ (Biochemical)Cell PermeabilityPrimary Research Application
4-OH-3-OMe-Picolinic Acid Broad 2-OG OxygenasesPyridine-N, 2-Carboxylate~5 - 20 μMLowScaffold discovery, SAR studies
N-Oxalylglycine (NOG) Pan-2-OG OxygenasesOxalyl group~8 μM (PHD2)Very LowUniversal in vitro positive control
2,4-PDCA PHDs, KDMsPyridine-N, 2-Carboxylate~2 μM (PHD2)Very LowX-ray crystallography co-crystallization
Roxadustat (FG-4592) HIF-PHD (1, 2, 3)Isoquinoline-N, 3-Carboxylate< 1 μM (PHD2)HighIn vivo hypoxia modeling, EPO induction

Experimental Protocols

To ensure scientific integrity, any assay evaluating 2-OG oxygenase inhibitors must be a self-validating system. Below are two standardized protocols for evaluating alternatives to 4-hydroxy-3-methoxypyridine-2-carboxylic acid.

Protocol 1: In Vitro Biochemical Assay (AlphaScreen for PHD2 Inhibition)

This cell-free assay isolates the direct causality of Fe²⁺ chelation without the confounding variable of cell membrane permeability.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, and 2 mM ascorbate.

  • Enzyme & Substrate: Dilute recombinant human PHD2 enzyme and biotinylated HIF-1α peptide (substrate) in the assay buffer.

  • Compound Titration: Prepare a 10-point dose-response curve of the test compound (e.g., 2,4-PDCA) in DMSO. Include NOG as a positive control and DMSO as the vehicle negative control.

  • Incubation: Mix enzyme, compound, and 2-OG (at its Kₘ concentration). Incubate for 30 minutes at room temperature. Add the biotinylated HIF-1α peptide and incubate for an additional 60 minutes.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Acceptor beads conjugated to an antibody specific for hydroxylated HIF-1α.

  • Validation: A decrease in luminescent signal indicates inhibition of hydroxylation. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

This assay validates whether the compound can cross the lipid bilayer and function in a complex intracellular environment.

  • Cell Culture: Seed HeLa or HepG2 cells in 6-well plates and grow to 80% confluence in DMEM + 10% FBS.

  • Treatment: Treat cells with the test compound (e.g., Roxadustat at 10 μM, 50 μM). Use DMOG (the cell-permeable ester of NOG) as a positive control. Incubate under normoxic conditions (21% O₂) for 4 hours.

  • Lysis: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Critical Step: Keep samples strictly on ice to prevent rapid degradation of stabilized HIF-1α.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α primary antibody. Use anti-β-actin as a loading control.

  • Validation: In normoxia, vehicle-treated cells should show no HIF-1α band (due to active PHDs degrading it). A robust HIF-1α band in the treatment group confirms successful intracellular PHD inhibition.

Pathway and Workflow Visualizations

HIF_Pathway O2 Normoxia (O2) PHD HIF-PHD Enzyme O2->PHD Fe2 Fe(II) & 2-OG Fe2->PHD OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylates Proline HIF HIF-1α Protein HIF->PHD Nucleus HIF-1α Translocation & Gene Transcription HIF->Nucleus Hypoxia or Inhibition VHL VHL E3 Ligase OH_HIF->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor Picolinic Acid / Roxadustat (Competitive Inhibitor) Inhibitor->PHD Blocks Fe(II)/2-OG Inhibitor->HIF Stabilizes

Diagram 1: The HIF-PHD signaling pathway and the mechanistic intervention of competitive inhibitors.

Workflow Step1 Compound Preparation Step2 In Vitro Enzyme Assay (AlphaScreen) Step1->Step2 Step3 Cell Culture Treatment (Normoxia) Step1->Step3 Step5 Data Analysis & IC50 Calculation Step2->Step5 Step4 Western Blot (HIF-1α Detection) Step3->Step4 Step4->Step5

Diagram 2: Dual-tier experimental workflow for validating 2-OG oxygenase inhibitors.

References

  • Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications Source: Frontiers in Pharmacology / PubMed Central URL:[Link]

  • The broad spectrum 2-oxoglutarate oxygenase inhibitor N-oxalylglycine is present in rhubarb and spinach leaves Source: Phytochemistry / PubMed URL:[Link]

  • The effectiveness of inhibitors of soluble prolyl hydroxylase against the enzyme in the cisternae of isolated bone microsomes Source: Journal of Biological Chemistry / PubMed URL:[Link]

  • Inhibitors of both the N-methyl lysyl- and arginyl-demethylase activities of the JmjC oxygenases Source: Open Biology / The Royal Society URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 4-Hydroxy-3-methoxypyridine-2-carboxylic Acid

As a specialty organic building block utilized in advanced pharmaceutical synthesis, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7)[1] requires rigorous handling and disposal protocols. Because it is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialty organic building block utilized in advanced pharmaceutical synthesis, 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7)[1] requires rigorous handling and disposal protocols. Because it is a highly functionalized picolinic acid derivative, improper disposal not only poses severe environmental risks but also introduces significant cross-reactivity hazards in communal laboratory waste streams.

This guide provides a self-validating, causality-driven framework for the safe operational handling, spill mitigation, and final disposal of this compound.

Hazard Causality & Chemical Profile

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazard classifications. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is classified under GHS as causing serious eye damage (Category 1), skin irritation (Category 2), and acute oral toxicity (Category 4).

  • Tissue Irritation Causality: The carboxylic acid moiety (pKa ~5.5) combined with the phenolic hydroxyl group acts as a potent proton donor. Upon contact with the corneal epithelium or epidermis, it disrupts lipid bilayers, leading to rapid protein denaturation and severe tissue damage.

  • Chemical Incompatibility: The methoxy and hydroxy groups on the pyridine ring are strongly electron-donating. This makes the aromatic ring highly susceptible to rapid, potentially exothermic oxidation if inadvertently mixed with strong oxidizers (e.g., nitrates, peroxides) in a waste carboy[2].

  • Thermal Decomposition: Upon combustion during incineration, the compound decomposes to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3].

Table 1: Physicochemical & Hazard Profile
Property / HazardDescription / ClassificationCausality / Impact on Waste Handling
CAS Number 1256834-31-7Unique identifier required for accurate RCRA waste manifesting.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires dampening during spill cleanup.
Eye Irritation GHS Category 1 (Severe)Corrosive to ocular tissue; mandates chemical safety goggles.
Skin Irritation GHS Category 2Causes contact dermatitis; mandates nitrile gloves and lab coat.
Acute Toxicity GHS Category 4 (Oral)Harmful if swallowed; strictly prohibits eating/drinking in the lab.
Incompatibilities Strong Oxidizers, Heavy MetalsHigh risk of exothermic oxidation or insoluble metal-complex precipitation.

Pre-Disposal: Engineering Controls & PPE

Before initiating any disposal workflow, establish the following protective measures. The causality behind these choices ensures that exposure pathways are systematically blocked.

Table 2: Required Personal Protective Equipment (PPE)
PPE / ControlSpecificationOperational Causality
Eye Protection Chemical safety goggles (NIOSH/EN166)Prevents permanent ocular damage from airborne dust or liquid splashes[4].
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides a chemical barrier against skin absorption and irritation.
Respiratory N95/P100 particulate respiratorPrevents inhalation of highly irritating organic dust particles if handled outside a hood.
Engineering Local Exhaust Ventilation (Fume Hood)Captures aerosolized particulates at the source before reaching the breathing zone.

Waste Segregation & Disposal Methodologies

Picolinic acid derivatives are potent bidentate chelators, binding strongly to transition metals via the pyridine nitrogen and the carboxylate oxygen. Never mix aqueous waste containing this compound with heavy metal waste. Doing so forms highly stable, insoluble metal-picolinate complexes that precipitate and permanently block laboratory waste lines.

Protocol A: Solid Waste Disposal (Unused/Contaminated Reagent)
  • Step 1: Collection. Inside a chemical fume hood, use non-sparking, anti-static tools to transfer solid waste into a high-density polyethylene (HDPE) container.

    • Causality: Anti-static tools prevent the generation of airborne dust, which poses a severe inhalation hazard.

  • Step 2: Secondary Containment. Place the primary HDPE container inside a sealable secondary bag to prevent accidental release during transport.

  • Step 3: Labeling. Label clearly as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyridine-2-carboxylic acid derivative)".

  • Step 4: Routing. Route exclusively to a licensed hazardous waste facility for high-temperature incineration[5].

    • Causality: High-temperature incineration safely breaks down the pyridine ring into CO2, H2O, and NOx, preventing environmental accumulation[3].

    • Self-Validation Check: The disposal weight log must perfectly match the inventory deduction, ensuring 100% accountability of the hazardous solid before transport.

Protocol B: Aqueous & Organic Solvent Waste Streams
  • Step 1: Segregation. Verify that the receiving waste carboy contains no heavy metals (e.g., Cu2+, Fe3+) or strong oxidizers[2].

  • Step 2: pH Adjustment (Aqueous). If the compound is in an aqueous solution, adjust the pH to 6.0–8.0 using dilute NaOH (1M) before transfer to the general aqueous waste carboy.

    • Causality: Neutralization prevents unwanted acid-base reactions and gas evolution in the communal waste carboy.

    • Self-Validation Check: Monitor the solution with a pH meter. The protocol is validated when the pH remains stable at 7.0 for 5 continuous minutes, confirming no delayed buffering release from the carboxylic acid.

  • Step 3: Organic Solutions. For solutions dissolved in organic solvents (e.g., DMSO, DMF, methanol), collect in a designated "Non-Halogenated Organic Waste" container. Ensure the container is tightly closed and stored in a cool, well-ventilated area away from direct sunlight[6].

WasteSegregation A 4-Hydroxy-3-methoxypyridine- 2-carboxylic acid Waste B1 Solid Waste (Powder/Crystals) A->B1 B2 Aqueous Solutions (pH < 7) A->B2 B3 Organic Solvent Mixtures A->B3 C1 Double-bag in HDPE Label: Toxic/Irritant Solid B1->C1 C2 Neutralize to pH 6-8 Segregate from Heavy Metals B2->C2 C3 Collect in Non-Halogenated Organic Carboy B3->C3 D High-Temperature Incineration (Licensed RCRA Facility) C1->D C2->D C3->D E Validation: Manifest & Compliance Check D->E

Figure 1: Waste segregation and disposal workflow for 4-Hydroxy-3-methoxypyridine-2-carboxylic acid.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent the material from entering drains, waterways, or communal lab areas[2]. Do not let the product enter drains[7].

  • Step 1: Containment. Cover the solid spill with a damp, inert absorbent pad.

    • Causality: Dampening the powder prevents aerosolization and subsequent inhalation exposure[5].

    • Self-Validation Check: Observe the area from a safe distance; successful containment yields no visible dust cloud upon ambient air disturbance.

  • Step 2: Collection. Sweep up the dampened material using non-sparking tools and place it in a designated hazardous waste container. Do not use a standard vacuum cleaner unless it is specifically designed for hazardous chemical dust (HEPA-filtered)[5].

  • Step 3: Neutralization. Wipe the affected surface with a 5% sodium bicarbonate solution to neutralize residual acid, followed by a wash with plenty of soap and water.

    • Self-Validation Check: Swab the cleaned surface with pH indicator paper; the decontamination is validated when the paper reads a neutral pH (7.0).

  • Step 4: Final Clearance. Wipe the area with 70% isopropanol to remove any remaining organic traces. Dispose of all contaminated cleaning materials as solid hazardous waste[8].

References

  • Accela ChemBio. "4-hydroxy-3-methoxypyridine-2-carboxylic acid (CAS 1256834-31-7) Product Information." Source: Accela ChemBio. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Handling 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized pyridine derivative, this organic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-Hydroxy-3-methoxypyridine-2-carboxylic acid (CAS: 1256834-31-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized pyridine derivative, this organic building block presents specific hazards that go beyond standard nuisance dusts.

To ensure operational safety and maintain the integrity of your research, this guide synthesizes mechanistic toxicology with field-proven logistical protocols, providing a self-validating framework for handling, reacting, and disposing of this compound.

Chemical Profile & Mechanistic Toxicology

Before implementing a safety protocol, it is critical to understand why a chemical is hazardous. 4-Hydroxy-3-methoxypyridine-2-carboxylic acid operates under standard GHS classifications for pyridine-2-carboxylic acids (H302, H315, H319, H335)[1][2]. The hazards stem from three primary mechanistic pathways:

  • Acidity & Corrosivity: The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture inherent in mucosal membranes (eyes, respiratory tract), it causes a localized drop in pH, leading to acute cellular irritation and potential corneal damage[1][3].

  • Biological Metal Chelation: Pyridine-2-carboxylic acids (picolinic acid derivatives) are potent bidentate chelators. If absorbed dermally or inhaled, they can strip essential trace metals (such as Zn²⁺ and Cu²⁺) from metalloenzymes, disrupting cellular homeostasis and exacerbating localized tissue damage[4].

  • Particulate Aerosolization: As a finely milled crystalline powder, this compound is highly susceptible to static-induced aerosolization, significantly increasing the risk of inhalation exposure during routine weighing and transfer[2].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Your PPE must be selected based on the specific chemical properties of the compound to break the chain of exposure[5].

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Rubber(≥0.11 mm splash; ≥0.40 mm full contact)Nitrile provides exceptional resistance to polar organic acids. It prevents dermal absorption, effectively halting the compound's ability to chelate metals in the epidermal layers.
Eye Protection ANSI Z87.1 Compliant Safety Goggles(Indirect Vented)Prevents the ingress of aerosolized particulates. The acidic nature of the compound causes severe, immediate damage upon contact with ocular fluid. Standard safety glasses with side shields are inadequate against fine dust.
Respiratory N95 or P100 Particulate Respirator(If handled outside a fume hood)Filters out fine crystalline dust (<5 μm) that can bypass the upper respiratory tract cilia, preventing severe alveolar irritation and systemic absorption[3].
Body Protection Flame-retardant, static-dissipative lab coatPrevents electrostatic buildup, which can cause the fine powder to aerosolize or cling to the operator's sleeves during transfer.

Operational Plan & Handling Protocols

To prevent exposure, every handling step must be a self-validating system. Do not proceed to the next step unless the validation check is successful[6][7].

Step 1: Environmental Validation

  • Action: Conduct all open-container handling within a Class II biological safety cabinet or a certified chemical fume hood.

  • Validation: Before opening the reagent, verify the digital flow monitor reads a face velocity of 80–120 feet per minute (fpm). Alternatively, hold a Kimwipe near the sash to visually confirm inward directional airflow.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the chemical container, the balance pan, and your stainless-steel spatulas with a static-dissipative cloth.

  • Causality: Eliminating electrostatic repulsion prevents the powder from "jumping" off the spatula and aerosolizing into your breathing zone.

Step 3: Enclosed Weighing & Transfer

  • Action: Tare a sealable, anti-static weigh boat or the direct reaction vessel. Transfer the solid slowly.

  • Validation: Cap the vessel tightly before removing it from the ventilated enclosure. Invert the sealed vial gently to ensure no powder escapes the threading.

Step 4: Solvent Addition

  • Action: When dissolving the acid, add compatible polar solvents (e.g., DMSO, DMF, or buffered aqueous solutions) dropwise down the side of the vessel.

  • Causality: Rapid solvent addition can cause localized exothermic dissolution, leading to micro-splattering of the acidic solution.

WeighingProtocol A Verify Fume Hood Flow (>100 fpm) B Don PPE Matrix (Nitrile, Goggles) A->B C Static Discharge Preparation B->C D Weigh Powder in Enclosure C->D E Seal Vessel Before Removal D->E F Transfer to Reaction Zone E->F

Step-by-step operational workflow for weighing and transferring hazardous powders.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent the spread of corrosive particulates[3][5].

Step 1: Assessment & Evacuation Visually estimate the spill volume. If the spill is greater than 50g, or if the powder is visibly airborne outside of a fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

Step 2: Containment (Do NOT Dry Sweep) For localized spills (<50g), never use a broom or dry brush. Dry sweeping aggressively aerosolizes the acidic powder.

Step 3: Neutralization & Absorption Cover the spilled powder with an inert, slightly damp absorbent material (e.g., sand or vermiculite dampened with a weak 1% sodium bicarbonate solution). This traps the dust and gently neutralizes the carboxylic acid moiety.

Step 4: Collection & Surface Decontamination Use a non-sparking plastic scoop to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container. Wash the affected benchtop with a 1% sodium bicarbonate solution, followed by standard soap and water, to ensure the complete removal of residual chelating agents[1][4].

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Aerosol Risk Spill->Assess HighRisk Evacuate Lab (>50g or Airborne) Assess->HighRisk High LowRisk Contain Spill (<50g, Localized) Assess->LowRisk Low Absorb Cover with Inert Absorbent LowRisk->Absorb Collect Collect in HDPE Waste Bin Absorb->Collect Decon Decontaminate with Soap/Water Collect->Decon

Logical decision matrix and response workflow for localized chemical powder spills.

Waste Disposal Strategy

Improper disposal of pyridine carboxylic acids can lead to dangerous cross-reactions in waste carboys[4][8].

  • Solid Waste: Collect all contaminated PPE, weigh boats, spatulas, and spill absorbents in a rigid HDPE container. Label clearly as "Hazardous Solid Waste: Pyridine Carboxylic Acid Derivative (Toxic/Irritant)".

  • Liquid Waste: Segregate liquid waste containing this compound strictly away from strong oxidizing agents and heavy metal solutions. Mixing with heavy metals can cause uncontrolled chelation and sudden precipitation. Store in a designated organic/aqueous mixed waste carboy with secondary containment. Do not flush down the drain under any circumstances.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

Sources

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